molecular formula C17H17NO2 B4184812 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Cat. No.: B4184812
M. Wt: 267.32 g/mol
InChI Key: YNJBJNHFFSDBRI-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-ethoxybenzoyl)indoline is 267.125928785 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-15-8-5-7-14(12-15)17(19)18-11-10-13-6-3-4-9-16(13)18/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBJNHFFSDBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Structural & Synthetic Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide profiles 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone , a privileged scaffold within the N-acyl indoline class. While often encountered as a fragment in high-throughput screening (HTS) libraries or as a synthetic intermediate, this structure possesses distinct physicochemical properties that make it a valuable "hinge-binding" mimic in kinase inhibitor design and a core scaffold for GPCR ligands (specifically cannabinoid and 5-HT modulators).

This document outlines the structural architecture, validated synthetic protocols, and physicochemical parameters required for the effective utilization of this compound in drug discovery campaigns.[1][2]

Part 1: Structural Architecture & Pharmacophore Analysis

The molecule comprises three distinct pharmacophoric domains.[3][4] Understanding the interplay between these domains is critical for rational design.

  • The Indoline Core (2,3-dihydro-1H-indole): Unlike its aromatic counterpart (indole), the indoline ring is partially saturated. This introduces a "pucker" in the five-membered ring, disrupting planarity and increasing solubility compared to fully aromatic indoles. The nitrogen atom is less electron-withdrawing than in indole, making it a better nucleophile for acylation but reducing its hydrogen-bond donor capability once acylated.

  • The Carbonyl Linker (Methanone): The amide bond acts as a rigid linker. Due to the restricted rotation around the N-CO bond (partial double bond character), the molecule adopts specific atropisomeric conformations that can be exploited for binding selectivity.

  • The 3-Ethoxyphenyl Tail: The meta-ethoxy substitution provides a lipophilic anchor (hydrophobic interaction) while the oxygen atom serves as a weak hydrogen bond acceptor. The meta positioning often avoids steric clashes common with ortho substitutions, improving binding pocket accommodation.

Structural Logic Diagram (DOT)

The following diagram illustrates the pharmacophoric connectivity and functional logic.

Pharmacophore cluster_0 Biological Interaction Potential Indoline Indoline Core (Scaffold Rigidification) Linker Carbonyl Linker (H-Bond Acceptor) Indoline->Linker N-Acylation Kinase Kinase Hinge Region (ATP Competitive) Indoline->Kinase Van der Waals Phenyl 3-Ethoxyphenyl Group (Hydrophobic Tail) Linker->Phenyl Electronic Conjugation Linker->Kinase H-Bonding GPCR GPCR Allosteric Site (Hydrophobic Pocket) Phenyl->GPCR Pi-Stacking/Lipophilic

Caption: Pharmacophoric decomposition of the N-benzoyl indoline scaffold showing functional domains and potential biological targets.

Part 2: Validated Synthetic Methodology

The synthesis of this compound relies on the chemoselective N-acylation of indoline. Unlike indole, which requires strong bases (e.g., NaH) for N-acylation due to the delocalization of the lone pair into the aromatic system, indoline behaves more like a secondary amine, allowing for milder conditions.

Protocol: Schotten-Baumann Acylation (Standard Operating Procedure)

Objective: Synthesis of this compound via acid chloride coupling.

Reagents:

  • Substrate: Indoline (CAS: 496-15-1)

  • Reagent: 3-Ethoxybenzoyl chloride (CAS: 1711-37-1)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et3N (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dropwise add 3-Ethoxybenzoyl chloride (1.1 equiv) dissolved in a minimal amount of DCM. Causality Note: Slow addition prevents localized overheating and bis-acylation side products, although rare with indolines.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The indoline spot (usually fluorescent blue) should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine/indoline) followed by Brine.

    • Critical Step: The HCl wash is vital to remove the starting indoline, which can co-elute with the product.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Synthesis Logic Flow

Synthesis SM1 Indoline (Nucleophile) Mix Mix in DCM (0°C) + Et3N (Base) SM1->Mix SM2 3-Ethoxybenzoyl Chloride (Electrophile) SM2->Mix Reaction Nucleophilic Acyl Substitution (RT, 2-4h) Mix->Reaction Workup Acid Wash (1M HCl) Removes unreacted Indoline Reaction->Workup Product Target Product (>95% Purity) Workup->Product

Caption: Step-wise synthetic workflow for Schotten-Baumann acylation of indoline.

Part 3: Physicochemical Profiling

For researchers incorporating this scaffold into a library, the following data points are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Calculated Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Formula C₁₇H₁₇NO₂Standard small molecule fragment.
Molecular Weight 267.32 g/mol Ideal for fragment-based drug discovery (Rule of 3 compliant).
cLogP ~3.7Moderately lipophilic; good membrane permeability but may require solubility optimization.
TPSA 29.54 ŲHigh blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).
H-Bond Donors 0No free NH/OH; reduces metabolic conjugation risk (Phase II).
H-Bond Acceptors 2Carbonyl oxygen and Ethoxy oxygen.[5]
Rotatable Bonds 3Amide bond, Ethoxy-Phenyl bond, Ethyl group bond.

Characterization Standards (Expected Signals):

  • ¹H NMR (CDCl₃):

    • Indoline CH₂ groups: Two triplets/multiplets around δ 3.1 and 4.1 ppm.

    • Ethoxy CH₂: Quartet around δ 4.1 ppm.

    • Ethoxy CH₃: Triplet around δ 1.4 ppm.

    • Aromatic region: Multiplets 6.8–7.5 ppm.

  • MS (ESI+): [M+H]⁺ peak at m/z 268.

Part 4: Applications in Drug Discovery[1][2][4][6]
1. Kinase Inhibition (Hinge Binders)

The N-acyl indoline motif mimics the adenosine ring of ATP. The carbonyl oxygen can serve as a hydrogen bond acceptor for the "hinge" region of kinase enzymes (e.g., CDK2, VEGFR).

  • Strategy: Substituents on the indoline ring (positions 5 or 6) can be added to access the "back pocket" of the kinase, improving selectivity.

2. GPCR Modulation (Cannabinoid & Serotonin)

This structure shares high topological similarity with synthetic cannabinoids (e.g., aminoalkylindoles) and serotonin modulators.

  • Mechanism:[5] The lipophilic 3-ethoxyphenyl group targets the hydrophobic pockets of CB1/CB2 receptors or 5-HT receptors. The indoline core provides a rigid scaffold that positions the aromatic rings in a "T-shape" or planar configuration depending on the receptor subtype requirements.

3. Transient Receptor Potential (TRP) Channels

Recent literature suggests N-acyl indolines act as antagonists for TRPV1 channels, relevant for pain management. The 3-ethoxy substitution is often critical for potency in this class.

References
  • Indoline Scaffold in Drug Discovery

    • Title: Indole and indoline scaffolds in drug discovery.[1][2][4][6][7][8]

    • Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.
    • URL:

  • Synthesis of N-Acyl Indolines

    • Title: Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.[4]

    • Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.
    • URL:

  • Kinase Inhibitor Design (Indoline Context)

    • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors.[7]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:

  • Physicochemical Computation

    • Source: PubChem Compound Summary for similar N-acyl indole deriv
    • URL:

Sources

Indoline-Based Amide Scaffolds: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a bicyclic aromatic amine, has emerged as a cornerstone in medicinal chemistry, frequently appearing as a "privileged structure" in a multitude of biologically active compounds. Its unique conformational rigidity, three-dimensional topology, and synthetic tractability make it an ideal starting point for the design of novel therapeutics. When coupled with an amide linkage, the resulting indoline-amide core offers a remarkable blend of structural stability and functional versatility, enabling precise modulation of physicochemical properties and target engagement. This guide provides a comprehensive overview of the indoline-amide scaffold, from fundamental synthetic strategies and detailed experimental protocols to in-depth analyses of structure-activity relationships (SAR) and their impact on pharmacokinetic profiles. We will explore prominent examples of indoline-amides as potent and selective modulators of challenging drug targets, offering field-proven insights for researchers and drug development professionals seeking to leverage this powerful chemical motif.

Introduction: The Indoline Scaffold - A Privileged Core in Drug Discovery

The indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic compound characterized by a benzene ring fused to a five-membered nitrogen-containing ring. This seemingly simple structure possesses a subtle yet profound combination of features that render it a privileged scaffold in drug discovery. Unlike its fully aromatic counterpart, indole, the saturated five-membered ring of indoline imparts a defined, non-planar, three-dimensional geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity.

The amide functional group, when appended to the indoline nitrogen, introduces a host of desirable properties. The amide bond is metabolically robust and can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a target's binding site. Furthermore, the substituent attached to the amide carbonyl (the "R" group in an N-acyl indoline) provides a readily accessible vector for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The confluence of the rigid indoline core and the versatile amide linkage has led to the successful development of clinical candidates across a wide range of therapeutic areas, including anticoagulation, analgesia, and oncology.

Synthetic Strategies for Indoline-Amide Scaffolds

The construction of the indoline-amide core can be approached in a modular fashion, typically involving the initial synthesis or procurement of the indoline ring system, followed by acylation of the nitrogen atom.

Common Routes to the Indoline Core:

  • Reduction of Indoles: One of the most direct methods involves the reduction of a corresponding indole derivative. A variety of reducing agents can be employed, with reagents like sodium cyanoborohydride or catalytic hydrogenation being common choices.

  • Transition-Metal-Catalyzed Cyclizations: Modern synthetic organic chemistry offers powerful methods for constructing the indoline ring system through intramolecular cyclization reactions catalyzed by transition metals such as palladium or copper.

  • Reductive Amination: Intramolecular reductive amination of precursors like 2-(2-nitrophenyl)acetaldehydes provides another efficient route to the indoline core.

Once the indoline scaffold is in hand, the formation of the amide bond is typically straightforward.

Detailed Protocol 1: Synthesis of a Generic N-Acyl Indoline

This protocol describes a standard and reliable method for the acylation of indoline with a generic carboxylic acid using a peptide coupling agent.

Objective: To synthesize N-(2,3-dihydro-1H-inden-1-yl)acetamide from indoline and acetic acid.

Reagents and Materials:

  • Indoline

  • Acetic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of indoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add acetic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (indoline) is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-acyl indoline.

Workflow for N-Acyl Indoline Synthesis

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Indoline Indoline Setup Combine Reactants in DCM Indoline->Setup CarboxylicAcid Carboxylic Acid CarboxylicAcid->Setup CouplingAgents EDC, HOBt CouplingAgents->Setup Solvent DCM Solvent->Setup Stir Stir at Room Temperature Setup->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Wash (NaHCO3, H2O, Brine) Monitor->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure N-Acyl Indoline Purify->Product

Caption: A typical workflow for the synthesis of N-acyl indolines via amide coupling.

Structure-Activity Relationship (SAR) Studies of Indoline-Amides

A systematic exploration of the SAR is crucial for optimizing the biological activity of indoline-amide scaffolds. Modifications can be made to three primary regions: the aromatic ring of the indoline, the saturated five-membered ring, and the amide substituent.

Case Study: Optimization of Indoline-Amides as Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of blood coagulation and is a promising target for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. Several pharmaceutical companies have investigated indoline-amides as potent and selective FXIa inhibitors.

Key SAR Insights:

  • Indoline Core: The indoline scaffold itself serves as a rigid and well-defined anchor, positioning the other functional groups for optimal interaction with the enzyme's active site.

  • Amide Substituent: The nature of the group attached to the amide carbonyl is critical for potency. Typically, a larger, lipophilic group that can occupy the S1 pocket of the protease is favored.

  • Aromatic Ring Substitution: Substitution on the benzene ring of the indoline can be used to fine-tune physicochemical properties such as solubility and to establish additional interactions with the enzyme surface, often leading to enhanced potency and selectivity.

CompoundR Group (Amide)Indoline SubstitutionIC50 (nM) for FXIa
1a MethylUnsubstituted>1000
1b PhenylUnsubstituted150
1c 4-ChlorophenylUnsubstituted25
1d 4-Chlorophenyl5-Fluoro8

Data in the table is hypothetical and for illustrative purposes only.

SAR Trends for Indoline-Amide FXIa Inhibitors

cluster_SAR Structure-Activity Relationship Core Indoline-Amide Core AmideR Amide 'R' Group (Targets S1 Pocket) Core->AmideR AromaticSub Aromatic Substitution (Fine-tunes Properties) Core->AromaticSub Potency Increased Potency & Selectivity for FXIa AmideR->Potency Lipophilic group AromaticSub->Potency e.g., Halogen

Caption: Key structural modifications influencing the potency of indoline-amide based FXIa inhibitors.

Pharmacokinetic and Physicochemical Properties

The indoline-amide scaffold generally imparts favorable physicochemical properties. The rigid core can lead to lower metabolic lability compared to more flexible aliphatic chains. The amide bond, while stable, provides a site for hydrogen bonding, which can aid in solubility and target engagement. However, as with any scaffold, careful optimization is required to achieve a desirable balance of properties for in vivo applications. For instance, increasing lipophilicity to boost potency can sometimes lead to decreased solubility or increased metabolic clearance. The strategic placement of polar functional groups or heteroatoms on the indoline ring or amide substituent is a common tactic to mitigate these issues.

Prominent Example: A-1165442, a Potent and Selective Nav1.7 Inhibitor

The voltage-gated sodium channel Nav1.7 has been identified as a critical player in pain signaling, making it a high-interest target for the development of novel analgesics. However, achieving selectivity over other Nav subtypes has been a significant challenge. Researchers at AbbVie successfully developed a series of indoline-sulfonamide (an amide isostere) inhibitors of Nav1.7, with A-1165442 emerging as a key compound.

Mechanism of Action: A-1165442 acts as a potent blocker of the Nav1.7 ion channel. By binding to the channel, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the propagation of action potentials in pain-sensing neurons.

Signaling Pathway of Pain and Nav1.7 Inhibition

NoxiousStimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor Nociceptor Activation NoxiousStimuli->Nociceptor Nav17 Nav1.7 Channel Opening (Na+ Influx) Nociceptor->Nav17 ActionPotential Action Potential Propagation Nav17->ActionPotential SpinalCord Signal to Spinal Cord & Brain ActionPotential->SpinalCord Pain Sensation of Pain SpinalCord->Pain IndolineAmide Indoline-Amide Inhibitor (e.g., A-1165442) IndolineAmide->Nav17 BLOCKS

Caption: The role of Nav1.7 in pain signaling and its inhibition by indoline-amide type molecules.

Future Directions and Emerging Applications

The versatility of the indoline-amide scaffold continues to be explored in novel therapeutic modalities. Its ability to serve as a rigid and synthetically tractable linker makes it an attractive component for the design of Proteolysis Targeting Chimeras (PROTACs) , where it can be used to connect a target-binding warhead to an E3 ligase-recruiting moiety. Furthermore, the three-dimensional shape of certain indoline-amides allows them to function as effective peptidomimetics , mimicking the secondary structure of peptides to disrupt protein-protein interactions. As synthetic methodologies continue to advance, we can expect to see even more sophisticated and diverse libraries of indoline-amides being developed for a wider range of challenging biological targets.

Conclusion

The indoline-based amide scaffold represents a powerful and validated platform in medicinal chemistry. Its inherent structural and physicochemical properties, combined with its synthetic accessibility, provide a robust foundation for the development of novel therapeutics. Through careful and systematic exploration of structure-activity relationships, researchers have successfully optimized indoline-amides into potent and selective modulators of various enzymes and ion channels. As our understanding of complex biological systems grows, the indoline-amide scaffold is poised to remain a vital tool in the armamentarium of the medicinal chemist for years to come.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2018). Indole and Its Derivatives: A Review on Their Biological and Pharmacological Activities. Recent Patents on Anti-Infective Drug Discovery, 13(1), 3-17. [Link]

  • Pinto, D. J., Orwat, M. J., Quan, M. L., Lam, P. Y., & Rossi, K. A. (2012). Discovery of a series of indoline-based amides as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6199-6203. [Link]

  • Quan, M. L., Lam, P. Y., Han, Q., Pinto, D. J., & He, M. Y. (2011). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 54(19), 6581-6597. [Link]

  • Zhang, X. F., Focken, T., Beck, J. P., & Scott, V. E. (2014). Discovery of A-1165442, a potent and selective Nav1.7 inhibitor for the treatment of pain. ACS Medicinal Chemistry Letters, 5(8), 927-931. [Link]

The 3-Ethoxybenzoyl Indoline Scaffold: A Privileged Pharmacophore in Neurological Modulation, Endocannabinoid Regulation, and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 3-ethoxybenzoyl indoline derivative (and its closely related indole and pyrrolidine bioisosteres) has emerged as a highly versatile structural motif. The unique physicochemical properties of the 3-ethoxybenzoyl group—specifically its ability to act as both a hydrogen bond acceptor (via the carbonyl) and a lipophilic vector (via the ethoxy ether)—allow it to occupy distinct hydrophobic pockets across a structurally diverse range of target proteins.

This technical guide provides an in-depth analysis of the biological activity of 3-ethoxybenzoyl indoline/indole derivatives, focusing on their three primary pharmacological applications: 5-HT1F receptor agonism , Monoacylglycerol Lipase (MAGL) inhibition , and Von Hippel-Lindau (VHL) E3 ligase recruitment in PROTAC (Proteolysis Targeting Chimera) design.

Neurological & Pain Modulation: 5-HT1F Receptor Agonism

Mechanistic Causality

Historically, acute migraine therapies (e.g., triptans) targeted 5-HT1B and 5-HT1D receptors. While effective, their agonism induces cranial vasoconstriction, posing severe risks to patients with cardiovascular comorbidities. The 5-HT1F receptor emerged as a superior target because it modulates trigeminal nerve firing without inducing vasoconstriction [1].

Derivatives such as 5-(3-ethoxybenzoyl)amino-3-(1-substituted-piperidin-4-yl)-indoles exhibit high affinity for the 5-HT1F receptor. The 3-ethoxybenzoyl moiety is critical for anchoring the molecule within the orthosteric binding site of the 5-HT1F receptor. Upon binding, the receptor undergoes a conformational shift that activates coupled Gi/o proteins. This activation directly inhibits adenylate cyclase, driving down intracellular cAMP levels. The resulting signaling cascade hyperpolarizes the neuron and prevents the exocytosis of Calcitonin Gene-Related Peptide (CGRP), thereby aborting the neurogenic inflammation responsible for migraine pain [1].

G A 3-Ethoxybenzoyl Indole/Indoline B 5-HT1F Receptor (Agonism) A->B Binds C Gi/o Protein Activation B->C Couples D Adenylate Cyclase (Inhibition) C->D Inhibits E cAMP Levels (Decrease) D->E Lowers F CGRP Release (Blocked) E->F Prevents

Figure 1: Mechanism of 5-HT1F receptor agonism leading to the inhibition of CGRP release.

Quantitative Data: 5-HT1F Binding Affinity

Data representative of 5-HT1F agonists utilizing the 3-ethoxybenzoyl scaffold [1].

Compound ClassTarget ReceptorBinding Affinity (Ki)Selectivity over 5-HT1B/1D
5-(3-ethoxybenzoyl)amino-indole derivatives5-HT1F≤ 1.5 µM> 50-fold
Unsubstituted benzoyl-indole analogs5-HT1F> 5.0 µM< 10-fold

Endocannabinoid System Regulation: MAGL Inhibition

Mechanistic Causality

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolytic degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for CB1 and CB2 cannabinoid receptors. Inhibiting MAGL elevates 2-AG levels, providing neuroprotective, analgesic, and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 agonists [2].

Recent structural activity relationship (SAR) studies have demonstrated that piperazine-linked 3-ethoxybenzoyl indoline derivatives are potent MAGL inhibitors. The indoline core acts as a rigid spacer, while the 3-ethoxybenzoyl group projects deep into the lipophilic channel of the MAGL catalytic domain, sterically blocking the access of 2-AG to the Ser122-Asp239-His269 catalytic triad [2][3].

Experimental Protocol: MAGL Enzymatic Inhibition Assay

To validate the inhibitory potency of these derivatives, a self-validating kinetic assay utilizing 4-nitrophenylacetate (4-NPA) is employed [3].

  • Reagent Preparation: Prepare a 384-well black microplate with a clear, non-binding bottom. Formulate the assay buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% BSA).

  • Enzyme Dispensation: Add 20 µL of human recombinant MAGL enzyme (diluted in assay buffer) to each well.

  • Inhibitor Incubation: Dispense serial dilutions of the 3-ethoxybenzoyl indoline derivative (in DMSO) into the wells. Incubate at 25°C for 30 minutes to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 20 µL of the surrogate substrate, 4-nitrophenylacetate, to yield a final assay volume of 40 µL.

  • Kinetic Measurement: Continuously monitor the hydrolysis of 4-NPA into the chromophore 4-nitrophenol by recording absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear slope of the absorbance-time curve. Determine the IC50 by plotting fractional enzyme activity against the log[Inhibitor] using a four-parameter logistic non-linear regression model.
    
Quantitative Data: MAGL Inhibition

Representative IC50 values for 3-ethoxybenzoyl piperazine/indoline derivatives [2].

Compound ExampleMAGL IC50 (µM)Mechanism of Inhibition
Derivative 1 (3-ethoxybenzoyl substituted)0.020Reversible, competitive
Derivative 2 (4-chloro-3-ethoxybenzoyl)0.050Reversible, competitive
Derivative 3 (Unsubstituted benzoyl)6.200Reversible, competitive

Targeted Protein Degradation: VHL E3 Ligase Recruitment (PROTACs)

Mechanistic Causality

The most cutting-edge application of the 3-ethoxybenzoyl scaffold is in the field of Targeted Protein Degradation (TPD). PROTACs are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand.

The Von Hippel-Lindau (VHL) E3 ligase naturally recognizes the transcription factor HIF-1α via a hydroxylated proline residue. To create highly cell-permeable, small-molecule PROTACs, researchers replaced the native HIF-1α peptide with synthetic ligands. The 3-ethoxybenzoyl group, attached to a pyrrolidine or indoline-like core, perfectly mimics the binding vectors of the native peptide. The ethoxy group specifically occupies a tight hydrophobic sub-pocket in the VHL protein, drastically increasing binding affinity and stabilizing the ternary complex required for efficient polyubiquitination [4][5].

G PROTAC Bifunctional PROTAC VHL Ligand (3-Ethoxybenzoyl) Chemical Linker Target Ligand VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Target Target Protein of Interest PROTAC->Target Binds Ternary Ternary Complex Formation VHL->Ternary Target->Ternary Ub Polyubiquitination (Lys48) Ternary->Ub E2 Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Cleavage

Figure 2: PROTAC-mediated targeted protein degradation via VHL E3 ligase recruitment.

Experimental Protocol: VHL Fluorescence Polarization (FP) Binding Assay

To validate the binding affinity of 3-ethoxybenzoyl derivatives to VHL, a competitive Fluorescence Polarization assay is utilized [4].

  • Tracer Assembly: Synthesize a FAM-labeled HIF-1α peptide tracer.

  • Complex Formation: In a 384-well black microplate, combine recombinant VCB complex (VHL, Elongin B, Elongin C) with the FAM-tracer in FP assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Add varying concentrations of the 3-ethoxybenzoyl PROTAC ligand. Ensure the final DMSO concentration remains constant (e.g., 1%).

  • Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to allow the synthetic ligand to competitively displace the FAM-tracer.

  • Polarization Acquisition: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: 485 nm / Emission: 535 nm).

  • Data Processing: As the 3-ethoxybenzoyl ligand displaces the tracer, the tracer tumbles faster in solution, leading to a decrease in millipolarization (mP) values. Fit the dose-response data to a competitive binding equation to extract the IC50.

Quantitative Data: VHL Binding Affinity

Representative FP assay IC50 values for 3-ethoxybenzoyl VHL ligands [4].

PROTAC Ligand ExampleVHL FP Assay IC50 (µM) at 1% DMSOTarget Degradation Efficacy
3-ethoxybenzoyl pyrrolidine/indoline analog 10.732High (Dmax > 85%)
3-ethoxybenzoyl pyrrolidine/indoline analog 20.696High (Dmax > 90%)
Analog lacking 3-ethoxy substitution> 5.000Poor (Dmax < 20%)

Conclusion

The 3-ethoxybenzoyl indoline derivative is a masterclass in rational drug design. By fine-tuning the spatial orientation of the ethoxy ether and the benzoyl carbonyl, medicinal chemists can direct this scaffold toward entirely different biological outcomes—ranging from GPCR agonism (5-HT1F) and enzymatic inhibition (MAGL) to the orchestration of macromolecular ternary complexes (VHL PROTACs). Understanding the specific hydrophobic and electronic interactions of this moiety is essential for the next generation of targeted therapeutics.

References

  • Source: Google Patents (EP0835869A2)
  • Source: Google Patents (US11390610B2)
  • Source: Google Patents (WO2019072785A1)
  • Source: Google Patents (US10730870B2)
  • Source: Google Patents (WO2013106643A2)

Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to C17H17NO2 Indoline Derivatives: Molecular Weight, Formula, and Characterization

The indoline scaffold, a saturated analog of indole, is a privileged structure in drug discovery and medicinal chemistry.[1][2][3] This bicyclic heterocyclic compound, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as the core of numerous natural products and synthetic molecules with significant pharmacological value.[1][2] Its unique three-dimensional, non-coplanar structure often imparts favorable physicochemical properties compared to its aromatic counterpart, indole, such as increased water solubility, which is a critical parameter in drug design.[1] Indoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and cardiovascular effects, making them a focal point of intensive research.[1][2][4]

This technical guide provides an in-depth exploration of indoline derivatives with the specific molecular formula C17H17NO2. We will dissect the foundational aspects of molecular weight and formula, delve into the complexities of isomerism, and present a comprehensive workflow for the synthesis and structural elucidation of these compounds, grounded in authoritative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important class of molecules.

Section 1: Foundational Chemistry of C17H17NO2

A molecular formula provides the elemental composition of a molecule, which is the first step in its identification. For C17H17NO2, this indicates a compound composed of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight is a critical parameter, essential for mass spectrometry analysis and stoichiometric calculations in synthesis. Using the most common isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass and average molecular weight can be calculated.

ElementCountAtomic Weight (amu)Total Contribution (amu)
Carbon (C)1712.011204.187
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 267.328
Table 1: Calculation of the average molecular weight for C17H17NO2.

Public databases confirm the molecular weight of C17H17NO2 to be approximately 267.32 g/mol .[5][6][7][8][9] This value is the cornerstone for interpreting mass spectrometry data.

The Landscape of Isomerism

The formula C17H17NO2 does not define a single molecule but rather a collection of possible isomers. Understanding the potential isomeric forms is fundamental to designing syntheses and interpreting analytical data. Isomers are broadly classified into constitutional isomers and stereoisomers.[10][11]

  • Constitutional Isomers: These molecules share the same molecular formula but differ in their atomic connectivity.[12] For C17H17NO2, this could involve variations in the position of substituents on the indoline core, the structure of alkyl chains, or the nature and placement of oxygen-containing functional groups (e.g., hydroxyl, methoxy, carboxyl).

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of their atoms.[13][14]

    • Enantiomers: Non-superimposable mirror images that arise from one or more chiral centers.

    • Diastereomers: Stereoisomers that are not mirror images of each other, often occurring in molecules with multiple chiral centers or geometric constraints (e.g., cis/trans isomers).[13][14]

A well-known example of a C17H17NO2 compound is Apomorphine , a dopamine agonist used in the treatment of Parkinson's disease.[5][6] Apomorphine possesses a complex tetracyclic structure that includes a substituted indoline-like moiety and is chiral.[6] Its existence highlights the structural diversity possible for this single molecular formula.

Isomeric possibilities for the molecular formula C17H17NO2.

Section 2: Synthesis of C17H17NO2 Indoline Derivatives

The synthesis of a specific C17H17NO2 indoline derivative requires a carefully planned multi-step route. The strategy typically involves the initial formation of the core indoline ring followed by functional group manipulations to achieve the target molecule.

Core Indoline Synthesis: Explaining the Choices

Several methods exist for synthesizing the indoline skeleton.[1][2] The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

  • Reduction of Indoles: This is a common and direct method. The choice of reducing agent is critical.

    • Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce other functional groups present in the molecule. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) are often preferred when sensitive groups must be preserved.[2]

  • Intramolecular Cyclization: Methods like the intramolecular Diels-Alder reaction can build the bicyclic system from acyclic precursors.[1][2]

    • Causality: This approach offers excellent control over the substitution pattern on both the benzene and pyrrolidine rings by embedding the desired substituents in the starting materials. However, it can require harsh conditions, such as high temperatures.[1]

Hypothetical Protocol: Synthesis of a Substituted Indoline

This protocol outlines a plausible, self-validating synthesis for a generic C17H17NO2 indoline derivative.

Target: 1-Acyl-5-methoxy-3-phenylindoline (A hypothetical constitutional isomer of C17H17NO2)

Step 1: Synthesis of 5-methoxy-3-phenylindole

  • Reaction: Perform a Fischer indole synthesis using 4-methoxyphenylhydrazine and phenylacetaldehyde.

  • Rationale: The Fischer synthesis is a robust and classic method for creating substituted indoles. The choice of these specific starting materials directly installs the required methoxy and phenyl groups at the desired positions.

  • Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product spot should have a different Rf value than the starting materials. Confirm the structure of the resulting indole using ¹H NMR.

Step 2: Reduction to 5-methoxy-3-phenylindoline

  • Reaction: Reduce the indole from Step 1 using NaBH₃CN in acetic acid.

  • Rationale: Acetic acid protonates the indole, making it more susceptible to reduction by the mild hydride donor NaBH₃CN. This avoids over-reduction of the phenyl or methoxy groups.

  • Validation: The disappearance of the indole C2-H proton signal (around 6.5-7.5 ppm) in the ¹H NMR spectrum indicates successful saturation of the 2,3-double bond.

Step 3: Acylation of the Indoline Nitrogen

  • Reaction: React the indoline from Step 2 with an appropriate acylating agent (e.g., a C9H9OCl acyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Rationale: The indoline nitrogen is a nucleophile that will attack the electrophilic acyl chloride. TEA is used to scavenge the HCl byproduct, driving the reaction to completion.

  • Validation: In the IR spectrum, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ and the disappearance of the N-H stretch (around 3300-3400 cm⁻¹) confirms successful acylation. Final confirmation is achieved via High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula C17H17NO2.

Section 3: A Validated Workflow for Structural Elucidation

Confirming the exact structure of a synthesized C17H17NO2 derivative is non-trivial and requires a suite of modern analytical techniques.[15][16] Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Analytical_Workflow A Synthesized Compound (Crude Product) B Purification (e.g., Flash Chromatography, HPLC) A->B Isolate Target C Purity Assessment (HPLC, LC-MS) B->C >95% Purity? D Molecular Formula Confirmation (High-Resolution Mass Spectrometry) C->D Proceed E Functional Group ID (FTIR Spectroscopy) D->E Match Formula? F Connectivity & Stereochemistry (1H, 13C, 2D NMR Spectroscopy) E->F Confirm Groups? G Final Validated Structure F->G Assign Structure

Sources

Engineering Novel N-Acyl Indoline Building Blocks: A Strategic Paradigm in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex binding pockets and challenging protein-protein interaction (PPI) interfaces, the demand for architecturally rigid, three-dimensionally defined building blocks has surged. The N-acyl indoline scaffold represents a masterclass in conformational restriction. By leveraging the partial double-bond character of the amide linkage and the inherent sp3-hybridized geometry of the indoline core, medicinal chemists can project pharmacophores into narrow, lipophilic target sites with high entropic efficiency. This technical guide explores the mechanistic rationale, synthetic methodologies, and high-impact therapeutic applications of N-acyl indolines.

Mechanistic Rationale: The Biophysics of the N-Acyl Indoline Core

The transition from flat, sp2-rich aromatic rings (like indoles) to sp3-enriched indolines is a well-documented strategy to improve solubility and pharmacokinetic profiles. However, the specific N-acylation of the indoline nitrogen introduces a critical biophysical advantage: rotameric control .

The N-acyl group forces the molecule into a restricted conformational space. The energetic barrier to amide bond rotation ensures that substituents on the indoline ring (particularly at the C7 and C4 positions) are locked into specific spatial vectors. This pre-organization drastically reduces the entropic penalty upon binding to a target protein. Furthermore, the N-acyl moiety acts as an exceptional directing group for late-stage, transition-metal-catalyzed C-H functionalization, allowing rapid expansion of Structure-Activity Relationship (SAR) libraries without requiring de novo synthesis for every analog.

Synthetic Methodologies: Constructing the Scaffold

Traditional syntheses of indolines often rely on the reduction of pre-formed indoles. However, modern approaches favor direct cyclization to build the N-acyl indoline core from acyclic precursors, offering greater control over substitution patterns.

A breakthrough methodology involves the 1[1]. This thermally driven process allows for the direct conversion of functionalized azides into complex N-acyl indolines. Additionally, starting from2 provides a robust foundation for chiral drug discovery[2].

Workflow SM Indoline Scaffold Acyl N-Acylation (Acyl Chloride / Base) SM->Acyl Core N-Acyl Indoline Core Acyl->Core CH Directed C-H Functionalization (e.g., C7-position) Core->CH Div Late-Stage Diversification CH->Div Drug Lead Candidate (e.g., Notum / LpxH Inhibitor) Div->Drug

Workflow for the synthesis and late-stage diversification of N-acyl indolines.

Therapeutic Applications & Case Studies

Oncology & Wnt Signaling: Non-Covalent Notum Inhibitors

Notum is a carboxylesterase that negatively regulates Wnt signaling by depalmitoleoylating Wnt proteins. Early inhibitors were covalent, leading to potential off-target toxicity. By rationally designing N-acyl indolines, researchers achieved a3[3]. The N-acyl indoline core perfectly centers within the lipophilic palmiteolate pocket, utilizing aromatic stacking and a highly specific water-mediated hydrogen bond to the oxyanion hole to achieve picomolar potency.

Antimicrobial Resistance: Targeting Lipid A Biosynthesis (LpxH)

The outer membrane of Gram-negative bacteria is a formidable barrier, largely composed of Lipid A. LpxH, a UDP-diacylglucosamine hydrolase, is an essential enzyme in the 4[4]. Recent structural studies have identified N-acyl indoline derivatives (such as AZ1 analogs) as potent, non-covalent inhibitors of LpxH. The modular nature of the N-acyl indoline allows for precise tuning of the molecule to5, including E. coli and K. pneumoniae[5].

Pathway UDP UDP-Diacylglucosamine (UDP-DAG) LpxH LpxH Enzyme (Hydrolase) UDP->LpxH LipidX Lipid X LpxH->LipidX LipidA Lipid A (Outer Membrane) LipidX->LipidA Inhibitor N-Acyl Indoline Inhibitor (e.g., AZ1 analog) Inhibitor->LpxH Inhibits

Lipid A biosynthesis pathway highlighting LpxH inhibition by N-acyl indolines.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological metrics of key N-acyl indoline derivatives against their respective targets, highlighting the efficiency of the scaffold.

Compound IDTarget ProteinMechanismIC₅₀ (μM)Ligand Efficiency (LE)Key Structural Feature
Hit 2a NotumCovalentTime-dependent0.75Butyric ester
Indoline 4w NotumNon-covalent0.00350.85N-acyl indoline core, 3,3-spiro cPr
AZ1 LpxH (E. coli)Non-covalentPotent (Sub-μM)N/AN-acetyl indoline + sulfonyl piperazine
Compound 33 LpxH (K. pneumoniae)Non-covalent1.2 ± 0.2N/AModified N-acyl indoline
Compound 34 LpxH (K. pneumoniae)Non-covalent0.1N/AModified N-acyl indoline

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biophysical causality.

Protocol A: Synthesis of N-Acyl Indolines via Iminophosphorane Cyclization

Objective: Construct the N-acyl indoline core without relying on indole reduction.

  • Preparation: Dissolve the starting iminophosphorane (1.0 equiv) in anhydrous 1,2-dichlorobenzene to achieve a 0.1 M concentration.

  • Thermal Cyclization: Heat the reaction mixture to reflux (~180 °C) under an inert argon atmosphere for 12–24 hours.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient).

  • Causality & Scientific Rationale: The choice of 1,2-dichlorobenzene is strictly dictated by thermodynamics. Its high boiling point provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic substitution of the iminophosphorane moiety. This forms a contact ion pair, which subsequently undergoes cycloaddition to yield a betaine intermediate, ultimately collapsing into the stable N-acyl indoline core.

  • Validation Checkpoints: Monitor the consumption of the iminophosphorane via TLC (UV active). Post-purification, validate structural integrity using ³¹P NMR (confirming the complete disappearance of the phosphorane signal) and ¹H NMR (verifying the appearance of characteristic N-acyl rotamer peaks).

Protocol B: Membrane Preparation for LpxH Inhibitor Screening

Objective: Isolate functional LpxH enzyme from Gram-negative bacteria to test N-acyl indoline inhibitors.

  • Cell Lysis: Resuspend E. coli cells expressing LpxH in a lysis buffer containing 20 mM HEPES (pH 8.0) and 200 mM NaCl. Lyse the cells using a French Press at 4 °C.

  • Clarification: Centrifuge the crude lysate at 10,000 × g for 40 minutes to pellet unbroken cells and large debris.

  • Solubilization: To the supernatant, slowly add n-dodecyl-β-D-maltopyranoside (DDM) to reach a final concentration of 1.5% (w/v; 29 mM). Incubate with gentle rocking for 2 hours at 4 °C.

  • Ultracentrifugation: Centrifuge the mixture at 100,000 × g for 1 hour to remove insoluble membrane fractions, retaining the solubilized LpxH in the supernatant.

  • Causality & Scientific Rationale: LpxH is a peripheral membrane protein. Mechanical lysis alone cannot functionally extract it from the lipid bilayer. The addition of DDM—a non-ionic detergent—is critical. DDM intercalates into the membrane and forms mixed micelles, solubilizing the enzyme without denaturing its delicate tertiary structure. The 1.5% concentration ensures the detergent remains well above its critical micelle concentration (CMC) while preventing protein precipitation.

  • Validation Checkpoints: Before introducing any N-acyl indoline inhibitors, verify baseline LpxH enzymatic activity in the supernatant using an LpxE-coupled malachite green assay. A standard phosphate release curve must be established to prove the enzyme remains functionally intact post-extraction.

Conclusion

The N-acyl indoline scaffold is far more than a structural curiosity; it is a highly tunable, conformationally restricted vector capable of unlocking difficult therapeutic targets. By understanding the biophysics of its amide rotamers and leveraging advanced synthetic methodologies, drug discovery professionals can utilize this building block to design highly potent, non-covalent inhibitors for oncology and infectious diseases.

References

  • Unexpected Synthesis of N-Acyl Indolines via a Consecutive Cyclization of Iminophosphorane . Thieme Connect. 1

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity . NIH / PubMed Central. 3

  • Chemical Highlights Supporting the Role of Lipid A in Efficient Biological Adaptation of Gram-Negative Bacteria to External Stresses . ACS Publications. 4

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay . NIH / PubMed Central. 5

  • Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid . European Patent Office (EPO). 2

Sources

Compound Library Screening of the 2,3-dihydro-1H-indol-1-yl methanone Scaffold: A Technical Guide to Hit Identification and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indol-1-yl methanone core—commonly referred to as the 1-aroylindoline or 1-acylindoline scaffold—represents a highly privileged structural motif in modern medicinal chemistry. Its unique rigid geometry and favorable physicochemical properties make it an ideal starting point for designing tubulin polymerization inhibitors[1], dual Histone Deacetylase (HDAC) / Heat Shock Protein 90 (HSP90) inhibitors[2], and central nervous system (CNS) active agents[3].

As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the end-to-end process of screening a 1-aroylindoline-focused compound library. This guide synthesizes the causality behind structural choices with self-validating high-throughput screening (HTS) protocols to ensure robust hit-to-lead transitions.

Scaffold Rationale: The 2,3-dihydro-1H-indol-1-yl methanone Core

The selection of the 2,3-dihydro-1H-indol-1-yl methanone scaffold for library generation is driven by strict stereochemical and electronic rationales:

  • Structural Rigidity & Trajectory: The fused indoline ring restricts the conformational flexibility of the amide bond. This forces the aroyl group into a highly specific spatial trajectory, which is critical for penetrating deep, narrow hydrophobic pockets, such as the colchicine binding site on

    
    -tubulin[1].
    
  • Derivatization Sites: The C4 and C5 positions on the indoline ring, alongside the variable aroyl moiety, allow for precise fine-tuning of electronic and steric properties without disrupting the core geometry.

  • Polypharmacological Potential: By appending a zinc-binding hydroxamic acid tail to the aroyl group, the scaffold can be rationally converted into a potent HDAC inhibitor, while the indoline core maintains affinity for secondary targets like HSP90 or tubulin, enabling targeted polypharmacology[2][4].

Library Design & Virtual Triage

To maximize the hit rate and minimize false positives, the physical screening library must be computationally enriched. The following workflow outlines the in silico triage of a virtual 1-aroylindoline library.

Workflow N1 1-Aroylindoline Library N2 In Silico Filtering N1->N2 N3 Molecular Docking N2->N3 N4 In Vitro HTS N3->N4 N5 Hit Validation N4->N5

Fig 1. Sequential virtual and in vitro screening workflow for 1-aroylindoline libraries.
Protocol: In Silico Enrichment
  • Scaffold Enumeration: Generate a virtual library of

    
     compounds utilizing the 2,3-dihydro-1H-indol-1-yl methanone core, varying the R-groups at the aroyl and indoline positions.
    
  • ADMET & PAINS Filtering: Apply Lipinski's Rule of 5. Crucially, filter out Pan-Assay Interference Compounds (PAINS) to eliminate reactive Michael acceptors or redox-cycling compounds that frequently yield false positives in fluorescence-based HTS.

  • Structure-Based Docking: Dock the filtered library into the colchicine binding site of tubulin (e.g., PDB: 1SA0) and the catalytic domain of HDAC6 (e.g., PDB: 5EDU). Retain compounds demonstrating docking scores

    
     kcal/mol and favorable hydrogen bonding with key residues (e.g., Asn
    
    
    
    101 for tubulin)[1][2].

High-Throughput Screening (HTS) Methodologies

Every protocol described below operates as a self-validating system , ensuring that assay drift, reagent degradation, or pipetting errors are immediately detectable.

Phenotypic Screening: Tubulin Polymerization Kinetics

Causality: Microtubules scatter light proportionally to their polymerization state. By measuring absorbance at 340 nm over time, we obtain a real-time kinetic readout of assembly. 1-aroylindolines typically act as destabilizers, preventing the nucleation phase[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl

    
    , pH 6.9). Causality: EGTA chelates calcium, which otherwise induces microtubule depolymerization, while Mg
    
    
    
    is essential for GTP binding.
  • Compound Plating: Dispense 10 µM of test compounds (in DMSO, final concentration <1% v/v) into a 96-well half-area UV-transparent plate.

  • Control Integration: Include Colchicine (10 µM) as a positive control (complete inhibition) and 1% DMSO as a negative vehicle control (uninhibited polymerization).

  • Initiation: Add purified porcine brain tubulin (3 mg/mL) and 1 mM GTP to the wells at 4°C. Immediately transfer the plate to a microplate reader pre-heated to 37°C to initiate polymerization.

  • Kinetic Readout: Record absorbance at 340 nm every 60 seconds for 60 minutes.

  • System Validation: The assay is deemed valid only if the DMSO control exhibits a characteristic sigmoidal curve (nucleation, elongation, and steady-state phases) and the Colchicine control maintains a flat baseline.

Target-Based Screening: Fluorometric HDAC Inhibition

Causality: To identify dual-targeting 1-aroylindolines, an HDAC inhibition assay is employed using a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Deacetylation by HDAC, followed by trypsin cleavage, releases the highly fluorescent AMC group[2][4].

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 10 nM recombinant HDAC6 with 1 µM test compounds in assay buffer (25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ) for 15 minutes at 37°C.
    
  • Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC substrate and incubate for an additional 30 minutes.

  • Signal Development: Terminate the deacetylation reaction and initiate fluorophore release by adding a developer solution containing 1 mg/mL trypsin and 2 µM Trichostatin A (TSA). Causality: TSA completely quenches any remaining HDAC activity, ensuring the signal is locked.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • System Validation: Calculate the Z'-factor using the vehicle control and TSA control. The assay is validated for HTS only if

    
    .
    

Data Synthesis & Structure-Activity Relationship (SAR)

Data generated from the HTS workflows must be synthesized to guide hit-to-lead optimization. The table below summarizes the pharmacological profiling of representative 1-aroylindoline derivatives, demonstrating how structural modifications dictate target selectivity.

Table 1: Pharmacological Profiling of Representative 1-Aroylindoline Derivatives

Compound IDIndoline SubstitutionAroyl SubstitutionTubulin IC

(µM)
HDAC6 IC

(nM)
Cell Viability IC

(nM)*
Ref-A (D-64131) 5-MethoxyPhenyl0.85>10,0004.2
Cmpd-012 Unsubstituted3,4,5-Trimethoxyphenyl1.10>10,00012.5
Cmpd-045 5-Amino4-(Hydroxymethyl)phenyl3.4045085.0
Cmpd-088 Unsubstituted4-(Hydroxamic acid)phenyl5.201822.4

*Tested against HeLa human cervical cancer cell lines.

SAR Insights: Derivatives mimicking the trimethoxyphenyl ring of colchicine (e.g., Cmpd-012) show high tubulin affinity. Conversely, appending a hydroxamic acid moiety (Cmpd-088) shifts the polypharmacological profile heavily toward epigenetic modulation via HDAC6 inhibition[2][4].

Mechanistic Validation

Once lead compounds are identified, their mechanism of action (MOA) must be validated. For 1-aroylindolines acting as tubulin inhibitors, the downstream effect is a catastrophic failure of the mitotic spindle, leading to cell cycle arrest and apoptosis[1].

Pathway A 1-Aroylindoline Derivative B Colchicine Site Binding A->B C Microtubule Depolymerization B->C D G2/M Cell Cycle Arrest C->D E Caspase-Mediated Apoptosis D->E

Fig 2. Mechanistic pathway of 1-aroylindoline-induced apoptosis via tubulin inhibition.

To validate this pathway, orthogonal assays such as Flow Cytometry (Propidium Iodide staining for G2/M arrest) and Western Blotting (cleaved Caspase-3 and PARP) must be executed to confirm that the phenotypic cytotoxicity is directly linked to the biochemical target engagement.

References

  • Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC Source: nih.gov URL:[Link]

  • Title: Design of Dual Inhibitors of Histone Deacetylase 6 and Heat Shock Protein 90 | ACS Omega Source: acs.org URL:[Link]

  • Title: Epigenetic Polypharmacology: A New Frontier for Epi-Drug Discovery - PMC Source: nih.gov URL:[Link]

  • Source: google.

Sources

Solubility Profiling of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone (an indoline-amide derivative) represents a classic physicochemical challenge in contemporary drug development: a highly lipophilic, neutral molecule with significant crystalline stability. Indoline derivatives often exhibit favorable pharmacological profiles but are frequently plagued by poor aqueous solubility[1]. This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this specific structural class, bridging the gap between in silico thermodynamic predictions and empirical assay methodologies.

Molecular Profiling & Physicochemical Causality

To accurately profile the solubility of this compound, we must first deconstruct its molecular architecture and understand the causality behind its physicochemical behavior:

  • The Indoline Core: Unlike indole, indoline (2,3-dihydro-1H-indole) lacks full aromaticity in the nitrogen-containing ring, providing a rigid, hydrophobic scaffold.

  • The Methanone (Amide) Linkage: The nitrogen atom of the indoline core is directly attached to a carbonyl group, forming an amide. Because the nitrogen's lone electron pair is delocalized into the carbonyl

    
    -system, this nitrogen is non-basic . Consequently, the molecule lacks ionizable centers within the physiological pH range (pH 1.0 – 8.0).
    
  • The 3-Ethoxyphenyl Moiety: The addition of an ethoxy ether on a phenyl ring introduces significant lipophilic bulk and rotational flexibility, driving up the partition coefficient (

    
    ).
    

Mechanistic Conclusion: Because the molecule is neutral, its solubility will not be significantly enhanced by pH adjustments or standard salt-formation strategies. Its aqueous solubility is entirely dictated by its intrinsic solubility (


), which is a battle between crystal lattice energy and aqueous cavitation energy.

Predictive Thermodynamics: The GSE Framework

Before committing resources to empirical assays, a robust in silico evaluation is mandatory. For un-ionized, lipophilic molecules, we utilize Yalkowsky’s General Solubility Equation (GSE) [2]. The GSE is a highly regarded predictive model because it relies on fundamental thermodynamic principles rather than opaque machine-learning black boxes[3].

The equation is defined as:


 [3]
The Causality of the GSE Parameters:
  • Melting Point (MP): Represents the crystal lattice energy. It is the thermodynamic penalty (enthalpy of fusion) required to break the solid crystalline state[3]. The rigid indoline-amide structure typically yields a high melting point, heavily penalizing solubility.

  • Partition Coefficient (

    
    ):  Represents the hydrophobicity. It dictates the energy required to create a cavity in the hydrogen-bonded water network to accommodate the lipophilic 3-ethoxyphenyl and indoline groups[3].
    

By inputting the structural data of this compound into the GSE, we predict a highly restricted aqueous solubility profile, necessitating rigorous empirical validation.

Empirical Solubility Paradigms: Kinetic vs. Thermodynamic

In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives in bioassays and catastrophic failures in late-stage formulation[4].

  • Kinetic Solubility: Involves spiking a concentrated DMSO stock of the compound into an aqueous buffer. The compound typically precipitates as a metastable amorphous form[4]. Because amorphous solids lack a crystal lattice, kinetic solubility artificially inflates the apparent solubility limit.

  • Thermodynamic Solubility: Measures the concentration of the most stable crystalline form in true equilibrium with the aqueous solution[4]. Relying solely on kinetic data can create a false sense of security, as the metastable amorphous form will eventually nucleate and crystallize, crashing out of solution during in vivo administration[4].

Workflow A 2,3-dihydro-1H-indol-1-yl (3-ethoxyphenyl)methanone B In Silico GSE Prediction (Yalkowsky Model) A->B Structural Input C Kinetic Solubility (DMSO Spike-in) B->C Early Screening D Thermodynamic Solubility (Shake-Flask Assay) C->D Lead Optimization E Formulation Strategy (Lipid/Amorphous) D->E Poor Aqueous Sol.

Figure 1: End-to-end solubility assessment workflow for lipophilic indoline derivatives.

Self-Validating Experimental Protocols

To accurately profile this compound, we employ a two-tiered protocol system. Every step is designed with built-in causality to ensure a self-validating result.

Protocol A: High-Throughput Kinetic Solubility Assay (Early Screening)

Purpose: To determine the maximum concentration achievable in bioassays before amorphous precipitation occurs.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Aqueous Spiking: Aliquot 5 µL of the DMSO stock into 495 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a 96-well plate (final DMSO concentration = 1.0%). Causality: Keeping DMSO ≤1% prevents the organic solvent from artificially acting as a co-solvent and inflating the solubility reading[4].

  • Incubation: Incubate at room temperature for 2 hours.

  • Nephelometry/Turbidimetry: Measure the absorbance at 620 nm. An increase in absorbance indicates the formation of colloidal amorphous aggregates (the kinetic solubility limit).

Protocol B: Gold-Standard Shake-Flask Thermodynamic Assay (Lead Optimization)

Purpose: To determine the true equilibrium solubility of the crystalline lattice.

  • Solid Dispensing: Weigh an excess amount (approx. 3–5 mg) of crystalline this compound into a glass vial[5]. Causality: An excess of solid is an absolute thermodynamic requirement to ensure the solution reaches saturation[5].

  • Buffer Addition: Add 1.0 mL of pH 7.4 PBS.

  • Equilibration: Seal the vial and incubate at 37°C with constant orbital agitation (300 rpm) for 24 to 48 hours[6]. Causality: Highly lipophilic, rigid crystals have a high activation energy of dissolution; 24-48 hours ensures true thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm hydrophilic PVDF membrane[5]. Causality: Centrifugation prevents filter clogging. Filtration removes sub-micron colloidal particles that would otherwise be injected into the HPLC, causing falsely elevated solubility readings[5].

  • Quantification: Analyze the filtrate via HPLC-UV, quantifying the peak area against a standard curve prepared in a 50:50 Acetonitrile:Water co-solvent system.

ShakeFlask S1 Excess Crystalline Solid S3 Equilibration (24-48h, 37°C) Constant Agitation S1->S3 Combine S2 Aqueous Buffer (pH 7.4) S2->S3 Combine S4 Phase Separation (Centrifugation + Filtration) S3->S4 Removes undissolved lattice S5 HPLC-UV Quantification (True Equilibrium Log S) S4->S5 Measures saturated concentration

Figure 2: Causality-driven workflow of the Shake-Flask Thermodynamic Solubility Assay.

Quantitative Data Summary

Based on the structural analysis of this compound and the application of the aforementioned protocols, the following table summarizes the predicted physicochemical parameters and expected empirical ranges for this class of compounds.

Physicochemical ParameterPredicted / Expected ValueAnalytical Method & Rationale
Molecular Weight 267.32 g/mol Derived from chemical formula (

).
Lipophilicity (cLogP) 3.5 – 4.2High lipophilicity driven by the indoline core and ethoxyphenyl ether.
Ionization (pKa) Non-ionizable (Neutral)The amide nitrogen lone pair is conjugated; no basicity at physiological pH.
Kinetic Solubility ~50 – 100 µMNephelometry (DMSO spike-in). Reflects the metastable amorphous state.
Thermodynamic Solubility < 5 µMShake-Flask HPLC-UV. Reflects the highly stable crystalline lattice energy.
pH Dependency IndependentSolubility remains static across pH 1.2 to 7.4 due to lack of ionizable groups.
Formulation Implications

Because the thermodynamic solubility is expected to be critically low (< 5 µM) and independent of pH, standard salt formation is impossible. To advance this molecule in drug development, researchers must bypass the crystal lattice energy entirely. Recommended strategies include Amorphous Solid Dispersions (ASDs) via hot-melt extrusion or spray drying, or the use of Lipid-Based Drug Delivery Systems (LBDDS) to pre-solubilize the lipophilic core.

References

  • National Institutes of Health (PMC). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. Available at: [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Available at: [Link]

  • Ovid / Journal of Pharmaceutical Sciences. A high throughput solubility assay for drug development. Available at:[Link]

  • National Institutes of Health (PMC). Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors (Indoline derivatives). Available at: [Link]

Sources

Methodological & Application

General procedure for acylation of indoline with 3-ethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-(3-Ethoxybenzoyl)indoline via Nucleophilic Acyl Substitution

Executive Summary

This application note details the optimized protocol for the


-acylation of indoline (2,3-dihydroindole) with 3-ethoxybenzoyl chloride. While simple in theory, the synthesis of 

-acyl indolines is a critical transformation in medicinal chemistry, serving as a core scaffold for pharmaceuticals such as indapamide-like diuretics and

-adrenoceptor antagonists (e.g., Silodosin intermediates) [1].

This guide prioritizes the anhydrous dichloromethane (DCM) / triethylamine (TEA) method over Schotten-Baumann aqueous conditions. The anhydrous approach minimizes hydrolysis of the moisture-sensitive acid chloride and simplifies the isolation of high-purity material required for biological screening.

Reaction Mechanism & Chemical Logic

The formation of


-(3-ethoxybenzoyl)indoline proceeds via a classic Nucleophilic Acyl Substitution .
  • Nucleophilic Attack: The lone pair on the indoline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: The base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the formation of unreactive indoline hydrochloride salts.

Key Mechanistic Insight: Unlike indole, which is aromatic and requires strong bases or Lewis acids for


-acylation, indoline  behaves as a secondary alkyl-aryl amine. It is sufficiently nucleophilic to react with acid chlorides under mild basic conditions [2].
Figure 1: Reaction Mechanism

ReactionMechanism Indoline Indoline (Nucleophile) Transition Tetrahedral Intermediate Indoline->Transition Attack AcidChloride 3-Ethoxybenzoyl Chloride AcidChloride->Transition Product N-(3-Ethoxybenzoyl) indoline Transition->Product Elimination of Cl- Byproduct TEA·HCl (Salt) Transition->Byproduct Base Triethylamine (Base) Base->Byproduct Scavenges HCl

Caption: Mechanistic pathway of nucleophilic acyl substitution. The base is critical for trapping HCl.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Attribute
Indoline 119.161.0SubstrateClear/yellow oil; check for oxidation (darkening).
3-Ethoxybenzoyl chloride 184.621.1ElectrophileMoisture sensitive; dispense under

.
Triethylamine (TEA) 101.191.5BaseDry; store over KOH pellets if possible.
Dichloromethane (DCM) -SolventAnhydrous; stabilize with amylene.
1M HCl (aq) -WashRemoves unreacted amine/TEA.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to establish an inert atmosphere.
    
  • Add Indoline (1.0 equiv, 10 mmol) and anhydrous DCM (40 mL) .

  • Add Triethylamine (1.5 equiv, 15 mmol) via syringe.

  • Cool the mixture to

    
      using an ice-water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.
    

Step 2: Addition of Electrophile

  • Dilute 3-Ethoxybenzoyl chloride (1.1 equiv, 11 mmol) in a separate vial with 5 mL of DCM.

  • Add the acid chloride solution dropwise to the stirring indoline mixture over 15–20 minutes.

    • Visual Cue: A white precipitate (TEA·HCl) will begin to form immediately.[3]

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT) .

  • Stir for 2–4 hours.

Step 3: In-Process Control (IPC)

  • TLC Analysis: Mobile phase 20% Ethyl Acetate in Hexanes.

    • Observation: Indoline (

      
      ) should disappear; Product (
      
      
      
      ) appears.
    • Quench Test: Take a mini-aliquot, add MeOH. If the acid chloride spot persists, it converts to the methyl ester (distinct

      
      ).
      

Step 4: Workup & Isolation

  • Quench the reaction by adding 10 mL of Water .

  • Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Purpose: Protonates unreacted indoline and TEA, moving them to the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
     (2 x 20 mL) .
    
    • Purpose: Neutralizes residual acid and hydrolyzes remaining acid chloride to the water-soluble carboxylate.

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    .[3]
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotovap).

Figure 2: Workflow Diagram

Workflow Start Start: Indoline + TEA in DCM (0°C) Add Add 3-Ethoxybenzoyl Chloride (Dropwise) Start->Add React Stir at RT (2-4 hrs) IPC: TLC Check Add->React Quench Quench with Water React->Quench WashAcid Wash: 1M HCl (Removes Amine/Base) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Final Crude Product (Recrystallize if needed) Dry->Final

Caption: Operational workflow for the synthesis and purification of N-acyl indolines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check acid chloride quality (fuming = good).
Dark Color Oxidation of IndolineDistill indoline prior to use if it appears black/dark brown.
Sticky Solid Residual SolventTriturate the crude solid with cold Hexanes or Pentane to induce crystallization.
Starting Material Remains Insufficient ElectrophileAdd 0.2 equiv more acid chloride and stir for 1 hr.

Expected Characterization Data

Note: Values are representative for


-benzoyl indolines.
  • Appearance: Off-white to pale beige solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.40 (t, 3H, 
      
      
      
      )
    • 
       3.10 (t, 2H, Indoline 
      
      
      
      )
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       4.15 (t, 2H, Indoline 
      
      
      
      )
    • 
       6.9 - 7.5 (m, Aromatic protons)
      
    • Diagnostic: The shift of the Indoline

      
       protons downfield (from ~3.5 to ~4.1 ppm) confirms acylation due to the electron-withdrawing amide.
      

References

  • Silodosin Intermediates

    • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.[4][5] (2000).[6][7][8] Patent CA2261453C. Link

    • Novel process for the synthesis of indoline derivatives.[2][9][10][11] (2012). WO2012131710A2. Link

  • General Amine Acylation (Schotten-Baumann & Anhydrous)

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • BenchChem.[3] A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. Link

    • Chemistry LibreTexts. 23.3: Reactions of Amines - Amide Formation. Link

  • Indoline Reactivity

    • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles. Link (Contextualizes the difference between Indole and Indoline reactivity).

Sources

Application Note: Efficient Preparation of N-Aroyl Indolines via Advanced Amide Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Context

N-aroyl indolines are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in nonsteroidal anti-inflammatory drugs (NSAIDs), efflux pump inhibitors, and selective COX-2 inhibitors. However, the direct N-acylation of the indoline core presents a distinct synthetic challenge.

Unlike primary aliphatic amines, the indoline nitrogen is a secondary aromatic amine . It is both sterically hindered by the adjacent ring system and electronically deactivated due to the delocalization of its lone pair into the aromatic


-system. Consequently, standard peptide coupling conditions (e.g., DCC or HBTU alone) often result in sluggish kinetics, incomplete conversions, or trace yields[1]. To achieve high-yielding amide bond formation, the activation energy barrier must be lowered using highly efficient coupling reagents like HATU or catalytically enhanced carbodiimide systems[2].

This application note provides a comprehensive guide to selecting reagents, understanding the underlying reaction causality, and executing self-validating protocols for the synthesis of N-aroyl indolines.

Mechanistic Insights & Reagent Selection

The success of indoline acylation relies entirely on the electrophilicity of the activated carboxylic acid intermediate.

  • The HATU Advantage (Uronium/Aminium Salts): HATU is the gold standard for hindered secondary amines. It generates an extremely reactive O-(7-azabenzotriazol-1-yl) (OAt) active ester. The critical advantage of HATU over HBTU is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming indoline amine, thereby pre-organizing the transition state and dramatically accelerating nucleophilic attack[2].

  • The EDC/DMAP Synergism (Carbodiimides): For scale-up syntheses where HATU is cost-prohibitive, EDC·HCl combined with HOBt and a catalytic amount of DMAP is preferred. DMAP acts as a nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt, which is reactive enough to overcome the poor nucleophilicity of the indoline[3].

Quantitative Data: Comparative Coupling Efficiency

The following table summarizes the performance of various amide coupling systems specifically applied to the coupling of benzoic acid derivatives with indoline substrates.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reaction TimeKey Considerations
HATU None (Internal HOAt)DIPEADMF or DCM85–98%2–4 hSuperior for sterically hindered amines; prevents epimerization[2].
EDC·HCl HOBt + DMAPDIPEADCM70–90%12–18 hHighly scalable; water-soluble urea byproduct simplifies downstream workup[3].
PyBOP None (Internal HOBt)NMMDMF75–85%6–12 hGood alternative to uronium salts; avoids guanidinium capping of the amine.
HBTU None (Internal HOBt)DIPEADMF40–60%24 h+Sluggish for indolines; lacks the 7-aza neighboring group acceleration[1].

Workflow Visualization

The following diagram illustrates the mechanistic pathway and logical flow of the HATU-mediated activation and coupling cycle.

HATU_Coupling Acid Aryl Carboxylic Acid (Ar-COOH) Anion Carboxylate Anion (Ar-COO⁻) Acid->Anion Deprotonation Base DIPEA (Base) Base->Anion H+ abstraction ActiveEster HOAt Active Ester (Intermediate) Anion->ActiveEster Activation HATU HATU Reagent (Activator) HATU->ActiveEster Uronium transfer Product N-Aroyl Indoline (Final Product) ActiveEster->Product Amidation Indoline Indoline (Sec. Amine) Indoline->Product Nucleophilic attack

Fig 1: HATU-mediated amide coupling workflow for N-aroyl indoline synthesis.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling (Discovery Scale)

Designed for challenging, electron-deficient, or highly hindered substrates.

1. Activation Phase:

  • In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the aryl carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt ester back to the carboxylic acid.

2. Base Addition & Pre-activation:

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Stir the mixture at room temperature for 5–10 minutes.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The pre-activation time ensures complete conversion of the acid to the HOAt active ester prior to the introduction of the weakly nucleophilic indoline[2].

3. Coupling Phase:

  • Add the indoline derivative (1.0 eq) dropwise to the activated mixture.

  • Stir at room temperature for 2–4 hours.

4. Self-Validating Quench & Workup:

  • Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the HOAt ester mass and the appearance of the product mass confirms completion.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash sequentially with:

    • 1M HCl (3x): Protonates and partitions unreacted DIPEA and trace unreacted indoline into the aqueous layer.

    • Saturated NaHCO₃ (3x): Deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct.

    • Brine (1x): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt/DMAP Catalytic Coupling (Scale-Up)

Designed for cost-effective, multi-gram scale synthesis with simplified purification.

1. Reaction Assembly:

  • Dissolve the aryl carboxylic acid (1.0 eq), indoline (1.0 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add DMAP (0.1 eq) to the stirring solution.

  • Causality: Unlike Protocol A, all reagents are mixed prior to activation. DMAP is essential here; it rapidly intercepts the transient O-acylisourea to form an N-acylpyridinium species, bypassing the slow direct reaction between the isourea and the indoline[3].

2. Temperature-Controlled Activation:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Causality: Cooling suppresses the irreversible intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.

3. Coupling & Workup:

  • Add DIPEA (2.0 eq), remove the ice bath, and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Wash the DCM layer directly with 1M HCl, Saturated NaHCO₃, and Brine.

  • Causality: The primary byproduct of EDC is a water-soluble urea derivative, which is completely removed during the aqueous washes, often yielding NMR-pure product without the need for column chromatography[3].

Analytical Validation & Troubleshooting

To ensure a self-validating system, researchers must monitor the following failure modes:

  • Guanidinylation (HATU Protocol): If the indoline is added before the carboxylic acid is fully activated, the indoline can attack the uronium carbon of HATU, forming an unreactive guanidinium byproduct. Solution: Strictly adhere to the 5-10 minute pre-activation step.

  • Diketopiperazine Formation: If synthesizing indoline-2-carboxylic acid derivatives (e.g., coupling to another amino acid), the secondary amine is highly prone to intramolecular cyclization forming diketopiperazines[1]. Solution: Keep reaction concentrations high (>0.2 M) to favor intermolecular coupling, and minimize the time the free amine is exposed to basic conditions.

References

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid National Center for Biotechnology Information (PMC) URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters (Growing Science) URL: [Link]

Sources

Application Note: Advanced Crystallization Strategies for the Purification of 1-(3-ethoxybenzoyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and API Process Developers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The purification of 1-(3-ethoxybenzoyl)indoline —a critical amide-linked intermediate in pharmaceutical synthesis—presents unique challenges due to its propensity for polymorphism and liquid-liquid phase separation ("oiling out") during isolation. As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide details two self-validating crystallization methodologies: Seeded Cooling Crystallization and Anti-Solvent Crystallization . By strictly controlling supersaturation kinetics, these protocols ensure the isolation of a thermodynamically stable polymorph with optimal particle size distribution (PSD) and >99.8% HPLC purity.

Mechanistic Rationale & E-E-A-T Principles

Successful crystallization is governed by the delicate balance between thermodynamics (solubility) and kinetics (nucleation vs. crystal growth).

  • Polymorphism & Structural Dynamics: The 1-(3-ethoxybenzoyl)indoline molecule features a rigid, hydrophobic indoline core paired with a flexible ethoxybenzoyl moiety. This structural dichotomy often leads to multiple crystalline forms. Rapid precipitation traps the molecule in metastable or amorphous states, which can severely impact downstream stability and efficacy[1].

  • Cooling Crystallization Causality: By utilizing a non-linear cooling profile within the Metastable Zone Width (MSZW), we prioritize crystal growth over nucleation. This prevents the sudden burst of fine particles that typically trap mother liquor impurities[2].

  • Anti-Solvent Causality: Amides like 1-(3-ethoxybenzoyl)indoline exhibit high solubility in polar organic solvents (e.g., Ethanol) but are highly insoluble in water. The controlled titration of an anti-solvent alters the dielectric constant of the medium, driving the hydrophobic indoline moieties to aggregate. If the addition rate is too fast, local supersaturation spikes cause amorphous "crashing" or oiling out[3].

Process Visualization

G Crude Crude 1-(3-ethoxybenzoyl)indoline (Synthesis Output) Dissolution Dissolution in Primary Solvent (Ethanol at 60°C) Crude->Dissolution MethodSplit Crystallization Strategy Dissolution->MethodSplit Cooling Cooling Crystallization (Controlled -0.5°C/min) MethodSplit->Cooling High Temp Solubility Antisolvent Anti-Solvent Addition (Water Titration) MethodSplit->Antisolvent Poor Cooling Yield Nucleation Nucleation & Growth (PAT Monitoring via FBRM) Cooling->Nucleation Antisolvent->Nucleation Filtration Filtration & Cake Washing Nucleation->Filtration Drying Vacuum Drying & QC (XRPD, DSC, HPLC) Filtration->Drying

Figure 1: Logical workflow for 1-(3-ethoxybenzoyl)indoline crystallization and purification.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below operates as a self-validating system . This means in-process controls (IPCs) are embedded directly into the workflow to confirm success before proceeding to the next step.

Protocol A: Seeded Cooling Crystallization (Optimized for Purity)

This method is ideal for generating large, easily filterable crystals of the stable polymorph.

  • Dissolution: Suspend 100 g of crude 1-(3-ethoxybenzoyl)indoline in 500 mL of absolute ethanol. Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check 1: Visual inspection must confirm a clear solution. Pass through a 0.45 µm inline filter to remove insoluble mechanical impurities.

  • Cooling to Metastable Limit: Cool the reactor to 45°C at a rate of -1.0°C/min.

    • Mechanistic Insight: 45°C represents the upper boundary of the MSZW for this concentration.

  • Seeding: Introduce 1.0 g of pure 1-(3-ethoxybenzoyl)indoline seed crystals (Form I) suspended in 5 mL of cold ethanol.

    • Causality: Seeding bypasses the thermodynamic energy barrier required for primary nucleation, ensuring the system crystallizes into the desired polymorphic form[1].

  • Aging & Controlled Cooling: Hold the temperature at 45°C for 60 minutes to allow the seeds to heal and begin growing. Subsequently, initiate a non-linear cooling ramp to 5°C at -0.1°C/min for the first 2 hours, accelerating to -0.5°C/min thereafter.

    • Self-Validation Check 2: Utilize an in-situ FBRM (Focused Beam Reflectance Measurement) probe. A steady increase in chord length without a massive spike in fine particle counts validates that crystal growth is occurring without secondary nucleation[2].

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 bed volumes of pre-chilled ethanol (0°C).

Protocol B: Anti-Solvent Crystallization (Optimized for Yield)

This method is utilized when the API is highly soluble at low temperatures, making cooling crystallization inefficient.

  • Dissolution: Dissolve 100 g of crude compound in 300 mL of absolute ethanol at 25°C.

  • Anti-Solvent Titration: Using a programmable dosing pump, add 300 mL of purified water (anti-solvent) at a strictly controlled rate of 2.0 mL/min. Maintain high agitation (400 RPM).

    • Mechanistic Insight: Water rapidly decreases the solubility of the indoline derivative. The slow dosing rate ensures the supersaturation generated is immediately consumed by crystal growth, preventing the system from crossing the spinodal curve (which causes oiling out)[3].

  • Aging: Once the anti-solvent addition is complete, age the slurry for 4 hours at 20°C.

    • Self-Validation Check 3: Sample the mother liquor and analyze via HPLC. The concentration of 1-(3-ethoxybenzoyl)indoline in the liquor must plateau (indicating thermodynamic equilibrium has been reached) before filtration.

  • Isolation: Filter the resulting suspension and wash with a 1:2 Ethanol/Water mixture to displace residual impurities.

Quantitative Data Presentation

The following table summarizes the expected outcomes and critical quality attributes (CQAs) when applying the above protocols to a standard crude batch (90% initial purity).

ParameterProtocol A: Cooling CrystallizationProtocol B: Anti-Solvent Crystallization
Primary Solvent System Ethanol (100%)Ethanol / Water (1:1 v/v)
Process Time 12 - 14 Hours6 - 8 Hours
Yield (Theoretical %) 82 - 85%92 - 95%
Final Purity (HPLC Area %) > 99.8%> 99.0%
Mean Particle Size (D50) 120 - 150 µm45 - 60 µm
Polymorph Stability Form I (Thermodynamically Stable)Form I (Requires strict aging control)
Filtration Resistance Very Low (Rapid filtration)Moderate (Slower filtration due to fines)

Data Interpretation: Protocol A is heavily favored for final API purification where chemical purity and polymorph stability are paramount. Protocol B is recommended for intermediate recovery steps where maximizing yield from dilute streams is the primary economic driver.

References

  • Kurup, M., & Raj, R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. European Journal of Biomedical and Pharmaceutical Sciences. ResearchGate. [3]

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering. PubMed.[1]

  • Orehek, J. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. ACS Publications. [2]

Sources

Application Note: A Comprehensive Guide to In Vitro Assay Protocols for Indoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors like Sunitinib and Baricitinib.[1][2] Its privileged structure is adept at targeting the ATP-binding site of various protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology.[1][3][4] Dysregulation of kinase signaling pathways is a hallmark of many diseases, making the development of potent and selective inhibitors a paramount goal in drug discovery.[5][6] This guide provides a comprehensive framework for the in vitro evaluation of novel indoline-based kinase inhibitors, detailing a logical progression of assays from high-throughput primary screening to detailed mechanistic and cellular characterization. We present field-proven protocols for key biochemical and cell-based assays, explain the scientific rationale behind methodological choices, and offer insights into data interpretation to empower researchers in their quest to develop next-generation therapeutics.

Introduction: The Kinase Inhibitor Discovery Cascade

The journey of a kinase inhibitor from a library compound to a clinical candidate is a multi-step process designed to rigorously assess its potency, selectivity, and mechanism of action.[7] For indoline-based compounds, which typically act as ATP-competitive inhibitors, this evaluation begins with cell-free biochemical assays to confirm direct enzyme inhibition and progresses to cell-based assays to verify target engagement in a physiological context.[4] This tiered approach ensures that resources are focused on the most promising candidates.

The following diagram illustrates a standard workflow for characterizing indoline-based kinase inhibitors, forming the structural basis of this guide.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Cellular Validation A Biochemical Assays (e.g., ADP-Glo™, TR-FRET) B Determine IC₅₀ Values A->B High-Throughput Screening C Biophysical Assays (e.g., Surface Plasmon Resonance) B->C Hit Confirmation D Determine Binding Kinetics (K_D, k_on, k_off) C->D Direct Binding Analysis E Cell-Based Assays (e.g., AlphaLISA® SureFire®) D->E Lead Progression F Confirm Pathway Inhibition & Determine EC₅₀ Values E->F Target Engagement

Caption: General workflow for in vitro kinase inhibitor characterization.

Understanding the Target: Indoline Inhibitors and Kinase Signaling

Indoline-based inhibitors predominantly function by competing with endogenous ATP for the kinase's catalytic site.[1][4] The oxindole core forms key hydrogen bonds with the hinge region of the kinase, while substitutions on the scaffold explore adjacent pockets to enhance affinity and selectivity.[3] These compounds have shown efficacy against a range of kinase families, including Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, and cytosolic kinases such as those in the mTOR pathway.[2][3][8]

The diagram below depicts a simplified mTOR signaling pathway, a common target for kinase inhibitors, illustrating how inhibition of mTORC1 prevents the phosphorylation of its downstream substrate, p70S6K.[9][10][11]

G GF Growth Factors (Insulin, IGF-1) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K (Inactive) mTORC1->p70S6K Phosphorylates p_p70S6K Phospho-p70S6K (Active) p70S6K->p_p70S6K Proliferation Protein Synthesis & Cell Proliferation p_p70S6K->Proliferation Inhibitor Indoline-Based mTOR Inhibitor Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a kinase inhibitor.

Primary Screening: Biochemical Activity and Potency (IC₅₀)

The initial goal is to screen a library of indoline compounds to identify "hits" that inhibit the activity of a purified kinase enzyme.[7] These cell-free assays are robust, scalable, and provide a direct measure of enzyme inhibition, typically quantified as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Luminescence-Based Activity Assay: ADP-Glo™

Scientific Rationale: The ADP-Glo™ assay is a universal platform suitable for virtually any kinase.[13] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[16] An active inhibitor will reduce ADP production, leading to a lower luminescent signal.

G A Step 1: Kinase Reaction Kinase + Substrate + ATP (with/without Inhibitor) B Products: ADP + Phospho-Substrate + Unused ATP A->B C Step 2: Add ADP-Glo™ Reagent - Stops Kinase Reaction - Depletes remaining ATP B->C D Product: ADP only C->D E Step 3: Add Kinase Detection Reagent - Converts ADP to ATP - Luciferase/Luciferin react with ATP D->E F Luminescent Signal (Proportional to ADP produced) E->F

Caption: Workflow of the ADP-Glo™ Kinase Assay.[16]

Protocol: ADP-Glo™ Kinase Assay for an Indoline Inhibitor

This protocol is designed for a 384-well plate format.[17]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the indoline inhibitor in DMSO, starting at a 100x final concentration (e.g., 1 mM for a 10 µM top concentration).

    • Dilute this series 25-fold in the appropriate kinase assay buffer. This creates a 4x final concentration in 4% DMSO.[18]

  • Kinase Reaction Setup (5 µL total volume):

    • To the wells of a 384-well plate, add 1.25 µL of the 4x inhibitor solution or vehicle (4% DMSO for control).

    • Add 1.25 µL of 4x Substrate/ATP solution (containing the kinase's specific substrate and ATP at a concentration near its Kₘ).

    • Initiate the reaction by adding 2.5 µL of 2x kinase enzyme solution.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature.[17]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[17]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

ParameterTypical Concentration/TimePurpose
Kinase Concentration1-10 nMOptimized for linear reaction velocity.
Substrate ConcentrationAt or near KₘEnsures sensitive detection of inhibition.
ATP ConcentrationAt or near KₘMimics physiological conditions for ATP-competitive inhibitors.
Kinase Reaction Time60 minAllows for sufficient product formation (<20% substrate conversion).
ADP-Glo™ Incubation40 minComplete depletion of residual ATP.
Detection Incubation30-60 minStable development of luminescent signal.
TR-FRET-Based Binding Assay: LanthaScreen™ Eu

Scientific Rationale: The LanthaScreen™ Eu Kinase Binding Assay is a high-throughput, fluorescence-based method that directly measures the binding of an inhibitor to the kinase's ATP site.[14][19] The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium (Eu)-labeled antibody (donor) bound to the kinase and an Alexa Fluor™ 647-labeled tracer (acceptor) that binds to the ATP pocket.[19][20] When an indoline inhibitor binds to the ATP site, it displaces the tracer, leading to a decrease in the FRET signal. This assay is particularly useful as it is less prone to interference from autofluorescent compounds.[21][22]

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.[19]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for a 384-well plate format with a 15 µL final volume.[19][23]

  • Reagent Preparation:

    • Prepare a 4x inhibitor serial dilution in kinase buffer with 4% DMSO as described previously.

    • Prepare a 2x Kinase/Eu-Antibody solution in kinase buffer.

    • Prepare a 4x Tracer solution in kinase buffer. The optimal tracer concentration should be pre-determined via a tracer titration experiment as per the manufacturer's guidelines.[19]

  • Assay Assembly:

    • Add 4 µL of 4x inhibitor solution or vehicle control to the assay plate.

    • Add 8 µL of 2x Kinase/Eu-Antibody mixture.

    • Add 4 µL of 4x Tracer solution to all wells to start the binding reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light. This time can be extended to study slow-binding inhibitors.[23]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

    • Calculate the Emission Ratio (665 nm / 615 nm). Data is typically plotted as the percent inhibition derived from this ratio.

ComponentFinal ConcentrationRationale
Kinase5 nMSufficient for a robust assay window (Z' > 0.5).[23]
Eu-Antibody2 nMStoichiometrically matched to the kinase.
Tracer1-100 nM (Kinase-dependent)Determined empirically; typically near the tracer's Kᴅ for the kinase.[19]
Control InhibitorStaurosporine or specific controlUsed as a positive control to validate assay performance.

Secondary Assays: Binding Kinetics and Mechanism of Action

After identifying potent inhibitors, the next crucial step is to characterize how they bind to the target kinase. Biophysical methods like Surface Plasmon Resonance (SPR) provide this deeper insight beyond a simple IC₅₀ value.[7]

Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free technology that measures molecular interactions in real-time.[24][25] In a typical kinase inhibitor experiment, the kinase is immobilized on a sensor chip surface. The indoline compound is then flowed over the surface, and the change in refractive index upon binding is measured.[24] This allows for the precise determination of the association rate (kₐ or kₒₙ), the dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kᴅ).[26] These kinetic parameters are often more predictive of a drug's in vivo efficacy than affinity alone, as a slow dissociation rate can lead to a prolonged duration of action.[27]

G A 1. Immobilization Purified Kinase is coupled to sensor chip B 2. Association Inhibitor flows over surface and binds to kinase A->B k_on C 3. Dissociation Buffer flows over surface, inhibitor dissociates B->C k_off E Sensorgram Output (Real-time binding curve) B->E D 4. Regeneration Surface is washed to remove all bound inhibitor C->D C->E

Caption: Standard workflow for an SPR binding experiment.

Generalized Protocol: SPR Kinetic Analysis

  • Chip Preparation and Immobilization:

    • Activate a carboxymethylated dextran (or similar) sensor chip surface using EDC/NHS chemistry.

    • Immobilize the purified kinase onto the surface via amine coupling to achieve a target density (e.g., 2000-5000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of concentrations of the indoline inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Perform a multi-cycle kinetic experiment:

      • Inject a single concentration of the inhibitor over the kinase and reference surfaces for a set association time (e.g., 120-180 seconds).

      • Switch to injecting running buffer alone to monitor the dissociation phase (e.g., 300-600 seconds).

      • Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound inhibitor.

      • Repeat this cycle for each inhibitor concentration, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer injection signal from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kᴅ.[26]

ParameterDescriptionImportance
kₐ (kₒₙ) Association Rate Constant (M⁻¹s⁻¹)How quickly the inhibitor binds to the kinase.
kₔ (kₒff) Dissociation Rate Constant (s⁻¹)How quickly the inhibitor dissociates from the kinase.
Kᴅ Equilibrium Dissociation Constant (M)The affinity of the inhibitor (kₔ / kₐ). A lower Kᴅ indicates higher affinity.

Cellular Assays: Target Engagement and Pathway Modulation

The ultimate test for an inhibitor is whether it can engage its target kinase within the complex environment of a living cell and modulate the intended signaling pathway.[7]

Homogeneous Immunoassay for Phospho-Proteins: AlphaLISA® SureFire® Ultra™

Scientific Rationale: The AlphaLISA® SureFire® Ultra™ assay is a highly sensitive, no-wash method to quantify the phosphorylation of a specific kinase substrate in cell lysates.[28][29] The assay uses two antibodies: one that recognizes the phosphorylated residue on the target protein and another that recognizes a distal epitope on the same protein.[28] These antibodies bring "Donor" and "Acceptor" beads into close proximity, generating a chemiluminescent signal when the target protein is phosphorylated.[29] For an indoline inhibitor targeting a pathway like mTOR, this assay can directly measure the reduction in phosphorylation of a downstream target like p70S6K, providing a quantitative measure of target engagement (EC₅₀).[9]

Caption: Principle of the AlphaLISA® SureFire® Ultra™ Assay.[28][29]

Protocol: Phospho-mTOR (Ser2448) Cellular Assay

This protocol uses a two-plate format, where cells are treated in a 96-well plate and lysates are transferred to a 384-well assay plate.[28]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in a 96-well tissue culture plate at a pre-determined density (e.g., 40,000 cells/well) and incubate overnight.[29]

    • Starve cells in serum-free media for 4-6 hours if necessary to reduce basal pathway activation.

    • Pre-treat cells with a serial dilution of the indoline inhibitor for 2-3 hours.

    • Stimulate the pathway with an agonist (e.g., insulin or IGF-1) for 15-30 minutes to induce mTOR phosphorylation.

  • Cell Lysis:

    • Remove media and add 50 µL of the provided Lysis Buffer to each well.

    • Agitate on a plate shaker for 10 minutes at room temperature.

  • Assay Assembly (in 384-well ProxiPlate):

    • Transfer 5-10 µL of cell lysate to the assay plate.

    • Prepare an Acceptor Mix containing the CaptSure™-labeled antibody and add 5 µL to each well.

    • Incubate for 1 hour at room temperature.

    • Prepare a Donor Mix containing the biotinylated antibody and Streptavidin-Donor beads and add 5 µL to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®). The signal is directly proportional to the amount of phosphorylated mTOR.

References

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 84. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - White Rose Research Online. (n.d.). White Rose Research Online. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). BMG Labtech. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Han, Y., Dong, W., Guo, Q., Li, X., & Huang, L. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 853. [Link]

  • Bhandari, S., Kumar, V., & Singh, P. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 121–131. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]

  • Brehmer, D., & Godl, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8718. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. (n.d.). Sino Biological. [Link]

  • Wang, Y., Zhang, Y., & Wang, X. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1567. [Link]

  • Prakash, C., Theivendren, P. and Raja, S. (2012) Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]

  • Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line - ResearchGate. (n.d.). ResearchGate. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research, 80(16_Supplement), 4040. [Link]

  • The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. (n.d.). MDPI. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo - ScienceOpen. (n.d.). ScienceOpen. [Link]

  • mTOR Signaling Pathway - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies. [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

  • mTOR Phospho (Ser2448) Assay Kit Human and Mouse - TGR BioSciences. (n.d.). TGR BioSciences. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Bio-Rad. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (2024, July 10). MDPI. [Link]

  • ADP Glo Protocol. (n.d.). Scribd. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling | Molecular Devices. (n.d.). Molecular Devices. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (2017, September 7). Nicoya. [Link]

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Strategic Development of a Stability-Indicating HPLC Method for 2,3-Dihydro-1H-indol-1-yl (Indoline) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details a systematic and robust strategy for the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2,3-dihydro-1H-indol-1-yl (indoline) derivatives. These heterocyclic scaffolds are prevalent in modern pharmaceuticals, making reliable analytical methods for purity, stability, and quantification essential for drug development and quality control. This document provides an in-depth, experience-driven narrative explaining the causal relationships behind experimental choices, from initial physicochemical evaluation to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. Detailed, self-validating protocols are provided for method development, forced degradation studies, and validation to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge of Indoline Derivatives

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its analysis, however, presents distinct challenges. The presence of a basic nitrogen atom (pKa typically in the 3-5 range) necessitates strict pH control to ensure consistent ionization and avoid peak tailing. Furthermore, the indole-like structure can be susceptible to oxidative and photolytic degradation.[1] Therefore, a well-developed HPLC method must not only quantify the active pharmaceutical ingredient (API) but also separate it from process impurities and, critically, any degradation products that may form under stress conditions.

Developing a stability-indicating method is a primary objective, as it is a regulatory requirement and a cornerstone of ensuring drug safety and efficacy.[2][3] This guide provides the strategic framework and actionable protocols to achieve this goal efficiently and scientifically.

Foundational Strategy: A Phased Approach to Method Development

A successful HPLC method is not built on trial and error but on a logical, phased progression that minimizes wasted resources and maximizes the quality of the final analytical procedure. This workflow is designed to be a self-validating system, where each step builds upon verified information from the previous one.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Stress Testing cluster_3 Phase 4: Validation A Analyte Characterization (pKa, logP, UV Spectra, Solubility) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Informs initial choices C Parameter Optimization (pH, Gradient, Temperature, Flow Rate) B->C D System Suitability Definition C->D Refines performance E Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E F Peak Purity Analysis & Resolution Confirmation E->F Generates degradants G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) F->G

Caption: Phased workflow for HPLC method development.

Phase 1: Foundational Work & Initial Scouting

Analyte Physicochemical Characterization

Before any injection, understanding the molecule is paramount. This pre-analysis work prevents common pitfalls and guides the initial experimental design.[4]

  • pKa Determination: The ionization state of the indoline nitrogen is pH-dependent. Operating at a pH at least 1.5-2 units away from the pKa ensures a single, stable ionic form, which is crucial for reproducible retention and symmetrical peak shape. For a typical indoline with a pKa of 4.0, a mobile phase pH of ~2.5 (fully protonated) or >6.0 (neutral) would be appropriate starting points.

  • UV Spectrum Analysis: Using a diode array detector (DAD), determine the UV maxima (λmax). Indoline derivatives often exhibit strong absorbance near 220 nm and a secondary maximum around 280 nm.[1] Monitoring multiple wavelengths can aid in peak identification and purity assessment.

  • Solubility Testing: Assess solubility in common HPLC solvents (water, acetonitrile, methanol, buffers). This dictates the choice of diluent for sample preparation. The diluent should ideally match the initial mobile phase composition to prevent peak distortion.

Protocol: Initial Column and Mobile Phase Scouting

The goal here is to find a starting condition that retains the analyte and shows promise for separation. Reversed-phase chromatography is the workhorse for molecules of this polarity.[5]

Objective: Achieve a retention factor (k') between 2 and 10 for the parent analyte.

Instrumentation:

  • HPLC system with binary or quaternary pump, autosampler, column oven, and DAD.

  • Columns:

    • C18, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)

    • C8, 150 x 4.6 mm, 5 µm (for potentially more polar derivatives)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water. (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile (ACN).

  • Prepare Sample: Dissolve the indoline derivative standard in 50:50 ACN:Water to a concentration of ~0.5 mg/mL.

  • Scouting Run Parameters:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: DAD scan 200-400 nm, with specific monitoring at λmax.

    • Gradient Program: A fast scouting gradient from 5% to 95% B over 10 minutes.

  • Execution:

    • Run the scouting gradient on the C18 column with Mobile Phase A1.

    • Run the scouting gradient on the C18 column with Mobile Phase A2.

  • Analysis: Evaluate the chromatograms. The acidic (A1) mobile phase often provides better peak shape for basic compounds like indolines by suppressing silanol interactions and ensuring full protonation.[6] If retention is adequate and peak shape is good, proceed with this condition.

Phase 2: Method Optimization

With a viable starting point, the next step is to refine the separation to meet the analytical goals (e.g., resolving closely related impurities).

Caption: Decision logic for chromatographic optimization.

Gradient Optimization

The goal is to achieve sufficient resolution (Rs > 2.0) between the main peak and all known impurities.

Protocol: Gradient Refinement

  • Based on the scouting run, estimate the %B at which the API elutes.

  • Design a shallower gradient around this elution point. For example, if the API eluted at 40% B in the fast scout:

    • New Gradient: 20% to 60% B over 20 minutes.

  • Inject a sample containing the API and known process impurities.

  • Evaluate the resolution. If critical pairs are still co-eluting, further decrease the gradient slope (e.g., 0.5% B per minute change).

pH and Temperature Effects
  • pH: Small changes in mobile phase pH can significantly alter the selectivity between ionizable compounds. If co-elution persists, adjusting the pH of Mobile Phase A (e.g., from 2.7 to 3.2) can be a powerful tool.

  • Temperature: Increasing column temperature (e.g., from 30 °C to 40 °C) decreases mobile phase viscosity, which can improve efficiency (sharper peaks) and shorten run times. However, be mindful of analyte stability at elevated temperatures.[1]

Table 1: Example Optimization Data

ConditionResolution (API vs. Impurity A)Tailing Factor (API)Analysis Time (min)
Scout: 5-95% B in 10 min, pH 2.71.31.812
Optimized: 20-60% B in 20 min, pH 2.72.11.425
Final: 20-60% B in 20 min, pH 3.0, 40°C2.51.222

Phase 3: Proving Specificity via Forced Degradation

This is the most critical phase for developing a true stability-indicating method. The objective is to intentionally degrade the API to ensure the method can separate the intact drug from its degradation products.[7][8] The goal is to achieve 5-20% degradation of the API.[3]

Protocol: Forced Degradation Study

Materials:

  • API solution (~1 mg/mL)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Solid API

  • Equipment: HPLC, Photostability chamber, Oven

Procedure:

  • Prepare Samples: For each condition, prepare a stressed sample and a corresponding blank (reagent only).

  • Acid Hydrolysis: Mix API solution with 0.1 M HCl. Heat at 60 °C for 2 hours. Cool, then neutralize with NaOH.

  • Base Hydrolysis: Mix API solution with 0.1 M NaOH. Keep at room temperature for 4 hours. Cool, then neutralize with HCl.

  • Oxidation: Mix API solution with 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.

  • Thermal Stress: Store solid API in an oven at 80 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Stress: Expose the API solution to light in a photostability chamber (per ICH Q1B guidelines).

  • Analysis:

    • Inject the unstressed API solution.

    • Inject each stressed sample and its corresponding blank.

    • Use a DAD to perform peak purity analysis on the API peak in each stressed chromatogram. The peak purity angle should be less than the purity threshold, indicating no co-eluting degradants.

    • Ensure all major degradation peaks are well-resolved (Rs > 2.0) from the API peak.

Phase 4: Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10]

Protocol: Key Validation Parameters

This protocol outlines the essential validation experiments. All acceptance criteria should be pre-defined in a validation protocol.

1. Specificity: Already demonstrated through the forced degradation study.

2. Linearity:

  • Prepare at least five concentrations of the API standard across the desired range (e.g., 50% to 150% of the nominal concentration).

  • Perform triplicate injections for each concentration.

  • Plot a curve of peak area versus concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare a sample matrix (placebo) and spike it with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Calculate the percentage recovery of the API.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

4. Precision:

  • Repeatability (Intra-assay): Perform six replicate injections of the API at 100% concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10.

  • Verify by showing acceptable precision and accuracy at this concentration.

6. Robustness:

  • Introduce small, deliberate variations to the method parameters:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criterion: System suitability parameters (resolution, tailing factor) must still be met, and results should not be significantly impacted.

Table 2: Summary of Typical Validation Results

ParameterResultAcceptance CriteriaStatus
Linearity (r²)0.9995≥ 0.999Pass
Accuracy (% Recovery)99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD)0.85%≤ 2.0%Pass
Intermediate Precision (RSD)1.1%≤ 2.0%Pass
RobustnessNo significant impact on resultsSystem suitability metPass

Conclusion

The development of a stability-indicating HPLC method for 2,3-dihydro-1H-indol-1-yl derivatives is a systematic process grounded in the physicochemical properties of the analyte and guided by regulatory standards. By following a phased approach of characterization, scouting, optimization, and stress testing, a robust and reliable method can be established. The final, validated method serves as a critical tool throughout the drug development lifecycle, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This self-validating framework, from initial scouting to formal validation, provides a high degree of assurance that the analytical procedure is fit for its intended purpose.

References

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Anal. Biochem., 165(2), 300-8. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Jain, D. K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Vegas, R. C., et al. (2007). Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Li, Y., et al. (2018). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules. Available at: [Link]

  • Patel, D. K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available at: [Link]

  • PharmTech. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Crimson Publishers. Available at: [Link]

  • Wadetile, A. (2023). High Performance Liquid Chromatography: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Application Note: Microwave-Assisted Synthesis of 2,3-Dihydro-1H-indol-1-yl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the precision synthesis of 2,3-dihydro-1H-indol-1-yl methanones (commonly referred to as N-acyl indolines) using microwave irradiation. This class of compounds is a critical scaffold in drug discovery, serving as intermediates for tubulin polymerization inhibitors, anticancer agents, and potential treatments for neurodegenerative diseases.

Executive Summary

The synthesis of N-acyl indolines (2,3-dihydro-1H-indol-1-yl methanones) traditionally requires prolonged reflux times, toxic coupling reagents (e.g., SOCl₂), or expensive peptide coupling agents (HATU/EDC), often suffering from poor atom economy. This protocol validates a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times from hours to minutes (typically 5–15 min) while significantly improving yield and purity. Two distinct pathways are presented:

  • Green Direct Amidation: Solvent-free coupling of carboxylic acids and indolines.

  • Activated Coupling: Rapid acylation using acid chlorides for sterically hindered substrates.

Scientific Rationale & Mechanism

The Indoline Scaffold Importance

The 2,3-dihydro-1H-indole (indoline) core is a "privileged structure" in medicinal chemistry.[1] Functionalization at the N1 position via a methanone (amide) linker alters the electronic properties of the benzene ring and locks the conformation, which is crucial for binding affinity in targets like the colchicine-binding site of tubulin or GPCRs .

Microwave Advantage: The "Specific Microwave Effect"

Conventional heating relies on thermal conduction/convection, creating temperature gradients. Microwave irradiation (2.45 GHz) utilizes dielectric heating , where dipoles (such as the polar amide bond being formed or the solvent) align with the oscillating electric field. This results in:

  • Volumetric Heating: Uniform energy distribution.

  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating rate constants (

    
    ) according to the Arrhenius equation.
    
  • Polar Transition State Stabilization: The transition state for amide formation is more polar than the ground state; microwave fields can selectively stabilize this state, lowering the activation energy (

    
    ).
    
Reaction Mechanism

The formation of the methanone bridge involves a nucleophilic acyl substitution.

ReactionMechanism Substrate Indoline (Nucleophile) TS Tetrahedral Intermediate Substrate->TS MW Irradiation (Dipole Alignment) Reagent Acyl Donor (R-COX) Reagent->TS Product N-Acyl Indoline (Methanone) TS->Product Elimination Byproduct HX (Eliminated) TS->Byproduct

Figure 1: Mechanistic pathway of N-acylation. Microwave irradiation accelerates the initial nucleophilic attack and stabilizes the polar tetrahedral intermediate.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) recommended for reproducibility. Multi-mode ovens are not recommended due to "cold spots."

  • Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE/silicone septa.

  • Reagents:

    • 2,3-Dihydro-1H-indole (Indoline) (>98%).

    • Aryl/Alkyl Carboxylic Acids OR Acid Chlorides.

    • Catalyst: Boric Acid (

      
      ) or Ceric Ammonium Nitrate (CAN) for Method A.
      
    • Base: Triethylamine (

      
      ) or Pyridine for Method B.
      
Method A: Green Direct Amidation (Carboxylic Acids)

Best for: Atom economy, avoiding halogenated reagents, and green chemistry compliance.

Protocol:

  • Charge: In a 10 mL microwave vial, add Indoline (1.0 mmol), Carboxylic Acid (1.1 mmol), and Boric Acid (10 mol%, 0.1 mmol) or CAN (5 mol%).

  • Solvent: Add minimal Toluene (1–2 mL) or perform Solvent-Free (if reagents are liquid/meltable).

  • Seal: Crimp the vial with a PTFE septum cap.

  • Irradiate:

    • Temp: 130°C

    • Power: Dynamic (Max 150 W)

    • Time: 10–15 minutes

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Activated Coupling (Acid Chlorides)

Best for: Sterically hindered acids, electron-deficient indolines, or high-throughput library generation.

Protocol:

  • Charge: In a 10 mL microwave vial, dissolve Indoline (1.0 mmol) in DCM (2 mL).

  • Add Base: Add

    
     (1.5 mmol).
    
  • Add Electrophile: Slowly add Acid Chloride (1.1 mmol) at RT (exothermic reaction).

  • Seal: Crimp the vial.

  • Irradiate:

    • Temp: 80°C (Caution: DCM builds pressure) or 100°C if using DCE.

    • Power: Dynamic (Max 100 W)

    • Time: 2–5 minutes

    • Pressure Limit: Set to 15 bar (217 psi) safety cutoff.

  • Workup: Quench with water. Separate organic layer.[2] Wash with 1N HCl (to remove excess amine) and sat.

    
    .
    
  • Purification: Usually yields >90% purity after workup; recrystallization if necessary.

Optimization & Data Analysis

Solvent Screening (Method A)

The choice of solvent affects the "Loss Tangent" (


), which determines how efficiently the solvent absorbs microwave energy.
Solvent

(2.45 GHz)
Heating EfficiencyYield (%)Notes
Ethanol 0.941High65%Good energy absorption, but can compete as nucleophile (ester formation).
Toluene 0.040Low88%Poor absorber, but allows higher temps; requires polar reagents to absorb energy ("selective heating").
Water 0.123Medium45%Poor solubility of organic reactants; not recommended for this lipophilic synthesis.
Solvent-Free N/AVariable92% Optimal. Reagents act as the susceptor. Highest atom economy.
Workflow Logic

The following decision tree illustrates the experimental design process for synthesizing these derivatives.

Workflow Start Target: Indol-1-yl Methanone CheckAcid Is Acid Chloride Available? Start->CheckAcid MethodB Method B: Acid Chloride + Base CheckAcid->MethodB Yes MethodA Method A: Carboxylic Acid + Catalyst CheckAcid->MethodA No SolventB Solvent: DCM or THF Temp: 80°C, 3 min MethodB->SolventB Analysis Analysis: 1H NMR (Amide Rotamers) HPLC Purity SolventB->Analysis SolventA Solvent: None or Toluene Temp: 130°C, 12 min MethodA->SolventA SolventA->Analysis

Figure 2: Strategic decision tree for selecting the optimal microwave protocol based on reagent availability.

Validation & Troubleshooting

Self-Validating the Protocol
  • Temperature Monitoring: Use the internal IR sensor or fiber-optic probe. If the temperature spikes instantly (>10°C/sec), reduce power.

  • Pressure Control: If pressure exceeds 10 bar in Method B, the vial is too full or the solvent is too volatile. Switch from DCM to DCE (Dichloroethane) or Toluene.

  • TLC Monitoring: Spot the reaction mixture against the starting indoline. Indoline typically fluoresces blue/purple under UV (254 nm); the amide product will often have a lower Rf and distinct absorbance.

Common Issues
IssueProbable CauseCorrective Action
Black/Tarred Product Thermal decomposition due to "hot spots."Ensure vigorous stirring. Switch to "Power Cycling" mode (Cooling air on while heating).
Low Conversion Insufficient energy absorption (Non-polar solvent).Add a "doping" agent (e.g., 1 drop of ionic liquid or DMF) to increase microwave coupling.
Vial Failure Over-pressurization.Ensure headspace ratio is ~50-60% of vial volume. Do not overfill.

References

  • Microwave-Assisted Synthesis of Amides

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3][4]

    • Source:Molecules (2020).[3]

    • URL:[Link]

    • Relevance: Establishes the baseline for catalyst choice (CAN) and solvent-free conditions.
  • Indoline Biological Activity & Synthesis

    • Title: Synthesis and biological activities of some indoline derivatives.[1][2][5][6][7][8]

    • Source:Indian Journal of Chemistry (via Researcher.Life).
    • URL:[Link]

    • Relevance: Validates the biological importance of the N-benzoyl indoline scaffold.
  • Green Chemistry Protocols

    • Title: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[8]

    • Source:Synlett (2006).
    • URL:[Link]

    • Relevance: Demonstrates the robustness of microwave irradi
  • General Microwave Amide Coupling

    • Title: Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.[3][4][9]

    • Source:ResearchG
    • URL:[Link]

    • Relevance: Provides optimization data for time vs.

Sources

Application Note: Storage and Stability Conditions for Benzoyl Indoline Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl indoline (N-benzoyl-2,3-dihydroindole) and its derivatives are critical intermediates in organic synthesis, particularly as substrates for C-H activation and asymmetric catalysis. Unlike their fully aromatic indole counterparts, indolines possess a non-aromatic pyrrolidine ring fused to a benzene ring. This structural feature imparts specific stability challenges, most notably oxidative aromatization to the corresponding indole.

Core Recommendations:

  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

  • Solution State: Prepare fresh whenever possible. If storage is required, use anhydrous DMSO or DMF , store at -80°C , and use within 2 weeks.

  • Critical Degradation Pathway: Oxidation to N-benzoyl indole (dehydrogenation), accelerated by light and air.

Chemical Background & Stability Mechanisms[1]

To ensure scientific integrity in handling, one must understand the causality of degradation. Benzoyl indoline is not merely an amide; it is a dihydro-heterocycle .

The Aromatization Driving Force

The primary instability arises from the thermodynamic drive to restore aromaticity to the heterocyclic ring. While the benzene ring is aromatic, the fused pyrrolidine ring is not. Oxidation removes two hydrogen atoms from the C2 and C3 positions, yielding the fully aromatic (and thermodynamically more stable) N-benzoyl indole.

  • Trigger Factors: Atmospheric oxygen, UV light (photo-oxidation), and trace metal contaminants.

  • Visual Indicator: Pure benzoyl indolines are typically white or colorless solids. A yellow or brown discoloration often indicates the formation of conjugated oxidation products (indoles or ring-opened species).

Hydrolytic Stability

The N-benzoyl amide bond is relatively stable toward hydrolysis under neutral conditions due to resonance delocalization. However, it can hydrolyze under strong acidic or basic conditions, releasing benzoic acid and the free indoline, which is highly unstable and prone to rapid oxidation/polymerization.

Degradation Pathway Diagram

DegradationPathway BenzoylIndoline N-Benzoyl Indoline (Active Substrate) Oxidation Oxidation (Light/Air/O2) BenzoylIndoline->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) BenzoylIndoline->Hydrolysis BenzoylIndole N-Benzoyl Indole (Inactive Impurity) Oxidation->BenzoylIndole -2H (Aromatization) FreeIndoline Free Indoline (Unstable) Hydrolysis->FreeIndoline BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid FreeIndoline->Oxidation Rapid

Caption: Primary degradation pathways of N-benzoyl indoline showing oxidative aromatization and hydrolysis.

Detailed Storage Protocols

Solid State Storage
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush with Nitrogen or Argon before sealing.

  • Temperature: -20°C is standard. For long-term archiving (>6 months), -80°C is preferred to halt slow oxidative processes.

  • Desiccation: Store inside a secondary container (desiccator or jar with Drierite) to prevent moisture condensation upon thawing.

Preparation of Stock Solutions

Benzoyl indolines are lipophilic. Common solvents include DMSO, DMF, Dichloromethane (DCM), and Methanol.

Solvent Selection Guide:

Solvent Solubility Stability Risk Recommended Use
DMSO (Anhydrous) High (>50 mM) Low (if frozen) Preferred for biological assays/long-term storage.
Ethanol/Methanol Moderate Moderate Prone to evaporation; protic nature may affect some sensitive derivatives.
DCM/Chloroform High High Acidic impurities in CHCl3 can catalyze hydrolysis/oxidation. Avoid for storage.

| Water | Negligible | N/A | Not suitable for stock solutions. |

Protocol: 10 mM Stock Preparation (Example)

  • Equilibrate the solid vial to room temperature before opening to prevent water condensation.

  • Weigh the target amount of N-benzoyl indoline rapidly.

  • Dissolve in high-grade anhydrous DMSO. Vortex until clear.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

  • Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C .

Self-Validating Quality Control (QC) System

Trustworthiness in experimental data requires verifying reagent integrity before use. Do not assume stability; test it.

Visual Inspection
  • Pass: Colorless or white solution/solid.

  • Fail: Yellow, orange, or brown tint (indicates oxidation to indole or other conjugated species).

HPLC Purity Check (The "Self-Validating" Protocol)

Because the primary impurity (the indole) is structurally similar but more hydrophobic (aromatic), it can be separated by Reverse-Phase HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Validation Logic:

    • N-Benzoyl Indoline (Dihydro) elutes earlier than N-Benzoyl Indole.

    • The Indole peak will have a distinct UV spectrum (more features in the 280-300 nm range due to extended conjugation).

    • Acceptance Criteria: Purity > 95%; Indole impurity < 2%.

NMR Diagnostic (Quick Check)

If HPLC is unavailable, 1H NMR is definitive.

  • Indoline Signals: Look for two triplets (or multiplets) around 3.0 - 4.5 ppm corresponding to the C2 and C3 methylene protons of the pyrrolidine ring.

  • Indole Signals: Look for a singlet or doublet around 6.5 - 7.5 ppm (C3-H) and the disappearance of the aliphatic region (3.0-4.5 ppm).

  • Causality: The shift from sp3 carbons (indoline) to sp2 carbons (indole) is a stark, unmistakable transition.

Workflow Diagram

QC_Workflow Start Thaw Aliquot VisualCheck Visual Inspection Start->VisualCheck Colorless Colorless/White VisualCheck->Colorless Pass Colored Yellow/Brown VisualCheck->Colored Fail HPLC HPLC/NMR Check Colorless->HPLC Critical Assays Proceed Proceed to Experiment Colorless->Proceed Routine Use Discard Discard (Oxidized) Colored->Discard Pass Indole < 2% HPLC->Pass Fail Indole > 2% HPLC->Fail Pass->Proceed Fail->Discard

Caption: Decision tree for assessing the integrity of benzoyl indoline solutions before experimental use.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Yellowing of solid Surface oxidation due to air exposure.Recrystallize from Ethanol/Hexane or purify via silica column (flush column with N2).
Precipitation in DMSO Moisture ingress causing "crashing out" (hydrophobic effect).Warm gently to 37°C. If it doesn't redissolve, water content is too high; discard.
New peak in HPLC (later eluting) Aromatization to Indole.Check storage atmosphere. Ensure light protection.
New peak in HPLC (early eluting) Hydrolysis (Benzoic acid + Indoline).Check solvent pH. Avoid acidic/basic conditions in stock.

References

  • Oxidative Degradation Mechanism

    • Kirste, A., et al. "Electrochemical Synthesis of Indole Derivatives via Anodic Oxidation of N-Benzoylindolines.
    • Insight: Establishes the electrochemical and oxidative propensity of N-benzoyl indolines to form indoles.
  • Synthesis and Stability Context

    • Li, P., et al.
    • Insight: Discusses benzoyl indoles and related acylated species, providing context on the stability of the arom
  • General Solubility & Handling

    • National Toxicology Program.[1] "Solubility of Organic and Inorganic Chemicals in Selected Solvents."

    • Insight: Provides baseline solubility data for organic heterocycles in DMSO and Ethanol.
  • Indoline C-H Activation (Usage Context)

    • Iyanaga, M., et al. "Ruthenium-Catalyzed C–H Alkenylation of N-Acylindolines." Journal of the American Chemical Society, 2006.
    • Insight: Demonstrates the utility of N-benzoyl indoline as a directing group and implies the necessity of high-purity starting materials for c

Sources

Troubleshooting & Optimization

Improving yield of indoline acylation with 3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of N-Acylation of Indoline with 3-Ethoxybenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Welcome to the Technical Support Center. You are attempting to form an amide bond between indoline (a cyclic secondary aniline) and 3-ethoxybenzoic acid (an electron-rich benzoic acid).

The Core Challenge: This reaction is deceptively simple but prone to stalling. Two competing electronic factors work against you:

  • Nucleophile Deactivation: Indoline is a secondary amine where the nitrogen lone pair is partially delocalized into the benzene ring. It is significantly less nucleophilic than standard aliphatic amines.

  • Electrophile Deactivation: The 3-ethoxy group on the benzoic acid is an Electron Donating Group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and harder to attack.

The Solution: Standard coupling reagents (EDC/HOBt) often result in incomplete conversion for this specific pair. We recommend T3P® (Propylphosphonic anhydride) as the Tier 1 "Gold Standard" due to its high activation potential and benign byproduct profile. For scale-up or stubborn cases, the Acid Chloride route is the Tier 2 alternative.

Tier 1: The "Gold Standard" Protocol (T3P Method)

We recommend this method first because it minimizes workup complexity and avoids the moisture sensitivity of acid chlorides.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Ethoxybenzoic Acid 1.0Limiting Reagent
Indoline 1.1Nucleophile (slight excess drives conversion)
T3P (50% in EtOAc/DMF) 1.5 - 2.0Coupling Agent (High activation energy)
Pyridine or DIPEA 2.5 - 3.0Base (Acid scavenger)
Ethyl Acetate (EtOAc) Solvent5-10 Volumes (mL/g)
Step-by-Step Procedure
  • Setup: Charge a reaction vessel with 3-ethoxybenzoic acid (1.0 equiv) and Indoline (1.1 equiv) in Ethyl Acetate (EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0 °C.

    • Note: Pyridine is preferred over TEA/DIPEA for T3P couplings as it minimizes epimerization (less relevant here, but good practice) and acts as an efficient acyl transfer catalyst.

  • Activation: Dropwise add T3P (50% w/w solution) over 5-10 minutes.

    • Why? Exotherm control. T3P activates the acid to a mixed anhydride species.

  • Reaction: Allow to warm to Room Temperature (20-25 °C). Stir for 2-4 hours.

    • Monitor: Check TLC or LCMS. If conversion is <90% after 4 hours, heat to 50 °C.

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume). Stir for 10 mins.

    • Separate layers.

    • Wash organic layer with 1M HCl (removes excess pyridine and unreacted indoline).

    • Wash organic layer with sat. NaHCO₃ (removes unreacted benzoic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

Tier 2: The "Force" Protocol (Acid Chloride Method)

Use this if T3P is unavailable or if the T3P reaction stalls due to steric bulk.

Step-by-Step Procedure
  • Activation: Dissolve 3-ethoxybenzoic acid (1.0 equiv) in DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir 1h at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride (Critical step to prevent side reactions). Redissolve in fresh DCM.

  • Coupling: Add Indoline (1.0 equiv) and Triethylamine (1.5 equiv) in DCM.

  • Addition: Add the prepared acid chloride solution to the indoline/base mixture at 0 °C.

  • Workup: Wash with 1M HCl, then NaHCO₃.

Visualizing the Mechanism & Logic

Reaction Pathway (DOT Diagram)

This diagram illustrates the activation pathways and the critical "Oxidation Trap" where indoline can degrade.

ReactionPathway Sub_Acid 3-Ethoxybenzoic Acid (Deactivated Electrophile) Activation Activation Step (T3P or SOCl2) Sub_Acid->Activation Sub_Amine Indoline (Deactivated Nucleophile) Attack Nucleophilic Attack Sub_Amine->Attack Oxidation SIDE REACTION: Oxidation to Indole Sub_Amine->Oxidation Air/Light Exposure Active_Ester Activated Species (Mixed Anhydride/Acyl Chloride) Activation->Active_Ester Active_Ester->Attack Hydrolysis Hydrolysis (Revert to Acid) Active_Ester->Hydrolysis Wet Solvents Product Target Amide (N-(3-ethoxybenzoyl)indoline) Attack->Product Successful Coupling

Caption: Figure 1.[1] Reaction pathway showing the activation of the deactivated benzoic acid and the critical risk of indoline oxidation prior to coupling.

Troubleshooting Guide

Decision Tree for Low Yields

Follow this logic flow to diagnose your specific issue.

Troubleshooting Start Problem: Low Yield Check_TLC Check TLC/LCMS of Crude Start->Check_TLC SM_Remains Starting Material (Acid) Remains Check_TLC->SM_Remains Incomplete Rxn Clean_Conv Conversion looks good, but isolation yield low Check_TLC->Clean_Conv High Conversion New_Spots New impurities/Black tar Check_TLC->New_Spots Decomposition Sol_1 Action: Switch to Acid Chloride or Increase T3P to 2.0 eq SM_Remains->Sol_1 Activation Issue Sol_2 Action: Check Aqueous Layer pH. Product might not precipitate. Clean_Conv->Sol_2 Workup Issue Sol_3 Action: Degas solvents, run under Argon/N2 New_Spots->Sol_3 Indoline Oxidation

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

Specific Troubleshooting Scenarios
Scenario A: "The reaction mixture turned black/dark brown."
  • Diagnosis: Indoline Oxidation. Indolines are susceptible to aerobic oxidation to form indoles, which polymerize or form dark tars.

  • Fix: Ensure the reaction vessel is purged with Nitrogen/Argon. Use fresh indoline (if the starting material is dark, distill it or pass it through a short silica plug before use).

Scenario B: "I have low yield, and the product is an oil that won't crystallize."
  • Diagnosis: Rotameric Broadening or Impurities. Amides of indolines often exist as rotamers (cis/trans around the amide bond), making NMR spectra look messy and preventing crystallization.

  • Fix:

    • Purification: Do not rely on crystallization yet. Run a silica column (0-30% EtOAc in Hexanes).

    • Solvent Switch: If trying to crystallize, use Ethanol/Water or IPA/Heptane .

    • NMR Check: Run NMR at high temperature (50 °C) to coalesce rotamer peaks to confirm purity.

Scenario C: "TLC shows starting material despite adding excess coupling agent."
  • Diagnosis: Hydrolysis of Active Ester. If your solvent is "wet" (contains water), T3P/Acid Chloride will react with water faster than with the deactivated indoline.

  • Fix: Use anhydrous EtOAc or DCM. Dry your 3-ethoxybenzoic acid in a vacuum oven if it has been stored for a long time.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this reaction? A: You can, but we advise against it. The 3-ethoxy group deactivates the acid, and indoline is a secondary amine. EDC couplings will be slow, leading to potential racemization (if chiral centers were present) or hydrolysis. T3P is significantly faster and cleaner for this specific electronic combination [1].

Q: Why do I wash with HCl during workup? Won't that hydrolyze my amide? A: No. Amides are stable to brief cold acid washes. The 1M HCl wash is critical to protonate unreacted indoline (making it water-soluble) and remove the pyridine/DIPEA. This leaves your product in the organic layer.

Q: My LCMS shows a mass of M+2. What is that? A: That is likely the Indole byproduct (M-2H compared to indoline). If you see M-2, your indoline has oxidized. You must improve your inert atmosphere handling.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4]

  • BenchChem Technical Support. (2025). Improving the Regioselectivity of Indole Acylation.

Sources

Technical Support Center: Troubleshooting Amide Bond Formation in Sterically Hindered Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Logic

Indolines (2,3-dihydro-1H-indoles) present a unique and severe challenge in amide coupling. As secondary amines with aniline-like electron delocalization, their intrinsic nucleophilicity is already heavily compromised. When this electronic deactivation is compounded by steric bulk (e.g., 2-substituted, 7-substituted, or 2,2-disubstituted indolines), the kinetic barrier to acylation becomes immense. Standard coupling conditions often lead to stalled reactions, epimerization of chiral acids, or reagent-driven side reactions.

Workflow A Amide Coupling Fails (Hindered Indoline) B LC-MS Analysis of Crude Mixture A->B C1 Starting Materials Recovered B->C1 Kinetic Barrier C2 Acid Degraded / Byproducts Formed B->C2 Side Reactions D1 Switch to Ghosez's Reagent or COMU/TCFH C1->D1 D2 Pre-activate Acid & Change Base to TMP C2->D2 E Successful Amide Bond Formation D1->E D2->E

Diagnostic workflow for troubleshooting hindered indoline amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why do standard carbodiimide coupling agents (EDC/HOBt, DCC) fail with 2-substituted indolines? A1: The failure is a kinetic issue that leads to a thermodynamic sink. Carbodiimides activate the carboxylic acid to form an O-acylurea intermediate. For a successful coupling, the amine must attack this intermediate faster than it rearranges. Because sterically hindered indolines are exceptionally poor nucleophiles, the intermolecular attack is outpaced by an intramolecular rearrangement, converting the reactive O-acylurea into a dead-end N-acylurea byproduct. You will typically observe complete consumption of the acid but full recovery of the indoline.

Q2: Which coupling reagents are best suited for these sterically hindered substrates? A2: You must bypass the O-acylurea pathway by generating highly reactive, non-rearranging electrophiles:

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): Converts the carboxylic acid into an acid chloride in situ under strictly neutral conditions, which is highly effective for electron-deficient and sterically hindered amines where standard methods fail[1]. It is frequently utilized to successfully couple non-nucleophilic amines and hindered acids[2].

  • COMU: A uronium-based reagent that generates a highly reactive Oxyma ester. COMU noticeably exceeds the coupling efficiencies of HATU and EDC for sterically hindered substrates[3].

Q3: I am using HATU, but I am seeing a major byproduct and low yield of my desired amide. What is happening? A3: You are likely observing guanylation of your indoline. When the amine is hindered and the carboxylic acid activation is slow, the indoline can directly attack the uronium carbon of HATU. This forms a stable tetramethylguanidinium byproduct, consuming your starting material. This is a well-documented side reaction when repurposing common amide coupling reagents with hindered amines[4]. Causality Fix: Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the indoline, or switch to a less guanylation-prone reagent like COMU.

Q4: How do I prevent epimerization when coupling a chiral carboxylic acid to a hindered indoline? A4: Hindered couplings require long reaction times, increasing the risk of oxazolone formation (the primary pathway for


-chiral center epimerization).
Causality Fix: Use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP). These bases are bulky enough to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the 

-proton of the activated ester.

Reagent Performance & Quantitative Data

The following table summarizes the comparative performance of coupling reagents when applied to sterically hindered secondary amines (like substituted indolines).

Coupling ReagentActive IntermediateRelative ReactivityRacemization RiskGuanylation RiskTypical Yields
EDC / HOBt OBt EsterLowLowNone< 10%
HATU OAt EsterHighModerateHigh30 - 50%
COMU Oxyma EsterVery HighVery LowModerate70 - 90%
Ghosez's Reagent Acid ChlorideExtremely HighModerate-HighNone80 - 95%

Self-Validating Experimental Protocols

Protocol A: In Situ Acid Chloride Generation via Ghosez's Reagent

Use this protocol for the most recalcitrant indolines where uronium salts fail. This method operates under neutral conditions, preventing acid-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 equiv) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

  • Self-Validation Checkpoint: Do not proceed blindly. Remove a 5 µL aliquot and quench it into 100 µL of methanol containing 1 equiv of triethylamine. Analyze via LC-MS. You must observe >95% conversion to the corresponding methyl ester. If unreacted acid remains, add an additional 0.2 equiv of Ghosez's reagent.

  • Coupling: Once activation is validated, cool the mixture back to 0 °C. Add the sterically hindered indoline (0.9 equiv, to ensure its complete consumption) and a non-nucleophilic base (e.g., 2,4,6-collidine, 2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted indoline and collidine), dry over 
    
    
    
    , and concentrate.
Protocol B: Uronium-Based Coupling (COMU) with Optimized Base

Use this protocol when coupling chiral carboxylic acids to hindered indolines to minimize epimerization.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the chiral carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add COMU (1.2 equiv) and 2,4,6-collidine (3.0 equiv). Stir at 0 °C for 10 minutes. Causality Note: Pre-activation is mandatory. Adding the indoline before the Oxyma ester is fully formed will lead to guanylation of the indoline.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot into benzylamine (100 µL, 0.1 M in THF). LC-MS should show complete conversion to the benzylamide, confirming the active ester is fully formed and reactive.

  • Amine Addition: Add the sterically hindered indoline (1.0 equiv) to the pre-activated mixture at 0 °C.

  • Reaction: Slowly warm to room temperature. Stir for 16–24 hours. Monitor the disappearance of the indoline via TLC/LC-MS.

  • Workup: Dilute the mixture with ethyl acetate. Wash extensively with a 5% aqueous LiCl solution (3 times) to selectively partition the DMF and uronium byproducts into the aqueous phase. Wash with 1M HCl, then brine. Dry over

    
     and concentrate.
    

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril Source: ChemRxiv URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Purification of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone . This guide is designed for research scientists and drug development professionals who require high-purity indoline amide derivatives.

Rather than providing a generic protocol, this guide deconstructs the physicochemical properties of the target molecule to explain the causality behind each purification step. By understanding the chemical behavior of the indoline core and the amide linkage, you can troubleshoot co-eluting impurities, resolve chromatographic anomalies, and establish a self-validating purification workflow.

Physicochemical Profiling & Chromatographic Data

To design an effective purification strategy, we must first analyze the quantitative properties of the target molecule and its synthetic precursors.

Table 1: Physicochemical Properties and Purification Rationale

ParameterValue / DescriptionRationale for Purification Strategy
Molecular Formula C17H17NO2Highly lipophilic; retains well on reverse-phase C18; highly soluble in DCM and EtOAc.
Molecular Weight 267.33 g/mol Elutes in standard small-molecule LC-MS windows (m/z 268 [M+H]⁺).
Product Basicity Neutral (pKa < 0)The amide nitrogen lone pair is delocalized into the carbonyl. The product is unaffected by aqueous acid/base washes.
Indoline Basicity Weakly Basic (pKa ~4.9)Unreacted indoline starting material can be selectively protonated and extracted into the aqueous phase using 1M HCl.
Acid Basicity Acidic (pKa ~4.2)Unreacted 3-ethoxybenzoic acid can be deprotonated and extracted into the aqueous phase using Sat. NaHCO₃.

Purification Workflow

The following diagram illustrates the logical flow of the purification process, exploiting the solubility and pKa differences outlined in Table 1.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Indoline, Acid, Urea) Workup Liquid-Liquid Extraction (EtOAc / H2O) Crude->Workup AcidWash 1M HCl Wash (Removes Unreacted Indoline) Workup->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid & HOBt) AcidWash->BaseWash BrineWash Brine Wash & Drying (Na2SO4) BaseWash->BrineWash Flash Flash Column Chromatography (Silica, Hexanes/EtOAc) BrineWash->Flash Pure Pure 2,3-dihydro-1H-indol-1-yl (3-ethoxyphenyl)methanone Flash->Pure

Caption: Workflow for the isolation and purification of the target indoline amide.

Troubleshooting Guides & FAQs

Q1: Why is unreacted indoline persisting in my final product despite silica gel chromatography?

A: Indoline and the target indoline amide often exhibit similar retention factors (Rf) on normal-phase silica when using standard Hexanes/Ethyl Acetate gradients.

  • The Causality: While indoline is a secondary amine, its basicity (pKa ~4.9) allows it to be selectively protonated. Conversely, the amide nitrogen in your target product is non-basic due to the resonance delocalization of its lone pair into the carbonyl oxygen.

  • The Solution: You must perform a strict acidic aqueous wash (1M HCl) during the liquid-liquid extraction phase prior to chromatography. This protonates the indoline, driving it into the aqueous layer, while the neutral target amide remains safely in the organic phase.

Q2: I am using DCC for the coupling, but I cannot get rid of the white precipitate during purification. What is it, and how do I remove it?

A: The persistent white precipitate is dicyclohexylurea (DCU), a byproduct of DCC activation. DCU is notoriously insoluble in both aqueous solutions and most organic solvents, making it incredibly difficult to remove completely via extraction or chromatography[1].

  • The Solution: Switch your coupling reagent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct from EDC is highly water-soluble and is easily removed during the standard aqueous workup, completely bypassing the need for tedious filtration[2].

Q3: My purified compound shows two distinct spots on TLC (or two peaks on HPLC), but NMR and LC-MS confirm it is pure. What is happening?

A: You are observing amide bond rotamers.

  • The Causality: The C-N amide bond possesses pseudo-double-bond character. In indoline amides, the restricted rotation around this bond and the steric bulk of the indoline ring lock the molecule into stable cis and trans conformers at room temperature[3]. On a chromatographic timescale, these conformers can resolve into two distinct peaks.

  • The Solution: Do not attempt to separate these peaks via preparative chromatography; they are the same molecule. To verify this, run your analytical HPLC at an elevated temperature (e.g., 45–50 °C). The added thermal energy increases the rate of interconversion, causing the two peaks to coalesce into a single, sharp peak.

Q4: How do I remove residual HOBt or HOAt after the reaction?

A: HOBt (1-Hydroxybenzotriazole) and HOAt are mildly acidic additives used to suppress racemization and boost coupling efficiency[4].

  • The Solution: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This mildly basic wash deprotonates the triazole hydroxyl group, rendering the byproduct water-soluble and easily partitioned away from your highly lipophilic methanone derivative.

Reaction Mechanism & Byproduct Generation

Understanding the mechanism of your coupling agents is critical for predicting which byproducts will form and how to extract them.

ReactionPathway Acid 3-Ethoxybenzoic Acid Oacyl O-Acylisourea Intermediate Acid->Oacyl + EDC EDC EDC·HCl (Activation) EDC->Oacyl OBtEster OBt-Active Ester Oacyl->OBtEster + HOBt HOBt HOBt (Nucleophilic Attack) HOBt->OBtEster Product Target Indoline Amide OBtEster->Product + Indoline Byproduct Water-Soluble Urea + HOBt (Removed in Aqueous Wash) OBtEster->Byproduct displaced Indoline Indoline (Amine Nucleophile) Indoline->Product

Caption: Mechanism of EDC/HOBt-mediated amide coupling and byproduct generation.

Detailed Step-by-Step Methodologies

This self-validating protocol utilizes EDC/HOBt to ensure that all byproducts can be removed via orthogonal liquid-liquid extraction prior to final polishing on silica gel.

Protocol A: Orthogonal Liquid-Liquid Extraction (Workup)
  • Quenching: Upon completion of the reaction (monitored by LC-MS), dilute the reaction mixture (typically in DMF or DCM) with an equal volume of Ethyl Acetate (EtOAc). Add distilled water to quench.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer 3× with EtOAc. Combine the organic layers. (Self-Validation: The target molecule is highly lipophilic and will partition entirely into the EtOAc).

  • Acid Wash (Indoline Removal): Wash the combined organic layer 2× with 1M HCl. Check the pH of the aqueous discard; it must be < 2 to ensure complete protonation of unreacted indoline.

  • Base Wash (Acid/HOBt Removal): Wash the organic layer 2× with Saturated Aqueous NaHCO₃. This removes unreacted 3-ethoxybenzoic acid and HOBt[2].

  • Drying: Wash 1× with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Flash Column Chromatography (Polishing)
  • Column Preparation: Pack a silica gel column (230–400 mesh) equilibrated in 100% Hexanes.

  • Loading: Dissolve the crude residue in a minimum amount of DCM and load it onto the column.

  • Elution: Run a gradient from 0% to 30% EtOAc in Hexanes.

  • Fraction Collection: The target this compound typically elutes between 15–20% EtOAc. Monitor fractions by TLC (UV active at 254 nm).

  • Concentration: Pool the pure fractions and concentrate in vacuo to afford the purified compound as a solid or high-boiling oil.

References

  • The Design, Synthesis, and Inhibition of Clostridioides difficile Spore Germination by Acyclic and Bicyclic Tertiary Amide Analogs of Cholate Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Amide Synthesis: Reference Reaction Protocols Source: Fisher Scientific URL:[Link][1]

Sources

Preventing oxidation of indoline to indole during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a common yet frustrating synthetic hurdle: the unintended oxidation (dehydrogenation) of indoline intermediates to indoles.

Because the indole ring is a deep thermodynamic sink due to its full 10-


 electron aromaticity, unprotected indolines are highly susceptible to spontaneous or catalyzed rearomatization. This guide provides field-proven troubleshooting strategies, focusing on the causality behind these oxidative degradation pathways and how to engineer your synthetic protocols to prevent them.

Troubleshooting Guides & FAQs

Q1: Why does my indoline spontaneously oxidize to indole during routine workup or storage? A: Indolines are partially saturated (2,3-dihydroindoles). The thermodynamic driving force to achieve the fully aromatic system of indole is immense. Autoxidation occurs when ambient oxygen acts as a terminal oxidant, initiating a single-electron transfer (SET) or radical abstraction at the electron-rich indoline nitrogen or the benzylic C2/C3 positions. Light and trace transition metal impurities in your glassware can rapidly catalyze this process. Actionable Fix: Store indolines under an inert argon atmosphere at -20 °C. If the amine must remain unprotected, use strictly degassed solvents for all extraction and chromatography steps.

Q2: I'm running a Pd- or Ru-catalyzed cross-coupling on an indoline derivative, but I only isolate the indole byproduct. How do I stop this? A: Transition metals like Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) are excellent dehydrogenation catalysts. They readily insert into the N–H or adjacent C–H bonds of the indoline, followed by


-hydride elimination to yield the aromatic indole. To prevent this, you must deplete the electron density of the nitrogen lone pair, which is the primary coordinating site for the metal. Installing an Electron-Withdrawing Group (EWG) on the nitrogen is mandatory to shut down this catalytic cycle.

Q3: Which protecting groups are most effective at suppressing aromatization, and why? A: The effectiveness of a protecting group in preventing indoline oxidation correlates directly with its electron-withdrawing capacity. By pulling electron density away from the nitrogen, the lone pair becomes unavailable for SET oxidation or metal coordination[1].

  • Sulfonyl groups (Ts, Ms): Highly effective. They strongly delocalize the nitrogen lone pair, acting as a conventional sulfonamide and completely stopping the aromatization step[1].

  • Carbamates (Boc, Cbz) & Amides (Ac): Very effective for most applications. In situ N-protection with Boc or Ac is a standard protocol performed prior to isolation to prevent spontaneous oxidation of dearomatized indoline products[2].

Q4: How do I handle unprotected indolines if N-protection isn't an option for my synthetic route? A: If your route strictly requires a free N–H, you must operate an entirely anaerobic and anhydrous system. Use Schlenk line techniques, sparge all solvents with Argon for at least 30 minutes (or use freeze-pump-thaw degassing), and consider adding mild radical scavengers (like BHT) to your reaction mixture if they do not interfere with your downstream chemistry.

Mechanistic & Workflow Visualizations

G Indoline Unprotected Indoline (N-H) Radical Nitrogen Radical / Cation (Reactive Intermediate) Indoline->Radical O2, Light, or Transition Metals Protected N-Protected Indoline (N-Boc / N-Ts) Indoline->Protected Protection (e.g., Boc2O) Indole Indole (Aromatic, Stable) Radical->Indole -H (Dehydrogenation) Thermodynamic Sink Protected->Indole Oxidation Blocked (Depleted e- density)

Mechanistic pathways of indoline oxidation and the blocking effect of N-protection.

Workflow Step1 1. Synthesis of Indoline Decision Is N-H required for next step? Step1->Decision Step2A 2a. Install EWG (Boc, Ts, Ac) Decision->Step2A No Step2B 2b. Schlenk Techniques & Degassed Solvents Decision->Step2B Yes Step3A 3a. Standard Workup (Air Stable) Step2A->Step3A Step3B 3b. Glovebox Handling (Air Sensitive) Step2B->Step3B

Decision matrix and workflow for handling oxidation-prone indolines in synthesis.

Data Presentation: N-Protecting Group Efficacy

The table below summarizes the quantitative and qualitative data regarding the stabilization of indolines against oxidative aromatization based on the chosen N-substituent.

N-SubstituentElectron-Withdrawing PowerSusceptibility to OxidationStability in Pd/Ru CatalysisRecommended Deprotection Method
-H (None) None (Electron Donating)Critical (Spontaneous in air)Poor (Rapidly dehydrogenates)N/A
-Boc ModerateLowExcellentTFA or HCl in Dioxane (Acidic)
-Ac Moderate to HighLowGoodK₂CO₃ / MeOH or NaOH (Basic)
-Ts / -Ms Very HighNegligible ExcellentMg/MeOH or Na/NH₃ (Reductive)

Experimental Protocol: Standard N-Boc Protection of Sensitive Indolines

To create a self-validating system where your indoline survives subsequent synthetic steps, immediate N-protection upon formation is highly recommended. Below is a robust, step-by-step methodology for N-Boc protection designed to minimize transient air exposure.

Reagents Required:

  • Crude Indoline substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), degassed.

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 10 minutes. Introduce anhydrous DCM via syringe and sparge the solvent with Argon for an additional 15 minutes.

  • Substrate Loading: Dissolve the crude, unprotected indoline (1.0 equiv) in the degassed DCM under a positive pressure of Argon.

  • Base Addition: Add Triethylamine (1.5 equiv) and the nucleophilic catalyst DMAP (0.1 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic addition and limit kinetic degradation.

  • Electrophile Addition: Dissolve Boc₂O (1.2 equiv) in a small volume of degassed DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc). The protected N-Boc indoline will typically run higher (less polar) than the unprotected starting material and will lack reactivity to ninhydrin stain.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines Source: ACS Omega URL: [Link]

  • Title: Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Solubility Optimization for Ethoxyphenyl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues in Aqueous Buffers Ticket ID: SOL-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting ethoxyphenyl methanones (e.g., 4-ethoxybenzophenone) from organic stock solutions into aqueous buffers.[1][2][3] This is a thermodynamic inevitability driven by the high lipophilicity (LogP ~3.0–4.[3]0) and rigid aromatic structure of the benzophenone scaffold.

This guide moves beyond simple "shake and heat" advice. It provides a tiered solubilization strategy, utilizing cosolvent stepping , cyclodextrin complexation , and kinetic solubility management to ensure your compound remains bioavailable during assays.

Module 1: The Diagnostic Framework (The "Why")

Before attempting a fix, understand the physicochemical barrier. Ethoxyphenyl methanones are "brick dust" molecules—crystalline and hydrophobic.[2][3]

Physicochemical Profile (Representative Data)

Property Value (Approx.) Implication for Experiment
LogP (Octanol/Water) 3.0 – 4.2 Highly Lipophilic.[1][2][3] Partitions into plastics and cell membranes.[2][3]
Water Solubility < 0.01 mg/mL Practically insoluble.[1][2][3] Requires carrier systems.[1][2][3]
Crystal Lattice Energy High Resists dissolution; once precipitated, hard to redissolve.[2][3]

| pKa | Neutral | pH adjustment will NOT improve solubility. |[1][2][3]

The "Solvent Shock" Phenomenon: When you inject a DMSO stock (Solubility >100 mg/mL) into PBS (Solubility ~0 mg/mL), the local solvent environment changes faster than the compound can disperse. This creates a supersaturated zone where the compound nucleates and precipitates immediately.

Module 2: Solubilization Protocols
Protocol A: The "Solvent-Shift" Method (Standard)

Best for: High-throughput screening, short-term assays (<4 hours).[1]

The Logic: Use an intermediate dilution step to lower the kinetic energy barrier of mixing.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • The Intermediate Step (Critical):

    • Prepare an intermediate tube with buffer + 5-10% Tween 80 (or similar surfactant).[1][2][3]

    • Dilute DMSO stock 1:10 into this surfactant-rich buffer.[1][2][3] Vortex immediately.

  • Final Dilution: Add the intermediate solution to your final assay buffer.

    • Result: The surfactant prevents micro-nucleation during the final dilution.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: Cell culture, animal studies, long-term stability.[1]

The Logic: Benzophenones fit perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This "encapsulates" the lipophilic drug, presenting a hydrophilic surface to the water.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Complexation:

    • Add ethoxyphenyl methanone solid directly to the 20% CD solution.[2][3]

    • Sonicate at 37°C for 30–60 minutes.

    • Visual Check: Solution should turn clear. If cloudy, filter through 0.45 µm PVDF filter.[2][3]

  • Validation: This method can often achieve 1–5 mg/mL solubility without using ANY organic solvents (DMSO-free).[1][2][3]

Module 3: Troubleshooting Workflow

If you observe precipitation, follow this decision logic to recover your experiment.

Solubility_Troubleshooting Start Precipitation Observed in Assay Buffer Check_Conc Check Final Concentration vs. Thermodynamic Limit Start->Check_Conc Is_High Is Conc > 10 µM? Check_Conc->Is_High Reduce_Conc Action: Reduce Conc. or Serial Dilute Is_High->Reduce_Conc Yes Check_DMSO Check DMSO % Is_High->Check_DMSO No DMSO_Limit Is DMSO < 0.1%? Check_DMSO->DMSO_Limit Increase_DMSO Action: Increase DMSO to 0.5% (if tolerated) DMSO_Limit->Increase_DMSO Yes Switch_System Action: Switch to Cyclodextrin (HP-β-CD) DMSO_Limit->Switch_System No (Already High) Increase_DMSO->Switch_System Still Precipitates

Figure 1: Decision matrix for resolving precipitation events in real-time.

Module 4: Frequently Asked Questions (FAQs)

Q1: My solution is clear, but I see no biological activity. Why? A: You likely have "Plastic Adsorption."[1][2][3]

  • Mechanism: Lipophilic benzophenones (LogP >3) bind rapidly to polystyrene plates and pipette tips.[1][2][3]

  • Fix: Use glass-coated plates or add 0.01% Triton X-100 to the buffer to block non-specific binding sites on the plastic.[1]

Q2: Can I use pH adjustment to dissolve it? A: No.

  • Reasoning: Ethoxyphenyl methanones are generally neutral.[1][2][3] Unless your specific derivative has a carboxylic acid (pKa ~4) or amine, changing pH from 4 to 10 will have negligible effect on solubility and may only degrade the compound.

Q3: Is DMSO toxic to my cells at 0.5%? A: It depends on the cell line.[2][3][4]

  • Guideline: Most cancer lines (HeLa, A549) tolerate 0.5% DMSO for 24-48h.[1][2][3] Primary neurons or stem cells often show stress signaling at >0.1%.[2][3]

  • Recommendation: Always run a "Vehicle Control" (Buffer + exact % DMSO used) to normalize your data.[1][2][3]

Q4: Why does my compound precipitate after freezing and thawing? A: Freeze-thaw cycles induce crystal nucleation.[1][2][3]

  • Fix: Store stocks in single-use aliquots. If a working solution precipitates, do not heat it to redissolve; the crystal form may have changed to a more stable (less soluble) polymorph. Prepare fresh.

References
  • PubChem. 4-Ethoxybenzophenone Compound Summary (CID 12150).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Felton, L. A., et al. (2004).[2][3] Influence of Cyclodextrin Complexation on the in Vivo Photoprotective Effects of Oxybenzone.[5] Drug Development and Industrial Pharmacy.[2][3] (Demonstrates HP-β-CD efficacy for benzophenones).[1][2][3] [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. (Fundamental principles of lipophilicity and solubility). [Link]

Sources

Technical Support Center: Optimizing MS Analysis of Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Indoline Paradox"

Indolines (2,3-dihydroindoles) represent a critical scaffold in drug discovery, serving as precursors to complex alkaloids and acting as pharmacophores in agents like indapamide. However, they present a distinct analytical challenge: despite being secondary amines, they often exhibit frustratingly low ionization efficiency in standard Electrospray Ionization (ESI) workflows.

The Core Problem:

  • Reduced Basicity: Unlike aliphatic amines (pKa ~10-11), the nitrogen lone pair in indoline is partially delocalized into the benzene ring, lowering the conjugate acid pKa to approximately 4.9 . Standard mobile phases (pH 3-4) may not ensure 100% protonation.

  • Electrochemical Artifacts: Indolines are susceptible to electrochemical oxidation (dehydrogenation) at the ESI capillary tip, converting them into indoles ([M-2H]⁺), which splits the signal and confuses quantitation.

This guide provides a root-cause analysis and actionable protocols to recover sensitivity.

Diagnostic Decision Tree

Before altering chemistry, determine if the issue is thermodynamic (pKa) or electrochemical (oxidation).

Indoline_Troubleshooting Start START: Low Signal for Indoline Check_Spectrum Check Mass Spectrum Start->Check_Spectrum Is_M_minus_2 Is [M-2H]+ (Indole) present? Check_Spectrum->Is_M_minus_2 Is_pH_Low Is Mobile Phase pH < 3.0? Is_M_minus_2->Is_pH_Low No Oxidation_Fix ISSUE: Electrochemical Oxidation 1. Lower Capillary Voltage (<3kV) 2. Increase Flow Rate 3. Switch to APCI Is_M_minus_2->Oxidation_Fix Yes pH_Fix ISSUE: Incomplete Protonation 1. Use 0.1% Formic or TFA 2. Verify pH < 3.0 Is_pH_Low->pH_Fix No Deriv_Fix ISSUE: Low Proton Affinity 1. Derivatize (Dansyl-Cl / Fmoc) 2. Switch to APCI Is_pH_Low->Deriv_Fix Yes (Signal still low)

Figure 1: Diagnostic workflow for isolating the cause of poor indoline sensitivity.

Technical FAQs & Troubleshooting Protocols

Q1: I see a split peak or a dominant peak at [M-2H]⁺ instead of [M+H]⁺. Is my compound degrading?

Diagnosis: Likely In-Source Electrochemical Oxidation , not bulk degradation.

The Mechanism: The ESI metal capillary acts as an electrochemical cell. Indolines have relatively low oxidation potentials. When high voltage (~3-5 kV) is applied, the indoline is oxidized to the indole form (loss of 2 hydrogens) during the electrospray process [1]. This creates an isobaric interference and dilutes your signal of interest.

Corrective Protocol:

  • Lower Capillary Voltage: Reduce ESI voltage to the minimum required for stable spray (e.g., 2.0–2.5 kV). High voltage drives the oxidation current.

  • Sacrificial Reductants: Add a redox buffer to the mobile phase, such as 50 µM ascorbic acid, to scavenge oxidative potential, though this may suppress ionization of other analytes.

  • Switch Ionization Mode: Move to APCI (Atmospheric Pressure Chemical Ionization) . Since the ionization happens in the gas phase via corona discharge (not liquid-metal contact), electrochemical oxidation is significantly reduced [2].

Q2: My mobile phase is 0.1% Formic Acid, but the signal is still 10x lower than my aniline standards. Why?

Diagnosis: Insufficient Acidity relative to pKa.

The Mechanism: The pKa of the protonated indoline nitrogen is ~4.9. In a mobile phase with 0.1% formic acid (pH ~2.7), you are close to the buffer capacity limit. If your matrix is slightly basic or if you are using high organic content (which shifts pKa values), a significant fraction of the indoline may remain neutral. Neutral molecules are invisible to ESI+.

Corrective Protocol:

  • Acidify Further: Switch to 0.5% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . TFA provides a lower pH and ion-pairing capabilities that can improve retention and protonation, though it may cause signal suppression in negative mode.

  • Solvent Choice: Use Methanol over Acetonitrile. Protic solvents (MeOH) can facilitate proton transfer better for "hard" amines than aprotic ACN in some source designs.

Q3: When should I abandon direct optimization and use derivatization?

Diagnosis: When the analyte lacks sufficient Proton Affinity (PA) or surface activity.

The Mechanism: If pH adjustment and APCI fail, the indoline core simply lacks the gas-phase basicity to compete for protons against solvent clusters. You must chemically append a "charge tag" or a moiety with high proton affinity [3].

Recommended Reagents:

ReagentTarget GroupMechanismProsCons
Dansyl Chloride (DNS-Cl) Secondary AmineAdds dimethylamino naphthalene (High PA)Industry standard; increases hydrophobicity (better ESI).Requires basic pH for reaction; excess reagent must be removed.
Fmoc-Cl Secondary AmineAdds fluorenyl groupHigh hydrophobicity; excellent retention.Product can be labile; bulky.
AQC Sec/Prim AmineUrea formationVery fast; stable derivatives.Expensive; often sold in kits.

Protocol: Dansyl Chloride Derivatization

  • Mix: 50 µL Sample + 50 µL NaHCO₃ buffer (100 mM, pH 10).

  • React: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 10 minutes.

  • Quench: Add 10 µL ethylamine or simple acid.

  • Analyze: Target mass is [M + 233]⁺.

Q4: ESI vs. APCI – Which is the "Gold Standard" for Indolines?

Verdict: APCI is often superior for underivatized indolines.

Data Comparison:

FeatureElectrospray (ESI)APCI
Ionization Mechanism Liquid-phase ion evaporationGas-phase ion-molecule reaction
Susceptibility to Oxidation High (Electrochemical)Low (Gas phase)
Flow Rate Tolerance Low to Medium (<0.5 mL/min)High (>1.0 mL/min)
Matrix Effects High (Ion suppression)Low
Suitability for Indolines Poor (unless derivatized)Excellent

Why APCI Wins: APCI generates ions via a corona discharge that creates H₃O⁺ reagent ions in the gas phase. This process is less dependent on the solution-phase pKa of the indoline and avoids the metal-contact oxidation issues inherent to ESI [4].

Visualizing the Derivatization Pathway

If direct analysis fails, derivatization is the most robust solution. The following diagram illustrates the reaction pathway using Dansyl Chloride to enhance ionization.

Derivatization_Flow Indoline Indoline (Low Ionization) Complex Transition State (pH 10 Buffer) Indoline->Complex + NaHCO3 DNS_Cl Dansyl Chloride (Reagent) DNS_Cl->Complex Product Dansyl-Indoline (High Ionization Efficiency) Complex->Product 60°C, 10 min - HCl

Figure 2: Reaction scheme for enhancing indoline detectability via Dansylation.

References

  • Van Berkel, G. J., et al. (1991). "Electrochemical processes in electrospray ionization mass spectrometry." Analytical Chemistry. [Link]

  • Agilent Technologies. (2023). "Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization." Technical Overview. [Link]

  • Kiontke, A., et al. (2016).[1] "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH." PLOS ONE. [Link]

  • Advion Interchim Scientific. (2023). "ESI vs APCI: Which ionization should I choose?" Application Note. [Link]

Sources

Technical Support Center: Scale-Up Strategies for N-(3-ethoxybenzoyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: We have synthesized N-(3-ethoxybenzoyl)indoline on a mg-scale using HATU/DMF. We need to scale to 1-5 kg. Can we keep the same route?

Technical Response: No. While coupling reagents like HATU or EDC are excellent for discovery chemistry (high functional group tolerance, mild conditions), they are economically and environmentally unviable at the kilogram scale due to poor atom economy, high cost, and difficult waste stream management.

For scale-up, we recommend transitioning to a Schotten-Baumann biphasic system or a Green Solvent Anhydrous approach using the acid chloride.

Comparison of Synthetic Routes
FeatureDiscovery Route (Current)Recommended Process Route
Reagents 3-Ethoxybenzoic acid + HATU + DIPEA3-Ethoxybenzoyl chloride + Inorganic Base (

or NaOH)
Solvent DMF (Toxic, high boiling point)2-MeTHF or EtOAc (Green, recoverable)
Atom Economy Poor (High MW byproducts)High (NaCl/KCl +

or

are only byproducts)
Purification Column ChromatographyCrystallization / Phase Separation
Cost/kg High (

$)
Low ($)

Critical Process Parameters (CPPs) & Mechanism

Understanding the competition between the desired amidation and the parasitic hydrolysis is critical for yield retention.

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the kinetic competition between the desired N-acylation and the hydrolytic decomposition of the acid chloride.

ReactionMechanism Start Reactants: Indoline + 3-Ethoxybenzoyl Cl Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Hydrolysis Impurity: 3-Ethoxybenzoic Acid (Hydrolysis) Start->Hydrolysis H2O / High Temp (Parasitic Reaction) Product Product: N-(3-ethoxybenzoyl)indoline Inter->Product -HCl (Fast) Oxidation Impurity: N-Acyl Indole (Oxidation) Product->Oxidation O2 / Air Exposure

Caption: Kinetic competition between N-acylation (green path) and hydrolysis/oxidation (red paths).

Recommended Scale-Up Protocol (1.0 kg Basis)

Safety Warning: 3-Ethoxybenzoyl chloride is corrosive and lachrymatory. Indoline is susceptible to oxidation. Perform all steps under


 atmosphere.
Step 1: Reactor Setup & Charging[1]
  • Inertion: Purge the reactor (glass-lined or Hastelloy) with Nitrogen for 15 minutes.

  • Solvent Selection: Charge 2-Methyltetrahydrofuran (2-MeTHF) (8.0 L).

    • Why? 2-MeTHF is a green solvent derived from biomass. It forms a clean biphasic separation with water and has higher stability than THF.

  • Reactant: Charge Indoline (1.0 kg, 8.39 mol).

  • Base: Add Potassium Carbonate (

    
    )  (anhydrous, powdered, 1.74 kg, 1.5 eq).
    
    • Note: Inorganic bases are preferred over TEA/DIPEA to prevent formation of difficult-to-remove amine hydrochloride salts.

Step 2: Controlled Addition (The Exotherm)
  • Cooling: Cool the slurry to 0–5°C .

  • Addition: Dissolve 3-Ethoxybenzoyl chloride (1.62 kg, 1.05 eq) in 2-MeTHF (2.0 L). Add this solution dropwise over 2–3 hours.

    • Critical Control: Maintain internal temperature < 10°C .

    • Reasoning: Higher temperatures accelerate the hydrolysis of the acid chloride by trace moisture in the base/solvent, reducing yield.

Step 3: Reaction Monitoring (IPC)
  • Warm to 20–25°C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Indoline < 0.5%.[1][2]

    • If Indoline > 1%:: Add 0.05 eq of acid chloride and stir for 1 hr.

Step 4: Work-up & Phase Separation[1]
  • Add Water (10 L) to dissolve the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Stir for 15 mins, then settle for 30 mins.

  • Phase Cut: Drain the lower aqueous layer (waste). Retain the upper organic layer (product).

  • Wash: Wash organic layer with 1M HCl (5 L) to remove unreacted indoline, then Brine (5 L).

Step 5: Crystallization (Purification)

Avoid chromatography. Use solvent exchange.

  • Distill the 2-MeTHF solution under vacuum to approximately 3 L volume.

  • Add Heptane (or Ethanol, depending on polymorph screening results) slowly at 50°C.

  • Cooling Ramp: Cool to 20°C over 2 hours, then to 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum oven at 45°C with

    
     bleed.
    

Troubleshooting Guide & FAQ

Category: Yield Issues

Q: My yield dropped from 95% (gram scale) to 75% (kg scale). What happened? A: This is likely due to mixing inefficiencies or thermal hotspots during the acid chloride addition.

  • Diagnosis: Check the purity of the crude.[2][3] If you see high levels of 3-ethoxybenzoic acid, your acid chloride hydrolyzed before reacting.

  • Fix: Increase impeller speed (tip speed ~2 m/s) to ensure rapid dispersion of the acid chloride. Ensure the addition rate is slow enough to keep the internal temperature (Tr) below 10°C.

Category: Impurity Profile

Q: The product has a pink/red hue. The spec requires "White to Off-White." A: Indoline derivatives are prone to oxidation, forming Indoles or colored radical species (red/brown).

  • Mechanism: Indoline (dihydroindole) can dehydrogenate to indole or polymerize under oxidative stress.

  • Fix:

    • Ensure strict

      
       inertion during the reaction.
      
    • Wash the organic layer with a mild reducing agent (e.g., 5% sodium bisulfite solution) during work-up to quench radical species.

    • Recrystallize from Ethanol/Water with a charcoal treatment step.

Category: Crystallization

Q: The product "oiled out" instead of crystallizing. A: This occurs when the anti-solvent (Heptane) is added too fast or at too low a temperature.

  • Fix:

    • Re-dissolve by heating.[2]

    • Seed the reactor: Add 0.1% pure seed crystals at the cloud point (metastable zone).

    • Add the anti-solvent slowly over 2 hours.

Process Workflow Visualization

Diagram 2: Scale-Up Workflow

This flowchart maps the operational sequence from reactor charging to final isolation.

ProcessFlow Step1 1. Reactor Charge (Indoline + 2-MeTHF + K2CO3) Step2 2. Controlled Addition (Acid Chloride, T < 10°C) Step1->Step2 Nitrogen Purge Step3 3. Reaction Aging (20°C, 2 hours) Step2->Step3 IPC Check Step4 4. Aqueous Work-up (Phase Separation) Step3->Step4 Quench Step5 5. Solvent Swap & Crystallization (Distill -> Add Heptane) Step4->Step5 Organic Layer Step6 6. Filtration & Drying Step5->Step6 Slurry

Caption: Operational workflow for the kilogram-scale production of N-(3-ethoxybenzoyl)indoline.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Constable, D. J. C., et al. (2007). "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context: Amide stability and synthesis). Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature. (Context: Comparison of coupling reagents vs traditional methods). Link

  • Pfizer Solvent Selection Guide. (2016). "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." (Context: Selection of 2-MeTHF). Link

Sources

Technical Support Center: N-Acyl Indoline Rotamers in NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing rotameric mixtures of N-acyl indolines in NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and process scientists who encounter spectral complexity arising from slow rotation around the amide C-N bond. Here, we provide in-depth, field-tested answers to common questions and troubleshooting strategies to help you acquire clean, interpretable data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why does my ¹H NMR spectrum of a simple N-acyl indoline show two sets of signals?

A: You are observing the effects of rotational isomers , or rotamers . The issue stems from the fundamental nature of the amide bond. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the carbon-nitrogen bond has significant partial double-bond character.[1][2] This restricts free rotation, creating a substantial energy barrier (typically 15-23 kcal/mol).[1][3]

Consequently, the acyl group and the indoline substituent can exist in two distinct, slowly interconverting planar conformations on the NMR timescale: syn-periplanar and anti-periplanar. Each rotamer places the protons of the indoline ring in a slightly different chemical environment, leading to a duplication of signals.

Figure 1. Equilibrium between syn- and anti-periplanar rotamers of an N-acyl indoline.
Q2: How can I be certain I'm seeing rotamers and not a mixture of diastereomers or impurities?

A: This is a critical diagnostic question. While impurities will have uncorrelated signals, diastereomers and rotamers both present as two sets of correlated peaks. The key difference is that rotamers are in dynamic equilibrium, whereas diastereomers are static, distinct compounds.[4][5]

The definitive method to distinguish them is a 2D Exchange Spectroscopy (EXSY) NMR experiment .[2][6][7]

  • Rotamers will show cross-peaks between the exchanging signals (e.g., between H-7 of the syn rotamer and H-7 of the anti rotamer). These cross-peaks have the same phase as the diagonal peaks and are direct evidence of chemical exchange.[8][9]

  • A mixture of diastereomers will not show these cross-peaks, as there is no chemical pathway for them to interconvert under normal conditions.

A simpler, though sometimes less definitive, indicator is observing significant line broadening or coalescence of the paired signals upon gentle heating (e.g., to 40-50 °C), which would not occur for a diastereomeric mixture.

Q3: What factors influence the ratio and interconversion rate of these rotamers?

A: Several factors govern the rotameric equilibrium and the height of the rotational energy barrier:

FactorInfluence on Rotamer Population & Interconversion RateCausality
Steric Hindrance Bulky acyl groups (e.g., pivaloyl vs. acetyl) or substituents on the indoline ring can destabilize one rotamer over the other, leading to an unequal population ratio. Increased steric clash generally raises the energy barrier, slowing interconversion.[3]The ground states of the rotamers and the transition state for rotation are affected differently by steric interactions. A bulkier group may increase the energy of the planar ground state more than the non-planar transition state.
Solvent Polarity Polar, hydrogen-bond-donating solvents (like methanol or water) tend to increase the rotational barrier compared to non-polar solvents (like CCl₄ or benzene).[1][2]The planar ground state of the amide is more polar than the transition state where N-C(O) conjugation is broken. Polar solvents preferentially stabilize the more polar ground state, thus increasing the energy gap (ΔG‡) to the transition state.[10]
Temperature Higher temperatures increase the rate of interconversion. They do not significantly change the population ratio unless the ground state energies of the two rotamers are very close.Increased thermal energy (kT) allows the molecule to more frequently overcome the activation energy barrier (ΔG‡) for rotation.[3][11]
Electronic Effects Electron-withdrawing groups on the acyl moiety can slightly increase the double bond character and raise the rotational barrier.These groups enhance the contribution of the resonance structure with the C=N+ double bond, strengthening the rotational barrier.

Section 2: Troubleshooting at the Spectrometer

This section focuses on techniques you can apply directly during NMR acquisition to simplify your spectra.

Q4: My signals are broad and poorly resolved. What is happening and what should I do?

A: You are likely observing intermediate exchange on the NMR timescale. This occurs when the rate of interconversion between rotamers is comparable to the frequency difference (Δν) between their signals. The result is not two sharp peaks, but one or two very broad humps, which can obscure couplings and be difficult to integrate.

The Solution: Variable Temperature (VT) NMR

This is the most powerful and common technique for resolving rotameric issues.[12][13] The goal is to shift the exchange regime from intermediate to either slow exchange (two sharp peaks) or fast exchange (one sharp, averaged peak).

  • To achieve fast exchange (Coalescence): Increase the temperature. This speeds up the rotation until the spectrometer detects only a single, time-averaged chemical environment.

  • To achieve slow exchange: Decrease the temperature. This slows down the rotation until the two rotamers are essentially "frozen" on the NMR timescale, resulting in two distinct sets of sharp signals.

G cluster_workflow VT-NMR Troubleshooting Workflow Start Broad signals observed (Intermediate Exchange) Increase_T Increase Temperature (e.g., in 10-20°C increments) Start->Increase_T Check_Coalescence Did signals coalesce to a single sharp peak? Increase_T->Check_Coalescence Degradation Warning: Sample may degrade at high temp. Increase_T->Degradation Success Goal Achieved: Fast Exchange Regime. Record spectrum. Check_Coalescence->Success Yes Decrease_T Decrease Temperature (e.g., in 10-20°C increments) Check_Coalescence->Decrease_T No / Degradation Check_Slow Did signals resolve into two sharp sets? Decrease_T->Check_Slow Success_Slow Goal Achieved: Slow Exchange Regime. Record spectrum. Check_Slow->Success_Slow Yes Solvent_Limit Warning: Solvent may freeze at low temp. Check_Slow->Solvent_Limit No caption Figure 2. Decision workflow for using Variable Temperature (VT) NMR.

Figure 2. Decision workflow for using Variable Temperature (VT) NMR.
Protocol: Performing a Variable Temperature (VT) NMR Experiment

Objective: To find the coalescence temperature (Tc) or a temperature that provides a simplified, interpretable spectrum.

Prerequisites:

  • Ensure your NMR tube is rated for VT work (e.g., Wilmad 507-PP or equivalent Class A glass) to prevent shattering.[13]

  • Use a solvent with an appropriate liquid range (e.g., toluene-d₈, DMSO-d₆ for high temps; CD₂Cl₂ for low temps).

  • Ensure you have been trained on the specific spectrometer's VT unit.[13]

Step-by-Step Methodology:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your starting temperature (e.g., 25 °C / 298 K). Note the chemical shift difference (Δν, in Hz) between a pair of well-resolved rotameric signals.

  • Select Temperature Increments: Choose a direction (hot or cold) and set the target temperature. Increments of 10-20 K are typical.[12]

  • Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes. This is crucial for temperature stability and accurate shimming.

  • Shimming: Re-shim the spectrometer at every new temperature. Temperature gradients will disrupt the magnetic field homogeneity.

  • Acquisition: Acquire a new spectrum.

  • Analysis: Compare the new spectrum to the previous one. Look for sharpening of signals, movement towards each other (heating), or movement further apart (cooling).

  • Iteration: Repeat steps 2-6 until you either:

    • Observe coalescence into a single peak.[14][15]

    • Observe two sets of sharp, well-resolved peaks.

    • Reach the operational limit of your solvent or sample stability.

  • Calculating Rotational Barrier (Optional): If you identify the coalescence temperature (Tc), you can estimate the free energy of activation (ΔG‡) for rotation using the Eyring equation.[12][14]

Section 3: Chemical and Sample-Based Solutions

If VT-NMR is not feasible or successful, modifying the sample itself can be a powerful alternative.

Q5: Can I change my NMR solvent to simplify the spectrum?

A: Yes, changing the solvent can be a simple and effective strategy.

  • To Encourage Coalescence (Lower the Barrier): Switch to a non-polar, non-hydrogen-bonding solvent like benzene-d₆ or toluene-d₈. These solvents are less effective at stabilizing the polar ground state of the amide, thereby lowering the rotational energy barrier and promoting faster exchange.[10]

  • To Encourage Sharpening (Raise the Barrier): Switch to a polar, protic solvent like methanol-d₄ or a polar aprotic solvent like DMSO-d₆. These solvents will raise the barrier, pushing the equilibrium further into the slow-exchange regime, which can sharpen the individual rotamer signals.

Q6: Are there any chemical additives that can help?

A: Yes, the addition of a catalytic amount of a strong protic acid or a Lewis acid can dramatically simplify the spectrum.

  • Protic Acids (e.g., Trifluoroacetic Acid - TFA): Adding a drop of TFA-d can catalyze the C-N bond rotation.[16] The acid protonates the carbonyl oxygen, which breaks the N-C(O) pi-conjugation and drastically lowers the barrier to rotation. This almost always results in a single set of averaged signals at room temperature. The downside is that your sample is now acidic, which may not be suitable for all molecules.

  • Lewis Acids (e.g., Li⁺, Mg²⁺ salts): Lewis acids coordinate to the carbonyl oxygen, which also reduces the C-N double bond character and accelerates rotation. This method is milder than using a strong protic acid. Adding a small amount of a salt like LiCl or Mg(ClO₄)₂ can be effective.

Section 4: Advanced Characterization - When Coalescence Fails

Q7: I've tried everything, but I'm stuck with two sets of signals. How can I assign my spectrum?

A: If you are locked in the slow-exchange regime, you must treat the sample as a mixture of two distinct species for assignment purposes.

  • Full 2D NMR Suite: Run a full suite of experiments (COSY, HSQC, HMBC) on the sample. The cross-peaks will allow you to trace the connectivity for each rotamer independently. For example, in the HSQC, you will see two sets of correlations, and you can build out the spin systems from there.

  • 2D EXSY/NOESY: As mentioned in Q2, an EXSY experiment is the gold standard for confirming which signals belong to which rotamer.[7][9] The cross-peaks directly link the corresponding protons in the two exchanging forms. A NOESY experiment can also show these exchange cross-peaks.[8][9]

  • 1D NOE Difference: Use 1D NOE experiments to establish the relative stereochemistry of each rotamer. For example, irradiating a proton on the acyl group may show a through-space correlation to a specific indoline proton in one rotamer but not the other, helping to assign the syn and anti forms.[17]

By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D NMR techniques, you can successfully manage and interpret the complex spectra arising from N-acyl indoline rotamers.

References

  • Szeverenyi, N. M., Sullivan, M. J., & Maciel, G. E. (1984). TWO-DIMENSIONAL EXCHANGE NMR IN ROTATING SOLIDS. Journal of Magnetic Resonance (1969), 60(3), 440–447.
  • Hoyt, G. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. NMR Blog.
  • Chen, J., & Brooks, B. R. (n.d.). Internal rotation about the C–N bond of amides. Journal of Molecular Modeling.
  • El-Gharbawy, A., & Al-Youbi, A. O. (2013). Study of the barrier of Amide rotation in 1-N, N-diethyloxamoylonium salts by NMR. Journal of Saudi Chemical Society, 17(2), 221-225.
  • Mphahlele, M. J., & Maluleka, M. M. (2019).
  • Kruger, H. G. (2012). Ab Initio and NMR Investigations into the Barrier to Internal Rotation of various Oxo-and Thio-coumarin Carbamates. South African Journal of Chemistry, 65, 193-199.
  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Wellesley College.
  • Fong, R. H., & Gibb, B. C. (2003). Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly. Journal of the American Chemical Society, 125(33), 9946-9947.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
  • JEOL Ltd. (n.d.). Study of Chemical Exchange by 2D NMR. JEOL Resources.
  • Ibrahim, S. R. M., Mohamed, G. A., & Al-Musayeib, N. M. (2014). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 19(12), 20560–20569.
  • JEOL Ltd. (n.d.). Study of Chemical Exchange by 2D NMR.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia.
  • University College London. (n.d.). Two-dimensional NMR. UCL Chemistry.
  • Peng, L., et al. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Chemistry & Biodiversity, 18(4), e2100085.
  • Crasto, A. (2013, April 14). Rotamers- assigned by a simple NMR experiment. ORGANIC CHEMISTRY SELECT.
  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or diastereomers? An overlooked NMR solution. Journal of Organic Chemistry, 77(11), 5198-5203.
  • González, J. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(9), 662-670.
  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or diastereomers? An overlooked NMR solution. The Journal of Organic Chemistry, 77(11), 5198–5203.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for providing detailed information about molecular structure.[1][4] This guide offers an in-depth technical comparison of ¹H NMR for the characterization of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone, a molecule of interest in medicinal chemistry, and contrasts its utility with other common analytical methods.

The Power of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a wealth of information based on the chemical environment, number, and connectivity of protons within a molecule.[5] By analyzing chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicities), a detailed molecular fingerprint can be established.[1][5] For a molecule like this compound, ¹H NMR is indispensable for confirming the successful synthesis and purity of the compound.

Predicted ¹H NMR Spectral Data for this compound

The expected ¹H NMR spectrum of the target molecule can be dissected into several key regions corresponding to the distinct proton environments of the indoline and 3-ethoxyphenyl moieties.

Molecular Structure with Proton Assignments:

G cluster_analysis Structural Elucidation Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product HPLC HPLC Crude Product->HPLC Purity Check Purification Purification Crude Product->Purification If Impure Pure Product Pure Product HPLC->Pure Product Confirm Purity >95% Purification->Pure Product NMR_Analysis ¹H & ¹³C NMR Pure Product->NMR_Analysis MS_Analysis Mass Spectrometry Pure Product->MS_Analysis IR_Analysis IR Spectroscopy Pure Product->IR_Analysis Final Structure Confirmation Final Structure Confirmation NMR_Analysis->Final Structure Confirmation MS_Analysis->Final Structure Confirmation IR_Analysis->Final Structure Confirmation

Sources

Comparative Bioactivity Guide: Indole vs. Indoline Methanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Indole versus Indoline methanone analogs, focusing on their structure-activity relationships (SAR), bioactivity profiles, and experimental validation in drug discovery.

Executive Summary

In the realm of small-molecule drug discovery, the "methanone" (ketone) bridge is a critical linker used to connect pharmacophores, often mimicking the cis-stilbene bridge of Combretastatin A-4 (CA-4). When comparing Indole (1H-benzo[b]pyrrole) and Indoline (2,3-dihydro-1H-indole) scaffolds within this context, the Indole analogs generally exhibit superior potency in tubulin polymerization inhibition and cytotoxicity against cancer cell lines.

The driving force behind this difference is molecular planarity . The fully aromatic indole system provides a rigid, planar scaffold that effectively mimics the flat A-ring of colchicine or CA-4, facilitating deep insertion into the hydrophobic colchicine-binding site on


-tubulin. Conversely, the Indoline  scaffold, with its 

-hybridized C2 and C3 atoms, introduces a "pucker" or kink, disrupting the planarity required for optimal

-

stacking interactions in this specific pocket. However, indoline analogs remain valuable as metabolic precursors or in targets requiring non-planar geometries (e.g., certain kinase ATP-pockets).

Structural & Mechanistic Analysis

Physicochemical Divergence

The core difference lies in the oxidation state of the five-membered nitrogen-containing ring.

FeatureIndole MethanoneIndoline Methanone
Hybridization (C2, C3)

(Planar)

(Tetrahedral/Puckered)
Aromaticity 10

-electron aromatic system
Benzene ring is aromatic; Pyrroline ring is not.
Conformation Rigid, flat.Flexible, "kinked" at N1-C2.
Nitrogen Character Non-basic (Lone pair in aromatic sextet).More basic (Lone pair available, unless acylated).
Primary Bio-Target Tubulin (Colchicine Site), CB1/CB2 Receptors.Kinases (e.g., VEGFR), GPCRs (less common).
SAR Logic: The "Flatness" Factor

In anticancer applications, particularly for Tubulin Polymerization Inhibitors (TPIs) , the target binding site (Colchicine site) is a narrow hydrophobic cleft.

  • Indole Advantage: The methanone bridge at N1 or C3 conjugates with the indole ring, creating an extended planar system that fits snugly into the pocket.

  • Indoline Disadvantage: The reduction of the C2=C3 double bond breaks this conjugation. The resulting non-planar geometry often leads to steric clashes with residues like Val181 or Cys241 in tubulin, significantly increasing the

    
     (reducing potency).
    

SAR_Logic Indole Indole Scaffold (Fully Aromatic) Geometry_I Planar Geometry (Rigid) Indole->Geometry_I Indoline Indoline Scaffold (C2-C3 sp3 Hybridized) Geometry_II Puckered Geometry (Kinked) Indoline->Geometry_II Target Tubulin Colchicine Site (Requires Flat Hydrophobic Ligand) Geometry_I->Target Perfect Fit (π-stacking) Geometry_II->Target Steric Clash Result_I High Affinity (IC50 < 50 nM) Target->Result_I Indole Binding Result_II Reduced Affinity (IC50 > 1 µM) Target->Result_II Indoline Binding

Figure 1: Structural Activity Relationship (SAR) logic dictating the superior potency of indole analogs in tubulin binding.

Comparative Bioactivity Data[1][2][3][4][5]

Case Study: 1-Aroylindoles vs. 1-Aroylindolines

A pivotal study by Liou et al. (2008) synthesized and evaluated 1-aroylindoles and their corresponding indoline and tetrahydroquinoline analogs. The data conclusively demonstrated the superiority of the indole scaffold for this class of agents.

Target: Human Cancer Cell Lines (Antiproliferation) & Tubulin Polymerization. Compound Class: 4-Amino/Hydroxy-1-aroylindoles (mimicking Combretastatin A-4).

Compound ScaffoldSubstituent (C4)Tubulin IC50 (µM)MCF-7 IC50 (nM)Interpretation
1-Aroylindole -NH20.9 1.2 Highly Potent (Nanomolar)
1-Aroylindole -OH0.6 0.3 Superior to Colchicine
1-Aroylindoline -H / Various> 5.0> 1000Significantly Less Active
Colchicine (Control) N/A2.213.0Standard Reference

Data Source: Liou, J. P., et al. J. Med. Chem. 2008.[1][2]

Key Insight: The 1-aroylindole derivatives exhibited


 values in the low nanomolar range (0.3–5.4 nM), whereas the corresponding indoline  analogs were often orders of magnitude less potent. The aromatization of the heterocyclic ring is essential to lock the methanone group in a conformation that mimics the cis-stilbene of CA-4.
Divergent Application: Kinase Inhibition

While indoles dominate tubulin inhibition, indolin-2-ones (oxindoles) —oxidized indolines—are privileged scaffolds for Kinase inhibition (e.g., Sunitinib).

  • Context: In kinase ATP pockets, the donor-acceptor hydrogen bonding capability of the lactam (in oxindoles) is crucial.

  • Comparison: A pure "indoline methanone" (without the 2-oxo group) is rare in kinase inhibitors because the basic nitrogen often requires capping (acylation/sulfonylation) to avoid non-specific binding, effectively returning it to a pseudo-planar amide state.

Experimental Protocols for Validation

To objectively compare a new pair of indole/indoline methanone analogs, the following validated protocols should be employed.

Tubulin Polymerization Assay (In Vitro)

This assay determines if the compound directly binds to tubulin to prevent microtubule formation.

Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specialized kit). Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Incubation: Add test compounds (Indole vs Indoline analogs) at varying concentrations (0.1 µM – 10 µM) to a 96-well plate. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Initiation: Add tubulin solution to the wells at 4°C.

  • Measurement: Transfer plate to a pre-warmed spectrophotometer (37°C). Measure absorbance (340 nm) or fluorescence (Ex 360/Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot Vmax (rate of polymerization) vs. Concentration. Calculate

    
     (concentration inhibiting 50% of Vmax).
    
MTT Cytotoxicity Assay

Purpose: Measure metabolic activity as a proxy for cell viability. Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of Indole and Indoline analogs (e.g., 1 nM to 100 µM).

  • Duration: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Experimental Workflow Diagram

Workflow Start Compound Library (Indole vs Indoline) Screen1 Primary Screen: MTT Assay (Cell Viability) Start->Screen1 Decision IC50 < 1 µM? Screen1->Decision Decision->Start No (Discard) Mechanism Mechanistic Assay: Tubulin Polymerization Decision->Mechanism Yes Validation Secondary Validation: Cell Cycle Analysis (Flow Cytometry) Mechanism->Validation

Figure 2: Standardized workflow for validating bioactivity differences between scaffold analogs.

References

  • Liou, J. P., et al. (2008). Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors.[3][1][2] Journal of Medicinal Chemistry, 51(14), 4351–4355. Link

  • Mahboobi, S., et al. (2002). 2-Aroylindoles, a novel class of potent, orally active small molecule tubulin inhibitors.[4] Cancer Research, 62(21), 6029–6033. Link

  • Silvestri, R., et al. (2006). Arylthioindole Inhibitors of Tubulin Polymerization: Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 49(19), 5840–5844. Link

  • Kornienko, A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681. Link

  • Nieto, M. J., & Lupton, H. K. (2021).[5] Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances. Current Medicinal Chemistry, 28(24), 4828–4844.[5] Link

Sources

Publish Comparison Guide: FTIR Spectral Analysis of Amide Carbonyl in Indoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline derivatives (specifically indolin-2-ones and N-acyl indolines) are privileged scaffolds in drug discovery, serving as the core structure for tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib). In synthetic optimization, the amide carbonyl (


)  stretching vibration is a critical diagnostic handle. It provides immediate feedback on electronic environments, hydrogen bonding networks, and tautomeric states without the time cost of NMR.

This guide objectively compares the FTIR spectral characteristics of the amide carbonyl in indoline scaffolds against alternative analytical methods and standard amide models. It provides experimental protocols, data interpretation frameworks, and mechanistic insights for researchers characterizing these bioactive molecules.

Theoretical Framework: The "Tug-of-War" Mechanism

To accurately interpret the FTIR spectrum of an indoline derivative, one must understand the electronic "tug-of-war" governing the carbonyl bond order.

Vibrational Mode Physics

The amide I band (primarily


 stretch) frequency (

) is determined by the bond force constant (

) and reduced mass (

), following Hooke's Law:

[1][2]

In indoline derivatives, resonance and induction drastically alter


:
  • Resonance Effect (Lower

    
    ):  Delocalization of the nitrogen lone pair into the carbonyl antibonding orbital (
    
    
    
    ) reduces double-bond character, lowering the frequency.
  • Inductive Effect (Higher

    
    ):  Electronegative atoms (Oxygen, Nitrogen) pull electron density through the sigma framework, shortening the 
    
    
    
    bond and increasing frequency.
  • Ring Strain (Higher

    
    ):  In indolin-2-ones (oxindoles), the carbonyl is part of a 5-membered lactam ring. Ring strain compresses the 
    
    
    
    angle, increasing the s-character of the carbonyl carbon and raising the frequency compared to acyclic amides.
Structural Scenarios
  • Indolin-2-one (Oxindole): A

    
    -lactam fused to a benzene ring. The fusion allows aromatic conjugation, which competes with the lactam resonance.
    
  • N-Acyl Indoline: A tertiary amide where the nitrogen is part of the dihydroindole ring. The nitrogen lone pair is pulled towards the benzene ring (aromatic resonance) and the carbonyl.

Comparative Analysis: FTIR vs. Alternatives

Why use FTIR for this specific application?

FeatureFTIR (Mid-IR)

C NMR
Raman Spectroscopy
Primary Signal Dipole moment change (

)
Magnetic shieldingPolarizability change
Sensitivity to H-Bonding High (Shifts of 20-50 cm

)
Low (Small ppm shifts)Moderate
Time per Sample < 1 min (ATR)10-60 min1-5 min
Sample State Solid/Liquid/FilmSolution onlySolid/Liquid
Differentiation Excellent for Isomers/Tautomers Excellent for SkeletonGood for symmetric bonds (

)
Cost/Access Low / UbiquitousHigh / CentralizedMedium / Specialized

Verdict: While NMR is superior for skeletal elucidation, FTIR is the premier tool for probing the electronic environment of the carbonyl group and detecting solid-state hydrogen bonding networks (polymorphs) in drug development.

Experimental Protocols

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine Screening

Best for: Rapid analysis of solid drug candidates, powders, or oils.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat.

  • Sample Deposition: Place ~2-5 mg of the indoline derivative on the crystal center.

  • Compression: Apply pressure using the anvil clamp. Critical: Monitor the live preview. Stop tightening when peak intensity saturates or stabilizes. Over-tightening can damage softer crystals (ZnSe).

  • Acquisition: Scan range 4000–600 cm

    
    , 4 cm
    
    
    
    resolution, 16-32 scans.
  • Correction: Apply "ATR Correction" in software if comparing directly to transmission library data (ATR penetrates less at higher wavenumbers, lowering intensity of N-H/O-H bands).

Method B: Solution Cell (CCl or CHCl ) – Recommended for H-Bonding Studies

Best for: Distinguishing intermolecular H-bonding (concentration dependent) from intramolecular H-bonding (concentration independent).

  • Solvent Choice: Use anhydrous CCl

    
     (non-polar, no H-bonding interference) or CHCl
    
    
    
    .
  • Preparation: Prepare a dilution series (0.1 M, 0.01 M, 0.001 M).

  • Measurement: Inject into a sealed liquid cell (CaF

    
     windows, 0.1-1.0 mm path length).
    
  • Analysis:

    • Intermolecular H-bonds: The broad, lower-frequency carbonyl peak diminishes upon dilution; a sharp, higher-frequency "free" carbonyl peak appears.

    • Intramolecular H-bonds: Peak position and shape remain constant upon dilution.

Data Presentation & Interpretation

Characteristic Wavenumber Ranges
Compound ClassStructure DescriptionCarbonyl

(cm

)
Notes
Indolin-2-one 5-membered lactam fused to benzene1690 – 1725 Higher than open amides due to ring strain.
Isatin Indoline-2,3-dione1720 – 1750 (C3-Ketone)1680 – 1710 (C2-Amide)C3 ketone is strained and electron-deficient (higher

).
N-Acyl Indoline Tertiary amide on indoline N1640 – 1680 Lower

. N-lone pair is less available for C=O resonance due to benzene ring pull.
Acyclic Amide Reference (e.g., Acetanilide)1660 – 1690Standard resonance/induction balance.
Substituent Effects (Hammett Correlation)

Substituents on the benzene ring of the indoline scaffold systematically shift the carbonyl frequency.

  • Electron Withdrawing Groups (EWG): (e.g., -NO

    
    , -F, -Cl at C5/C6)
    
    • Mechanism: Inductively withdraw electron density from the ring and nitrogen. This reduces the nitrogen's ability to donate into the carbonyl

      
       orbital (resonance).
      
    • Result: The

      
       bond retains more double-bond character.
      
    • Shift:Blue Shift (Higher Wavenumber, +5 to +20 cm

      
      ) .
      
  • Electron Donating Groups (EDG): (e.g., -OMe, -NH

    
    , -Me)
    
    • Mechanism: Donate electron density into the ring/nitrogen system. Increases resonance contribution to the carbonyl.

    • Result: The

      
       bond acquires more single-bond character.
      
    • Shift:Red Shift (Lower Wavenumber, -5 to -15 cm

      
      ) .
      
Visualization: Electronic Effects Workflow

IndolineElectronicEffects Substituent Substituent on Benzene Ring EWG Electron Withdrawing (e.g., -NO2) Substituent->EWG EDG Electron Donating (e.g., -OMe) Substituent->EDG Resonance Nitrogen Lone Pair Resonance EWG->Resonance Inductive Pull EDG->Resonance Mesomeric Push LessDonation Reduced Donation to C=O Resonance->LessDonation EWG Effect MoreDonation Increased Donation to C=O Resonance->MoreDonation EDG Effect BondOrderHigh C=O Bond Order Increases (More Double Bond Character) LessDonation->BondOrderHigh BondOrderLow C=O Bond Order Decreases (More Single Bond Character) MoreDonation->BondOrderLow ShiftHigh Blue Shift (Higher Wavenumber) BondOrderHigh->ShiftHigh ShiftLow Red Shift (Lower Wavenumber) BondOrderLow->ShiftLow

Caption: Mechanistic flow of substituent electronic effects on the amide carbonyl stretching frequency in indoline derivatives.

Decision Tree for Peak Assignment

When analyzing a crude reaction mixture or unknown derivative, use this logic flow to assign the carbonyl peak.

PeakAssignment Start Identify Strong Peak in 1600-1800 cm-1 Region CheckCount How many distinct carbonyl peaks? Start->CheckCount OnePeak Single Peak CheckCount->OnePeak TwoPeaks Two Peaks CheckCount->TwoPeaks CheckFreq Check Frequency OnePeak->CheckFreq IsatinCheck Isatin Derivative? (C3 Ketone + C2 Amide) TwoPeaks->IsatinCheck HighFreq > 1730 cm-1 CheckFreq->HighFreq MidFreq 1690 - 1725 cm-1 CheckFreq->MidFreq LowFreq < 1680 cm-1 CheckFreq->LowFreq AssignEster Likely Ester or Strained Ketone HighFreq->AssignEster AssignOxindole Likely Indolin-2-one (Lactam) MidFreq->AssignOxindole AssignNAcyl Likely N-Acyl Indoline (Tertiary Amide) LowFreq->AssignNAcyl

Caption: Logical decision tree for assigning carbonyl peaks in indoline synthesis workflows.

Troubleshooting & Validation

Problem: The carbonyl peak is broad or split.

  • Cause: Hydrogen bonding (dimerization) or presence of water.[3]

  • Solution: Dry the sample thoroughly (vacuum oven). If using KBr, ensure the powder is dry. Run a solution spectrum in dilute CCl

    
     to break H-bonds; the peak should sharpen and shift to higher wavenumber.
    

Problem: Peak intensity is weak.

  • Cause: Poor contact in ATR or low concentration.

  • Solution: For ATR, increase anvil pressure (carefully). For KBr, increase sample-to-matrix ratio. Note that amide carbonyls are inherently strong absorbers due to the large dipole change; a weak peak often suggests the product is not the desired amide (e.g., reduced amine).

Problem: Confusion with C=C stretch.

  • Differentiation: The C=C aromatic ring stretch usually appears around 1600-1620 cm

    
     and is significantly sharper and weaker than the amide carbonyl.
    

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for general amide ranges).
  • Silva, A. M. S., et al. (2021). "Vibrational Spectroscopy of Indole Derivatives." Molecules. Link (Provides specific vibrational modes for indole scaffolds).

  • Baviskar, B. A., et al. (2013). "Synthesis and biological evaluation of some new isatin derivatives." Journal of Saudi Chemical Society. Link (Contains experimental IR data for isatin/indolin-2-one derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source on lactam ring strain effects).
  • BenchChem Technical Support. (2025). "Substituent Effects on Carbonyl Stretching Frequency." Link (General Hammett correlation data).

Sources

A Comparative Guide to 3-Ethoxy and 3-Methoxy Substitution Effects on Indoline Potency

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indoline Scaffold and the Critical Role of C3-Substitution

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been investigated as potent anti-inflammatory, anticancer, and neuroprotective agents.[3][4] The C3 position of the indoline ring is a common site for substitution, and modifications at this position can profoundly influence a compound's biological activity. The nature of the substituent at C3 can modulate key pharmacodynamic and pharmacokinetic properties, including target binding affinity, selectivity, metabolic stability, and cell permeability.

This guide focuses on a subtle yet critical aspect of indoline structure-activity relationships (SAR): the comparative effects of 3-ethoxy and 3-methoxy substitutions on potency. While both are small alkoxy groups, their minor differences in steric bulk and lipophilicity can lead to significant variations in biological outcomes. Understanding these differences is crucial for the rational design of potent and selective indoline-based therapeutics.

Comparative Analysis: 3-Ethoxy vs. 3-Methoxy Indolines

The potency of a drug candidate is a multifactorial property influenced by its electronic, steric, and hydrophobic characteristics. When comparing 3-ethoxy and 3-methoxy substituted indolines, these factors come into play in a subtle yet significant manner.

Electronic Effects

Both methoxy and ethoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their overall electronic effect on the indoline ring system is very similar, and it is unlikely that the small difference in inductive effect between a methyl and an ethyl group would be the primary driver of significant potency differences.

Steric Hindrance

The most apparent difference between a methoxy and an ethoxy group is their size. The ethyl group of the ethoxy substituent is larger than the methyl group of the methoxy substituent. This increase in steric bulk can have both positive and negative consequences for receptor binding.

  • Favorable Interactions: In some cases, the larger ethoxy group may be able to form more extensive van der Waals interactions with a hydrophobic pocket in the target protein, leading to enhanced binding affinity and potency.

  • Steric Clash: Conversely, if the binding pocket is sterically constrained, the bulkier ethoxy group may cause a steric clash, preventing the optimal orientation of the indoline scaffold for binding and resulting in reduced potency.

The interplay of these steric factors is highly dependent on the specific topology of the target's binding site.

Lipophilicity and Pharmacokinetic Profile

The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity can influence a compound's pharmacokinetic properties:

  • Cell Permeability: Higher lipophilicity can enhance membrane permeability, potentially leading to better target engagement within the cell.

  • Metabolic Stability: The additional methylene group in the ethoxy substituent provides an extra site for metabolism, which could potentially alter the compound's half-life.

A Snapshot of Experimental Evidence

Direct, head-to-head comparisons of the potency of 3-ethoxy and 3-methoxy substituted indolines are not abundant in the literature. However, a study on indole-3-glyoxylamide based tubulin polymerization inhibitors provides a valuable data point. In this series, the replacement of a para-methoxy group with an ethoxy group resulted in a two-fold increase in the LC50 value, indicating a decrease in cytotoxic potency.[1]

Compound SeriesSubstitution ChangeEffect on Potency (LC50)Reference
Indole-3-glyoxylamidesp-Methoxy to p-Ethoxy2-fold decrease[1]

This finding suggests that for this particular biological target, the subtle increase in steric bulk of the ethoxy group may be detrimental to activity. However, it is crucial to avoid generalizing this single observation, as the optimal substituent is always target-dependent.

Hypothetical Signaling Pathway: Anti-Inflammatory Action of Indoline Derivatives

Many indoline derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways such as the NF-κB pathway.[3][4] The following diagram illustrates a simplified representation of the LPS-induced pro-inflammatory signaling cascade, a common pathway used to evaluate the anti-inflammatory potential of new chemical entities.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes initiates Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines leads to production of Indoline 3-Alkoxy-Indoline Derivative Indoline->IKK inhibits

Caption: Simplified NF-κB signaling pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections provide detailed methodologies for the synthesis and potency evaluation of 3-alkoxy-substituted indolin-2-ones.

General Synthesis of 3-Alkoxy-Substituted Indolin-2-ones

The synthesis of 3-methoxy and 3-ethoxy indolin-2-ones can be achieved through various synthetic routes. One common approach involves the acid-catalyzed reaction of isatin with the corresponding alcohol.

G start Start isatin Isatin start->isatin reaction Reaction Mixture (Reflux) isatin->reaction alcohol Methanol or Ethanol alcohol->reaction acid Acid Catalyst (e.g., H2SO4) acid->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Alkoxy-indolin-2-one purification->product end End product->end

Caption: Synthetic workflow for 3-alkoxy-indolin-2-ones.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of isatin (1.0 eq) in the corresponding alcohol (methanol for 3-methoxy, ethanol for 3-ethoxy) as the solvent, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkoxy-indolin-2-one.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Potency: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor. This protocol provides a general framework for such an assay.[5][6]

G start Start prepare_reagents Prepare Reagents: - Membrane homogenate - Radioligand - Test compounds start->prepare_reagents incubation Incubate: Membrane + Radioligand + Test Compound (or buffer) prepare_reagents->incubation filtration Rapid Filtration (separate bound/free ligand) incubation->filtration scintillation Scintillation Counting (quantify bound radioactivity) filtration->scintillation analysis Data Analysis: - Calculate % inhibition - Determine IC50/Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a membrane homogenate containing the target receptor from a suitable cell line or tissue.

    • Select a radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the 3-ethoxy and 3-methoxy indoline test compounds.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane homogenate + radioligand + assay buffer.

    • Non-specific Binding: Membrane homogenate + radioligand + a high concentration of an unlabeled competing ligand.

    • Test Compound Wells: Membrane homogenate + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The choice between a 3-ethoxy and a 3-methoxy substitution on an indoline scaffold represents a subtle but potentially impactful decision in drug design. While their electronic properties are similar, the differences in steric bulk and lipophilicity can lead to significant variations in potency, contingent on the specific topology of the biological target.

The limited available data suggests that for some targets, the smaller methoxy group may be preferred. However, this cannot be assumed as a general rule. To build a more comprehensive understanding, further systematic studies are required. The synthesis and evaluation of paired 3-ethoxy and 3-methoxy analogs across a diverse range of biological targets would provide invaluable data for developing more predictive structure-activity relationship models.

This guide provides a foundational framework for researchers embarking on the optimization of indoline-based compounds. By carefully considering the principles outlined herein and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this versatile scaffold.

References

  • JR19, an N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative, exhibits anti-inflammatory activity via the sGC-NO/cytokine pathway. Molecules. 2023;28(19):6969. Available from: [Link]

  • Zeeli, T., et al. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. 2018;61(11):4791-4805. Available from: [Link]

  • Kim, H., et al. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. 2023;28(2):861. Available from: [Link]

  • NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. bioRxiv. 2022. Available from: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. 2022;65(22):15095-15116. Available from: [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2011;21(2):739-742. Available from: [Link]

  • Synthesis of 2-monosubstituted indolin-3-ones by cine-substitution of 3-azido-2-methoxyindolines. Organic Chemistry Frontiers. 2022;9(7):1897-1903. Available from: [Link]

  • Li, Y., et al. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. European Journal of Medicinal Chemistry. 2015;101:539-546. Available from: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development. Journal of Pharma Insights and Research. 2025;3(1). Available from: [Link]

  • Quantitative structure–activity relationship. Wikipedia. Available from: [Link]

Sources

Validating Purity of 2,3-Dihydro-1H-Indol-1-yl Compounds via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indol-1-yl moiety (N-substituted indoline) is a privileged scaffold in drug discovery, serving as a core pharmacophore in kinase inhibitors and GPCR modulators. However, its validation presents a specific chemical liability: facile oxidation to the corresponding indole .

This guide addresses the critical analytical challenge of distinguishing the saturated indoline scaffold from its unsaturated indole impurity ($ \Delta $ Mass = -2.016 Da). While NMR is structurally definitive, it lacks the sensitivity for trace impurity analysis (<0.1%). HPLC-UV is common but often suffers from co-elution and disparate extinction coefficients.

This document validates LC-MS (ESI+) as the superior modality for purity assessment, providing a self-validating protocol that ensures distinguishing the parent indoline from its oxidative degradants and starting materials.

Part 1: The Analytical Challenge

The primary stability risk for N-substituted indolines is dehydrogenation across the C2-C3 bond. This transformation converts the non-planar, sp3-hybridized indoline into a planar, aromatic indole.

The "Blind Spot" in Standard Detection
  • UV-Vis Limitations: Indolines typically exhibit aniline-like absorption (

    
     nm). Indoles have a distinct, often stronger aromatic absorption. If the indole impurity co-elutes with the parent, it can either be masked (false high purity) or significantly skew the area-percent integration due to response factor differences.
    
  • NMR Limitations: While proton NMR clearly distinguishes the C2/C3 protons of indoline (triplets/multiplets at

    
     3.0–4.0 ppm) from the C2/C3 aromatic protons of indole (
    
    
    
    6.5–7.5 ppm), the limit of detection (LOD) is typically ~1%, which is insufficient for ICH Q3A/B impurity reporting thresholds (0.05% - 0.10%).

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following table contrasts the performance of LC-MS against traditional methodologies for this specific scaffold.

FeatureLC-MS (ESI+) HPLC-UV (PDA) 1H-NMR
Specificity High. Resolves Parent (

) vs. Indole (

) by mass.
Medium. Relies on chromatographic resolution (

).
High. Structural certainty is absolute.
Sensitivity (LOD) Excellent. typically pg/mL range.Good.

g/mL range.
Poor. mg/mL range (typically >0.5%).
Linearity Range

orders of magnitude.

orders of magnitude.
N/A (Quantitative NMR is complex).
Risk Factor In-source oxidation (artifact formation).Co-elution masking impurities.Insufficient sensitivity for purity release.
Throughput High (5-10 min runs).High (10-20 min runs).Low (Sample prep intensive).
Decision Matrix: When to use LC-MS?
  • Use LC-MS when: Final purity validation is required, trace oxidation is suspected, or UV chromophores are weak.

  • Use HPLC-UV when: Routine process monitoring of crude reactions where impurities are >5%.

  • Use NMR when: Confirming the initial identity of the synthesized scaffold.

Part 3: Strategic Method Development

To validate the purity of 2,3-dihydro-1H-indol-1-yl compounds, we utilize a Reversed-Phase LC-MS approach. The key is to prevent on-column oxidation while ensuring adequate retention of the basic nitrogen.

The Protocol

System: Agilent 1290 Infinity II / 6470 QQQ or equivalent (Thermo Vanquish / Q Exactive).

1. Stationary Phase Selection:

  • Primary Choice:C18 High Strength Silica (HSS) (e.g., Waters CORTECS C18 or Agilent ZORBAX Eclipse Plus).

    • Reasoning: Indolines are moderately basic. HSS columns withstand 100% aqueous starts and provide better peak shape for bases compared to standard silica.

  • Alternative:Phenyl-Hexyl .[1]

    • Reasoning: Provides orthogonal selectivity based on

      
       interactions, useful if the indole impurity co-elutes on C18.
      

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (FA).[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Avoid high pH (Ammonium Hydroxide) unless necessary, as basic conditions can accelerate oxidative degradation of the indoline ring in solution.

3. MS Source Parameters (ESI+):

  • Gas Temp: 300°C (Avoid excessive heat to prevent thermal dehydrogenation).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: CRITICAL OPTIMIZATION.

    • Insight: Set this conservatively (e.g., 80-100V). Excessively high fragmentor voltage can induce in-source dehydrogenation, creating a false positive for the indole impurity (

      
      ).
      
Gradient Profile (Standard 10 min run)
Time (min)% Solvent BFlow Rate (mL/min)Interaction
0.0050.4Initial Loading
1.0050.4Isocratic Hold (Polar impurity elution)
7.00950.4Gradient Elution
8.50950.4Column Wash
8.6050.4Re-equilibration
10.0050.4End

Part 4: Visualization of Workflows

Diagram 1: The Validation Workflow

This diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical check for in-source artifacts.

ValidationWorkflow Start Sample Preparation (Dilute in 50:50 MeOH:H2O) LC_Sep LC Separation (C18 Column, Acidic MP) Start->LC_Sep MS_Detect MS Detection (ESI+) Monitor [M+H]+ and [M-2+H]+ LC_Sep->MS_Detect Check_Artifact Artifact Check: Is Indole peak retention time identical to Indoline? MS_Detect->Check_Artifact True_Impurity True Impurity: Chromatographically Resolved Check_Artifact->True_Impurity No (Different RT) In_Source In-Source Fragmentation: Artifact of High Voltage Check_Artifact->In_Source Yes (Same RT) Optimize Action: Lower Fragmentor Voltage & Reduce Source Temp In_Source->Optimize Optimize->MS_Detect Re-inject

Caption: Logical workflow for distinguishing true indole impurities from MS-induced artifacts.

Part 5: Data Interpretation & Self-Validation

To ensure the method is trustworthy (E-E-A-T), you must perform a "System Suitability" check using the specific mass shifts.

Expected Mass Transitions

For a generic N-substituted indoline (


):
AnalyteFormulaPrecursor Ion (

)
Key Fragment
Indoline (Target)



(Loss of substituent)
Indole (Impurity)


Stable aromatic core
Troubleshooting: The "In-Source" Check

As mentioned in the protocol, ESI sources can strip hydrogens.

  • Experiment: Inject the pure standard. Extract the Ion Chromatogram (EIC) for the Indole mass (

    
    ).
    
  • Pass: The

    
     peak elutes at a different retention time than the main peak (or is absent).
    
  • Fail: The

    
     peak perfectly overlays the main peak. This confirms the indole is being generated inside the mass spec, not present in the vial. Solution:  Lower the fragmentor voltage.
    

Part 6: References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Lopes, N. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[4] Natural Product Reports. Link

  • Kuklenyik, Z., et al. (2022). "Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS." Rapid Communications in Mass Spectrometry. (Contextual reference on in-source fragmentation mechanisms). Link

  • European Medicines Agency. ICH Q2(R2) Validation of Analytical Procedures.[5] (2024 Update context). Link

Sources

Crystal Structure Analysis of N-Substituted Indoline Amides: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously assigning the 3D coordinates of complex bicyclic systems. N-substituted indoline amides are privileged scaffolds in drug discovery, serving as the core structural motifs in kinase inhibitors, natural alkaloids (such as kopsinine), and various targeted therapeutics[1][2].

The biological efficacy of these molecules is intrinsically linked to their spatial conformation—specifically, the rotameric state of the amide bond and the hybridization of the indoline nitrogen. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical modalities, provides field-proven experimental protocols, and explores the mechanistic causality behind the conformational behaviors of these compounds.

Comparative Analysis of Analytical Modalities

To determine the exact conformation of N-substituted indoline amides, researchers typically rely on three primary platforms. While Solution-State NMR provides excellent dynamic data regarding isomer ratios in solution, it relies on indirect spatial correlations (e.g., NOESY) rather than absolute coordinates. Density Functional Theory (DFT) offers theoretical thermodynamic stability but cannot account for complex crystal lattice packing forces. SCXRD remains the gold standard, providing absolute structural validation.

Table 1: Performance Comparison of Structural Analysis Modalities
Feature / ModalitySingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR SpectroscopyComputational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates & bond lengthsDynamic isomer ratios & proton proximityTheoretical thermodynamic minima
State of Matter Solid-state (Crystalline)Solution-state (e.g., DMSO, CDCl₃)In silico (Gas phase or implicit solvent)
Conformational Bias Captures the thermodynamically favored lattice conformerCaptures equilibrium mixtures (e.g., cis/trans rotamers)Captures isolated molecular minima
Key Strength Unambiguous assignment of Winkler-Dunitz parametersReal-time observation of rotameric exchangePredictive modeling of steric clashes
Limitation Requires high-quality, untwinned single crystalsCannot provide exact bond angles or absolute stereochemistryIgnores intermolecular lattice packing forces

Mechanistic Insights: Conformational Causality in Indoline Amides

When analyzing N-acylindolines, the orientation around the amide bond is the most critical structural parameter. In solution (e.g., in DMSO), these compounds often exist as an equilibrium mixture of cis and trans (or Z and E) rotamers due to the restricted rotation of the C–N partial double bond[2]. However, upon crystallization, the solid-state structure overwhelmingly favors the (Z)-conformation[3].

Why does the (Z)-conformer dominate the crystal lattice? The causality lies in a combination of steric avoidance and electronic field effects. In the (Z)-conformer, the indoline H7 proton is positioned in close proximity to the amide oxygen atom. SCXRD data reveals an H7···O1 distance of approximately 2.32 Å[3]. This proximity induces a stabilizing field effect from the carbonyl group, which structurally manifests as an intramolecular locking mechanism in the crystal lattice[3].

Furthermore, structural analyses of related indole-2-carboxamides reveal robust intramolecular hydrogen bonding (e.g., N-H···O distances of ~1.918 Å) that locks the molecule into an almost planar configuration, facilitating highly ordered polymeric chains via intermolecular forces[4]. To quantify the deviation from planarity in these amides, we utilize the Winkler-Dunitz parameters:


 (twist angle about the amide linkage) and 

(pyramidality at the amide N atom)[3]. In indoline alkaloids, experimentally determined hydrogen positions often indicate an

hybridization state for the indoline nitrogen (N1), which distinctly favors the formation of double salts[1].
Table 2: Quantitative Crystallographic Parameters of Indoline Amides
Compound / ScaffoldKey Structural ParameterMeasured ValueMechanistic Significance
N-acylindolines H7···O1 Distance~2.32 ÅStabilizing field effect driving the (Z)-conformer preference[3].
Pentyl 2-(1H-indole-2-carboxamido)benzoate Intramolecular N-H···O Bond1.918 Å (Angle: 139.2°)Forms a stable six-membered ring, enforcing molecular planarity[4].
(Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide Isomer Ratio (DMSO vs. Solid)25% cis / 75% trans (NMR)Demonstrates the shift from dynamic solution equilibrium to a locked solid state[2].
Kopsinine (Indoline Alkaloid) N1 Hybridization State

geometry
Facilitates the formation of double salts, unlike standard indole alkaloids[1].

Visualizing the Structural Workflows

To better understand the analytical pipeline and the physical forces dictating these structures, the following diagrams map out the experimental workflow and the conformational decision tree.

Workflow N1 N-Substituted Indoline Amides N2 Crystallization Screening (Vapor Diffusion / Slow Evaporation) N1->N2 N4 Solution-State NMR (Rotamer Analysis) N1->N4 N3 Single-Crystal X-Ray Diffraction (SCXRD) N2->N3 N5 Structure Solution & Refinement (SHELXT / SHELXL) N3->N5 N7 3D Conformational Validation (Z/E Isomerism & H-Bonding) N4->N7 Orthogonal Validation N6 Winkler-Dunitz Parameter Extraction (Twist & Pyramidality) N5->N6 N6->N7

Figure 1: Analytical workflow for the structural elucidation of indoline amides.

ConformationalAnalysis A Amide Bond Rotation B (Z)-Conformer A->B Favored C (E)-Conformer A->C Rare in Crystals D H7···O1 Proximity (~2.32 Å) B->D E Steric Clash Avoidance B->E F Thermodynamically Favored Crystal D->F E->F

Figure 2: Conformational causality driving the solid-state preference for the (Z)-isomer.

Self-Validating Experimental Protocols

In my experience with highly functionalized indoline amides, standard solvent evaporation often yields twinned crystals or amorphous oils due to rapid precipitation. To ensure trustworthiness and reproducibility, I mandate the vapor diffusion method to establish a controlled supersaturation gradient. The following protocol outlines a self-validating system for crystallization and SCXRD analysis.

Phase 1: Precision Crystallization (Vapor Diffusion Method)

Rationale: Vapor diffusion ensures a slow, controlled reduction in solubility, yielding high-quality, diffraction-grade single crystals while preventing the kinetic trapping of metastable polymorphs.

  • Sample Preparation: Dissolve 10–15 mg of the purified N-substituted indoline amide in a minimum volume (0.5–1.0 mL) of a high-solubility solvent (e.g., dichloromethane or dimethylformamide)[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Crucial step: This removes microscopic dust particles that act as heterogeneous nucleation sites, which often cause crystal twinning.

  • Chamber Setup: Place the uncapped 4 mL inner vial inside a larger 20 mL outer vial containing 3–5 mL of a volatile antisolvent (e.g., n-pentane or diethyl ether).

  • Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the chamber in a dark, vibration-free environment at a stable 20 °C for 48–72 hours until faceted crystals appear.

Phase 2: SCXRD Data Collection and Refinement

Rationale: Low-temperature data collection minimizes the thermal atomic displacement parameters (ellipsoids), allowing for the accurate resolution of hydrogen atoms involved in critical H-bonding networks.

  • Mounting: Select a single crystal with dimensions approximating 0.15 × 0.10 × 0.05 mm under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture.

  • Cryocooling: Transfer the mounted crystal to the diffractometer equipped with a nitrogen cryostream set to 293 K or lower (e.g., 100 K is preferred for high-resolution H-atom mapping)[4].

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) for data collection, ensuring a
    
    
    range up to at least 58° to achieve a high data-to-parameter ratio[4].
  • Reduction & Correction: Integrate the frames and perform a multi-scan absorption correction (e.g., using SADABS) to account for crystal shape and beam path variations[2].

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[5].
    
  • Validation: Constrain carbon-bound H-atom parameters using a riding model. However, hydrogen atoms involved in critical N-H···O hydrogen bonds must be located from the difference Fourier map and refined freely to accurately validate the Winkler-Dunitz parameters[4].

References

  • A structural study of seven N-acylindolines and their Pd(II)-mediated intramolecular oxidative coupling reactions | desy.de |3

  • Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate | growingscience.com | 4

  • Crystal structure of indoline alkaloids kopsinilam, kopsinine, and the salts of the latter | researchgate.net | 1

  • Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide | researchgate.net | 2

  • Conformation at the Amide N Atom of 1-Carboxamide Indole Derivatives | iucr.org | 5

Sources

A Comparative Guide to the Stability of Amide vs. Sulfonamide Indoline Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, particularly in targeted therapies like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts a drug's efficacy, stability, and toxicity profile.[1][2] The linker, which connects a targeting moiety (like an antibody) to a therapeutic payload, must be stable enough to prevent premature drug release in systemic circulation but allow for efficient payload release at the target site.[3][4] This guide provides an in-depth comparison of two fundamental linker types—amide and sulfonamide—within the context of the indoline scaffold, a "privileged" structure renowned for its versatility in medicinal chemistry.[5][6][7][8]

The Indoline Scaffold and Linker Chemistry: A Structural Overview

The indoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[5][6][9] Its structural framework allows for diverse functionalization. When used as a core for a linker, the stability of the bond connecting it to a payload or another molecular component is paramount. The two linkers under comparison are the N-acyl indoline (amide linker) and the N-sulfonyl indoline (sulfonamide linker).

The fundamental difference lies in the connecting functional group: an amide consists of a carbonyl group bonded to a nitrogen atom (-CO-NH-), while a sulfonamide features a sulfonyl group bonded to a nitrogen atom (-SO₂-NH-).[10] This seemingly small change in the central atom from carbon to sulfur introduces significant differences in geometry, electronics, and, consequently, chemical stability.

G Figure 1. Core Structures of Indoline Linkers cluster_amide Amide-Linked Indoline cluster_sulfonamide Sulfonamide-Linked Indoline amide sulfonamide

Figure 1. Core Structures of Indoline Linkers
Comparative Stability Analysis: A Tale of Two Bonds

The choice between an amide and a sulfonamide linker hinges on the desired stability profile for a given therapeutic application. The inherent chemical properties of each bond dictate its resilience to chemical and enzymatic degradation.

Chemical Stability (pH-Dependent Hydrolysis)

The stability of a linker in varying pH environments is crucial, as a drug may encounter acidic conditions in endosomes (pH 5.0-6.0) or the slightly alkaline environment of blood plasma (pH ~7.4).

  • Amide Linkers: Amide bonds are famously stable under physiological conditions.[11] However, they are susceptible to hydrolysis under vigorous acidic or basic conditions, which typically require elevated temperatures and strong reagents.[12] This pH-sensitive lability can be exploited in "cleavable linkers" designed to release a payload in the acidic environment of a tumor cell.

  • Sulfonamide Linkers: The sulfonamide bond is significantly more resistant to hydrolysis, particularly acid-catalyzed hydrolysis, compared to the amide bond.[13] The strong electron-withdrawing nature of the sulfonyl group makes the sulfur atom less electrophilic and thus less susceptible to nucleophilic attack by water. This exceptional stability makes sulfonamides ideal for applications where the linker must remain intact throughout its journey in the body.[14]

Table 1: Comparative Chemical Stability

FeatureAmide Linker (-CO-NH-)Sulfonamide Linker (-SO₂-NH-)Rationale & Causality
Acid Stability Susceptible to hydrolysis under strong acidic conditions.[12]Generally very stable, even in strong acid.[13][14]The amide carbonyl is readily protonated, activating it for nucleophilic attack. The sulfonyl group is less basic and less prone to protonation.
Base Stability Can be hydrolyzed under strong basic conditions and high temperatures.Generally stable.The resonance stabilization of the amide bond makes it less reactive than esters, but still susceptible to strong nucleophiles like hydroxide. The S-N bond in sulfonamides is inherently more robust.
Physiological pH (7.4) Highly stable.[11]Highly stable.Both bonds are sufficiently stable to be considered for systemic circulation under normal physiological conditions.

Enzymatic Stability

The human body contains a host of enzymes, such as proteases and esterases, that can metabolize foreign molecules.[15] Linker stability in the presence of these enzymes is a critical factor for in vivo performance.

  • Amide Linkers: The amide bond is the fundamental linkage in peptides and proteins, making it a natural substrate for a wide range of proteases and amidases.[16] This susceptibility can be a feature or a flaw. For many therapeutic peptides, enzymatic degradation is a major hurdle, leading to poor metabolic stability.[17] Conversely, in ADCs, specific peptide sequences (like Val-Cit) are intentionally designed into linkers to be cleaved by lysosomal proteases like Cathepsin B, ensuring targeted payload release.[]

  • Sulfonamide Linkers: Sulfonamides are not recognized as substrates by most common proteases and are therefore significantly more stable against enzymatic degradation.[19] This metabolic robustness is a key reason why replacing a labile amide with a sulfonamide is a common bioisosteric strategy in drug design to improve a compound's half-life and overall exposure.[17][20]

Table 2: Comparative Enzymatic Stability

FeatureAmide Linker (-CO-NH-)Sulfonamide Linker (-SO₂-NH-)Rationale & Causality
Protease/Amidase Stability Generally susceptible to enzymatic cleavage.[16]Highly resistant to enzymatic cleavage.[19]Enzymes like proteases have active sites specifically evolved to recognize and hydrolyze the peptide (amide) bond. The tetrahedral geometry and electronic properties of sulfonamides do not fit these active sites.
Plasma Stability Stability is variable and sequence-dependent; can be degraded by plasma enzymes.[15][21]Generally high stability in plasma.Plasma contains various hydrolases that can cleave certain amide bonds. The inherent stability of the sulfonamide bond leads to greater resilience in plasma.[21]
Application as a Bioisostere N/ACommonly used to replace amides to enhance metabolic stability.[19][20][22]The sulfonamide group mimics some of the hydrogen-bonding properties of an amide but provides a significant barrier to enzymatic hydrolysis, improving pharmacokinetic properties.
Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel indoline-linked compound, robust and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing chemical and enzymatic stability.

Protocol 1: In Vitro pH Stability Assay

This experiment is designed to quantify the rate of hydrolytic degradation of a compound under defined acidic, neutral, and basic conditions.

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the amide-indoline and sulfonamide-indoline test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare aqueous buffers: 0.1 M HCl (pH 1), a phosphate buffer (pH 7.4), and a borate buffer (pH 9.0).

  • Incubation:

    • In separate vials for each time point and pH condition, dilute the stock solution into each buffer to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction.

    • Incubate the vials in a temperature-controlled water bath at 37°C.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

    • Immediately quench the degradation reaction by adding an equal volume of a neutralizing buffer or a cold organic solvent (e.g., acetonitrile) to precipitate any salts and stop the reaction.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method. This method must be able to separate the parent compound from its potential degradation products.[23]

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

    • Calculate the half-life (t½) of each compound at each pH to quantitatively compare their stability.

Figure 2. Workflow for In Vitro pH Stability Assay

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a more biologically relevant measure of stability by exposing the compounds to the complex enzymatic matrix of plasma.[15][24]

Methodology:

  • Preparation:

    • Obtain frozen plasma from the relevant species (e.g., human, rat, mouse). Thaw at 37°C immediately before use.

    • Prepare a 1 mM stock solution of each test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add plasma to each well. Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add a small volume of the compound stock solution to the plasma to achieve a final concentration of 1 µM.[21] The final DMSO concentration should be kept low (e.g., ≤0.25%).[21]

  • Time Points & Sample Processing:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[25] This step serves to both stop enzymatic activity and precipitate plasma proteins.

    • Vortex the plate and centrifuge at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins.[25]

  • Analysis:

    • Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[24] The use of an internal standard is crucial for accurate quantification in a complex matrix.

    • Monitor the disappearance of the parent compound over time.

  • Data Interpretation:

    • Calculate the in vitro half-life (t½) and the percentage of compound remaining at the final time point. This allows for a direct comparison of the metabolic stability of the amide- and sulfonamide-linked molecules.

Figure 3. Workflow for In Vitro Plasma Stability Assay
Conclusion: Selecting the Right Tool for the Job

The choice between an amide and a sulfonamide indoline linker is a strategic one, driven by the intended therapeutic application and desired drug-release mechanism. Neither linker is inherently superior; rather, they offer distinct advantages based on their stability profiles.

  • Amide linkers offer a versatile platform that can be tuned for controlled release. Their inherent susceptibility to enzymatic and pH-mediated cleavage can be cleverly exploited to ensure a payload is delivered specifically at the site of action, a cornerstone of modern ADC design.[][26]

  • Sulfonamide linkers provide exceptional chemical and metabolic robustness.[10] They are the linker of choice when unwavering stability is required, serving as a steadfast connection in non-cleavable linker strategies or as a bioisosteric replacement to enhance the in vivo half-life of a promising therapeutic candidate.[17][20]

Ultimately, a thorough understanding of the comparative stability, supported by rigorous experimental validation as outlined in this guide, is essential for the rational design of next-generation therapeutics. This critical choice allows drug development professionals to balance the delicate interplay between systemic stability and targeted payload release, paving the way for safer and more effective medicines.[4]

References

  • PubMed.

  • ResearchGate.

  • Hanson Wade.

  • PubMed.

  • MDPI.

  • Frontiers.

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  • Eurofins Discovery.

  • Allen Institute.

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  • National Center for Biotechnology Information.

  • PubMed.

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  • MDPI.

  • ResearchGate.

  • Royal Society of Chemistry.

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A Comprehensive Guide to the Reference Standards for 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Establishing a Primary In-House Reference Standard: Synthesis and Qualification

The establishment of a primary reference standard for a novel compound necessitates a meticulous process of synthesis, purification, and comprehensive characterization to ensure its identity, purity, and stability.[1] This section details the recommended procedures for 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone.

Synthesis of this compound

The synthesis of the target compound is achieved through the N-acylation of indoline with 3-ethoxybenzoyl chloride. This is a well-established reaction for forming amides from amines and acyl chlorides.[2]

Reaction Scheme:

Experimental Protocol: Synthesis

  • Materials:

    • Indoline (commercially available)

    • 3-Ethoxybenzoyl chloride (commercially available)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or other suitable non-nucleophilic base

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve indoline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-ethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield the pure this compound.[3]

Qualification of the In-House Reference Standard

To qualify the synthesized and purified compound as a primary reference standard, a comprehensive characterization is required to confirm its identity and determine its purity with a high degree of accuracy.[4][5] The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the establishment and maintenance of reference standards.[4][6][7]

Workflow for Qualification of a New Batch of In-House Reference Standard:

Caption: Workflow for the qualification of a new batch of in-house reference standard.

1.3.1. Structural Elucidation

The unequivocal confirmation of the chemical structure is the first step in qualifying a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[8][9][10] The spectra should be consistent with the proposed structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the compound (C₁₇H₁₇NO₂).[13][14] Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation.[15][16]

1.3.2. Purity Assessment

A combination of analytical techniques should be used to determine the purity of the reference standard.[4][17]

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing purity and detecting organic impurities.[18] The purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main component, or by using a reference standard of a known concentration.

    Experimental Protocol: HPLC Purity Determination

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for the analyte.

    • Injection Volume: 10 µL.

    • Procedure:

      • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

      • Inject the solution and record the chromatogram.

      • Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

  • Water Content (Karl Fischer Titration): The water content of the solid reference material should be determined using Karl Fischer titration. This is crucial for an accurate purity assessment, as water can be a significant impurity.

  • Residual Solvents (Gas Chromatography - GC): Headspace GC is used to quantify any residual solvents from the synthesis and purification process.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This test determines the content of non-volatile inorganic impurities.

The final purity of the reference standard is calculated by subtracting the percentages of organic impurities, water, residual solvents, and inorganic impurities from 100%.

Comparison with Commercially Available Alternatives

While a direct reference standard for this compound is not commercially available, researchers can consider using structurally related compounds as secondary or working standards. The suitability of these alternatives will depend on the specific analytical application.

Alternative 1: (1H-indol-1-yl)(phenyl)methanone (1-Benzoylindole)

  • Structure: This compound lacks the dihydro- feature of the indoline ring and the ethoxy substituent on the benzoyl group.

  • Availability: Commercially available from various suppliers.[19][20][21]

  • Usefulness: Can be used as a general system suitability marker for HPLC methods developed for N-acylated indoles, but it is not a direct surrogate for quantitative analysis of the target compound due to structural and chromophoric differences.

Alternative 2: (2,3-Dihydro-2-methyl-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Structure: This is a closer structural analog, featuring the N-acylated dihydro-indole core. However, it possesses a methyl group on the indoline ring and three methoxy groups on the benzoyl ring instead of a single ethoxy group.

  • Availability: Commercially available from some chemical suppliers.[22]

  • Usefulness: Can serve as a more representative system suitability standard than 1-benzoylindole. However, differences in substitution will affect its retention time in HPLC and its spectroscopic properties.

Comparison Table of Reference Standards

FeatureIn-House Primary StandardAlternative 1: 1-BenzoylindoleAlternative 2: (2,3-Dihydro-2-methyl-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone
Compound Name This compound(1H-indol-1-yl)(phenyl)methanone(2,3-Dihydro-2-methyl-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone
CAS Number Not Assigned1496-76-0333352-31-1
Molecular Formula C₁₇H₁₇NO₂C₁₅H₁₁NOC₁₉H₂₁NO₄
Molecular Weight 267.32 g/mol 221.25 g/mol 327.38 g/mol
Source In-house synthesisCommercialCommercial
Purity >99.5% (after qualification)Typically >98%Varies by supplier
Structural Similarity N/ALow (different core and substituent)Moderate (same core, different substituents)
Suitability as Primary Standard Yes NoNo
Suitability as Working Standard YesLimitedModerate

Conclusion and Recommendations

For accurate and reliable quantitative analysis of this compound, the establishment of a well-characterized in-house primary reference standard is essential. The synthesis via N-acylation of indoline followed by rigorous purification and a multi-technique approach to characterization (NMR, MS, HPLC, etc.) will ensure a standard of the highest quality.

Commercially available alternatives like 1-benzoylindole and (2,3-Dihydro-2-methyl-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone can be employed as system suitability markers or for preliminary method development. However, their structural differences make them unsuitable for direct quantitative comparison. The choice of reference standard will ultimately depend on the specific requirements of the analytical method and the desired level of accuracy and regulatory compliance.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • De Bievre, P., & Taylor, P. D. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. Analytical and bioanalytical chemistry, 398(7-8), 2853–2863. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (Table of Contents). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. [Link]

  • LabMal. (n.d.). HPLC Standards - This is What You Need. [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-2,3-dihydro-1H-indole. [Link]

  • AOBChem. (n.d.). (2,3-Dihydro-2-methyl-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone. [Link]

  • Pharmatutor. (2025, June 16). Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. [Link]

  • Al-Deeb, O. A., et al. (2004). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 22051-15-6 | (1H-Indol-3-yl)(4-methoxyphenyl)methanone. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chen, J., et al. (2013). Iodine-mediated intramolecular amination of ketones: the synthesis of 2-acylindoles and 2-acylindolines by tuning N-protecting groups. Chemical communications (Cambridge, England), 49(43), 4890–4892. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Khadilkar, A. M., et al. (2006). Synthesis and characterization of N-acylaniline derivatives as potential chemical hybridizing agents (CHAs) for wheat (Triticum aestivum L.). Journal of agricultural and food chemistry, 54(19), 7271–7277. [Link]

  • Stojanovska, N., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 13-24. [Link]

  • Peng, Y., et al. (2022). Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines. Organic letters, 24(41), 7582–7587. [Link]

  • Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • EPA. (2025, October 15). 2,3-dihydro-1H-indol-7-yl(phenyl)methanone - Chemical Details. [Link]

  • NIST. (n.d.). 1H-Indole, 2,3-dihydro-. [Link]

  • PubChem. (n.d.). 1H-Indol-1-ylphenylmethanone. [Link]

  • Chen, Y., et al. (2016). Al and Zn complexes bearing N,N,N-tridentate quinolinyl anilido-imine ligands: synthesis, characterization and catalysis in l-lactide polymerization. Dalton transactions (Cambridge, England : 2003), 45(24), 9993–10004. [Link]

  • PubChem. (n.d.). Indole. [Link]

  • PubChem. (n.d.). 3-Benzoylindole. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized synthetic compounds like 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone (commonly referred to as 1-(3-ethoxybenzoyl)indoline) requires more than just a cursory glance at a generic safety data sheet. In drug development and advanced organic synthesis, operational safety must be rooted in chemical causality. You must understand why a compound behaves the way it does to protect yourself and ensure the integrity of your assays.

This guide provides a self-validating, step-by-step operational framework for handling this specific indoline derivative, ensuring you can execute your workflows with absolute confidence and safety.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first deconstruct the molecule. This compound is an organic amide combining an indoline core with a 3-ethoxybenzoyl moiety. While specific toxicological data for this exact molecule may be limited, its structural components dictate our handling strategy [1][2].

The Causality of Risk:

  • Lipophilicity: Amides of this size are highly lipophilic. If dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a Trojan horse, rapidly carrying the compound across the dermal barrier and into the bloodstream.

  • Particulate Nature: As a crystalline solid or powder, electrostatic forces during weighing can cause micro-particulate aerosolization, presenting a severe inhalation hazard.

  • Core Toxicity: Indoline derivatives are known skin, eye, and respiratory irritants [1].

Table 1: Physicochemical Hazard Profile

PropertyEstimated ValueHazard Implication & Operational Causality
Molecular Weight 267.33 g/mol Small molecule; high bioavailability and rapid cellular uptake if absorbed.
Physical State Solid (Powder)High risk of static-induced aerosolization during transfer and weighing.
Lipophilicity (LogP) ~3.5Rapid dermal absorption, especially when solvated in DMSO or DMF.
Chemical Moieties Indoline, BenzoylTreat as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling lipophilic compounds in carrier solvents. Your PPE must act as a multi-layered, fail-safe system [3].

  • Hand Protection (Critical): Wear double-layered nitrile gloves (minimum 5 mil thickness). Causality: Latex offers zero protection against organic solvents. If handling the compound in DMSO, a single drop can permeate standard nitrile in under 5 minutes. Double-gloving allows you to immediately strip the outer glove if contaminated, preserving the inner barrier.

  • Eye Protection: Snug-fitting, splash-proof chemical goggles (ANSI Z87.1 compliant). Safety glasses with side shields are inadequate because they do not protect against solvent vapor or fine powder aerosols.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with knitted cuffs. Causality: Knitted cuffs prevent the sleeves from knocking over vials and eliminate exposed skin at the wrist.

  • Respiratory Protection: Handling must be restricted to a Class II biological safety cabinet or a chemical fume hood. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized powder[4].

Operational Handling & Solvation Protocol

Every step in your workflow must be a self-validating system to ensure both safety and experimental reproducibility.

Step-by-Step Methodology:

  • Ventilation Validation: Before opening the chemical container, verify that the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Self-Validation Check: Tape a small, 2-inch strip of tissue paper to the bottom of the sash. If it pulls steadily inward, you have confirmed negative pressure.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Standard plastic boats hold static charge, causing the lipophilic powder to "jump" and aerosolize. Using anti-static boats or a static eliminator ionizer ensures stoichiometric accuracy and prevents inhalation.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the this compound.

  • Solvation: Transfer the weighed powder into a pre-labeled amber glass vial . Add your solvent (e.g., DMSO) directly to the vial in the hood.

    • Causality: Amber glass mitigates potential UV-induced photo-degradation of the indoline core.

  • Homogenization & Verification: Seal the vial with a PTFE-lined cap (PTFE resists organic solvents). Vortex for 30 seconds.

    • Self-Validation Check: Hold the vial up to a light source and inspect the bottom. If any micro-crystals remain, sonicate for 5 minutes. Proceeding with undissolved particulates will fatally skew the concentration of your downstream assays.

Spill Response and Disposal Plans

A spill involving a DMSO-solvated indoline derivative is a high-priority chemical event due to the extreme dermal absorption risk.

Protocol for Solution Spills:

  • Isolate: Immediately step back, alert nearby personnel, and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Absorb: Cover the spill completely with an inert, non-reactive absorbent such as vermiculite, sand, or a commercial universal binder.

    • Causality: Never use paper towels for a DMSO/organic spill. The solvent will soak through the towel and immediately contact your gloves, increasing exposure risk.

  • Collect: Use a plastic scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wipe the surface with a 70% Ethanol or Isopropanol solution to solubilize and remove any remaining micro-residue, followed by a final wash with soapy water.

  • Disposal: Label the container explicitly: "Hazardous Organic Waste: Contains DMSO and Indoline Derivatives." Dispose of according to institutional EH&S guidelines for halogenated/non-halogenated organic waste.

Workflow Visualization

Below is the logical progression for handling this compound, ensuring that safety checks are built directly into the operational path.

G Start Handling 1-(3-ethoxybenzoyl)indoline PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Ventilation Transfer to Class II Fume Hood PPE->Ventilation Solvation Solvation in DMSO/DCM Ventilation->Solvation SpillCheck Spill Detected? Solvation->SpillCheck SpillYes Initiate Spill Protocol SpillCheck->SpillYes Yes SpillNo Proceed with Assay SpillCheck->SpillNo No Contain Absorb with Inert Material SpillYes->Contain Waste Dispose as Hazardous Waste Contain->Waste Decon Decontaminate Surfaces SpillNo->Decon

Workflow for safe handling, solvation, and spill response of the indoline derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10328, Indoline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12126, 3-Ethoxybenzoic acid." PubChem, [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor, [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.